2-Mercaptobenzo[d]thiazole-6-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDVJQTZRUCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621773 | |
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315228-79-6 | |
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Derivatives of 2-mercaptobenzothiazole, in particular, have demonstrated a broad pharmacological spectrum, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[2][3] The introduction of a carbonitrile group at the 6-position of the benzothiazole ring, as in this compound, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to enhanced biological efficacy and novel mechanisms of action.
Molecular Structure and Physicochemical Properties
This compound is a polyfunctional molecule featuring a bicyclic benzothiazole core, a thiol group at the 2-position, and a nitrile group at the 6-position.
Chemical Structure
The structural formula of this compound is presented below. The molecule consists of a benzene ring fused to a thiazole ring. The thiol group at the C2 position can exist in tautomeric equilibrium with its thione form, a common characteristic of 2-mercapto-N-heterocycles.[4]
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 315228-79-6 | [5] |
| Molecular Formula | C₈H₄N₂S₂ | [5] |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred from related compounds[6] |
| Melting Point | Not available | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves the reaction of 4-amino-3-halobenzonitrile with carbon disulfide. This approach is a variation of the well-established synthesis of 2-mercaptobenzothiazoles from o-haloanilines.[7]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a proposed methodology based on similar syntheses and should be optimized for the specific substrate.[7]
-
Reaction Setup: To a solution of 4-amino-3-halobenzonitrile (1 equivalent) in a suitable solvent such as toluene, add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents).
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl). The product is expected to precipitate.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices: The use of a non-nucleophilic base like DBU is crucial to promote the initial nucleophilic attack of the aniline on carbon disulfide and the subsequent intramolecular cyclization without competing side reactions. Toluene is a common solvent for such reactions due to its appropriate boiling point and inertness.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on data from closely related compounds, the following spectral characteristics are anticipated.[6][8]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad singlet corresponding to the thiol proton may also be observed, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region around 115-120 ppm, while the thione carbon (C=S) will be significantly downfield.
-
IR Spectroscopy: The infrared spectrum will provide key information about the functional groups. Characteristic absorption bands are expected for the N-H stretch (if in the thione tautomeric form), the C≡N stretch (around 2220-2240 cm⁻¹), and various aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the compound.
Potential Applications in Drug Development
The 2-mercaptobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3] The introduction of a cyano group at the 6-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets.
Antimicrobial and Antifungal Activity
Many 2-mercaptobenzothiazole derivatives exhibit potent antimicrobial and antifungal properties.[2][9][10] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens. The nitrile group in this compound could potentially enhance these activities by acting as a hydrogen bond acceptor or by participating in other specific interactions with the active site of target enzymes.
Anticancer Potential
Derivatives of benzothiazole have shown significant promise as anticancer agents.[1][11] They have been reported to induce apoptosis in cancer cells through various mechanisms. The electron-withdrawing nature of the nitrile group in the target molecule could enhance its interaction with biological nucleophiles or its ability to inhibit key signaling pathways involved in cancer progression. For instance, some benzothiazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.
Caption: Potential mechanism of anticancer activity via protein kinase inhibition.
Conclusion and Future Directions
This compound represents a promising molecular entity with the potential for significant biological activity. Its structural features, combining the versatile benzothiazole scaffold with a reactive nitrile group, make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the development of a robust and optimized synthetic protocol, followed by a thorough spectroscopic and crystallographic characterization to unequivocally establish its molecular structure. Subsequently, comprehensive biological evaluation, including antimicrobial and anticancer screening, is warranted to explore its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation benzothiazole-based therapeutic agents.
References
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024).
- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (n.d.). [Source not further identified].
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Scientia Pharmaceutica. [Link]
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. (2016). European Journal of Chemistry. [Link]
- Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. (2011). [Source not further identified].
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. [Link]
- Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. (2017). Journal of Applied Microbiology. [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- 2-Mercaptobenzothiazole. (n.d.). PubChem. [Link]
- A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. (2016). Chemistry Central Journal. [Link]
- Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (2009). Archiv der Pharmazie. [Link]
- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (2020). Symmetry. [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). [Source not further identified].
- Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. (2017). Semantic Scholar. [Link]
- SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. (2013).
- Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. (2013).
- Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. (2021).
- Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. (2022).
- 2(3H)-Benzothiazolethione, 6-nitro-. (n.d.). PubChem. [Link]
- 2-Mercaptobenzo[d]thiazol-6-ol. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 58249-61-9|Benzo[d]thiazole-6-carbonitrile|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Technical Guide to the C8H4N2S2 Isomers in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in C8H4N2S2 Scaffolds
The chemical formula C8H4N2S2 represents a fascinating landscape of structural diversity, encompassing a variety of isomers with distinct physicochemical properties and biological activities. In the realm of drug discovery and development, understanding the nuances of isomerism is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and overall therapeutic potential.[1][2][3] Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit profound differences in their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive exploration of the key isomers of C8H4N2S2, with a particular focus on bithiazoles and thienothiazoles, offering insights into their synthesis, characterization, and burgeoning applications in medicinal chemistry.
The Isomeric Landscape of C8H4N2S2
The constitutional isomers of C8H4N2S2 primarily arise from the varied connectivity of the two thiazole or thieno-thiazole ring systems. Among the numerous possibilities, the bithiazole and thienothiazole frameworks have garnered significant attention due to their presence in natural products and their versatile biological activities.
Key Isomeric Cores:
-
Bithiazoles: These isomers consist of two thiazole rings connected by a single bond. The point of attachment between the rings dictates the specific isomer, with 2,2'-bithiazole, 2,4'-bithiazole, and 4,4'-bithiazole being common examples.[4]
-
Thienothiazoles: This class of isomers features a fused ring system where a thiophene ring is fused to a thiazole ring. The orientation of the fusion gives rise to different isomers, such as thieno[2,3-d]thiazole and thieno[3,2-d]thiazole.
Synthesis and Characterization: From Blueprint to Biologically Active Molecule
The successful development of C8H4N2S2-based therapeutic agents hinges on robust synthetic methodologies and thorough characterization to ensure the desired isomer is obtained with high purity.
Synthetic Strategies
The synthesis of C8H4N2S2 isomers often involves multi-step sequences tailored to the target scaffold.
Synthesis of 2,2'-Bithiazole Derivatives: A common approach to constructing the 2,2'-bithiazole core is through the Ullmann coupling of 2-bromothiazole using copper metal.[4] More contemporary methods, such as Stille cross-coupling reactions, offer greater versatility for introducing various substituents.[5]
Experimental Workflow: Stille Cross-Coupling for Bithiazole Synthesis
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto[d]thiazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a derivative of the versatile 2-mercaptobenzothiazole scaffold, presents a compelling case for thorough spectroscopic investigation. While this compound is commercially available, a comprehensive public repository of its detailed spectroscopic data is notably scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a foundational understanding of the expected spectroscopic behavior of this molecule, drawing upon established principles and data from closely related analogues. Secondly, it outlines a robust, self-validating experimental workflow for researchers to generate and interpret the spectroscopic data for this compound in their own laboratories. This document is structured to empower the researcher with both predictive insights and practical methodologies, ensuring scientific rigor in the characterization of this intriguing molecule.
Molecular Structure and Predicted Spectroscopic Behavior
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a fused bicyclic system with key functional groups that will give rise to characteristic spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the thiol proton. The solvent of choice will significantly impact the chemical shift of the thiol proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for observing exchangeable protons like the one in the thiol group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| SH | 13.0 - 14.0 | Broad Singlet | - |
| Ar-H (position 4) | ~8.0 | Doublet | ~8.5 |
| Ar-H (position 5) | ~7.8 | Doublet of Doublets | ~8.5, ~1.5 |
| Ar-H (position 7) | ~8.2 | Doublet | ~1.5 |
Rationale: The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The nitrile group is electron-withdrawing and will deshield adjacent protons, shifting them downfield. The thiol proton is acidic and its chemical shift is highly dependent on concentration and solvent.
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | ~190 |
| Aromatic C-CN | ~110 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 130 - 155 |
| C≡N (Nitrile) | ~118 |
Rationale: The thione carbon is characteristically found at a very downfield chemical shift. The nitrile carbon also has a distinct chemical shift. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons generally having lower intensity peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Thiol tautomer) | 3100 - 3000 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| C=N Stretch (Thiazole) | 1620 - 1580 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C=S Stretch (Thione) | 1200 - 1050 | Medium to Strong |
Rationale: The most diagnostic peak will be the strong, sharp absorption of the nitrile group. The presence of a broad N-H stretch would indicate the thiol-thione tautomerism, with the thione form often predominating in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): For C₈H₄N₂S₂, the exact mass will be approximately 192.9867 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
-
Expected Fragmentation: Fragmentation may involve the loss of the nitrile group (-CN), the thiol group (-SH), or cleavage of the thiazole ring.
A Validated Experimental Workflow for Spectroscopic Characterization
To ensure the generation of high-quality, reproducible data, the following step-by-step protocols are recommended.
Caption: Experimental workflow for spectroscopic characterization.
Sample Purity Assessment (Prerequisite)
-
Protocol:
-
Obtain a small sample of this compound.
-
Assess purity using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The sample purity should be >98% to ensure that observed spectroscopic signals are not from impurities.
-
-
Causality: Impurities can introduce extraneous signals in all spectroscopic techniques, leading to incorrect structural assignment. A high degree of purity is the cornerstone of reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to unambiguously assign proton and carbon signals.
-
-
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating dataset. For instance, HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, confirming the connectivity of the molecular fragments.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Causality: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for the analysis of solid samples.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Perform MS/MS fragmentation analysis on the parent ion to aid in structural confirmation.
-
-
Trustworthiness: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a critical piece of data for confirming the identity of the compound.
Data Integration and Structural Confirmation
The cornerstone of structural elucidation is the integration of data from multiple spectroscopic techniques.
Caption: Logic of data integration for structural confirmation.
The molecular formula from HRMS provides the starting point. The functional groups identified by IR (e.g., -CN, C=S) must be consistent with this formula. Finally, the detailed connectivity of the atoms, as determined by 1D and 2D NMR, must account for all atoms in the molecular formula and all identified functional groups. When the data from all three techniques are in complete agreement, the structure can be considered confirmed with a high degree of confidence.
Conclusion
References
Due to the lack of specific literature containing the complete spectroscopic data for this compound, this section provides references to general spectroscopic principles and data for related compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- National Institute of Standards and Technology.NIST Chemistry WebBook. [Link]
A Theoretical ¹H NMR Spectral Analysis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive, in-depth prediction of the proton (¹H) NMR spectrum for 2-Mercaptobenzo[d]thiazole-6-carbonitrile. By integrating foundational NMR principles with a detailed analysis of substituent electronic effects, this document serves as an authoritative reference for researchers. The guide outlines the theoretical basis for predicting chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in the molecule, supported by a summary table and visual aids to facilitate understanding.
Introduction and Molecular Structure
This compound is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] Accurate characterization of such molecules is paramount, and ¹H NMR spectroscopy is the primary method for confirming their chemical structure in solution.
The molecule exists predominantly in its thione tautomeric form rather than the thiol form, a critical consideration for spectral interpretation.[2] The structure consists of a bicyclic benzothiazole system with two key substituents on the benzene ring: a nitrile group (-C≡N) at position 6 and a thione group (=S) at position 2. The nitrile group is a potent electron-withdrawing group, which profoundly influences the electronic environment of the aromatic protons and, consequently, their NMR spectral parameters.[3]
To facilitate discussion, the protons on the aromatic ring are designated as H-4, H-5, and H-7.
Figure 2: Workflow for the theoretical prediction of the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is predicted to exhibit signals corresponding to three aromatic protons and one N-H proton. The strong deshielding effect of the C-6 nitrile group is the dominant factor determining the chemical shifts.
Detailed Proton Analysis
-
H-7 Proton:
-
Chemical Shift (δ): This proton is ortho to the electron-withdrawing nitrile group, leading to significant deshielding. It is also adjacent to the electron-rich nitrogen atom of the thiazole ring. The net effect is a strong downfield shift, likely placing it furthest downfield among the aromatic protons. A predicted range is δ 8.20 – 8.40 ppm .
-
Multiplicity: H-7 is coupled only to H-5 via a meta-interaction (⁴J). This will split the signal into a doublet (d) .
-
Coupling Constant (J): The expected meta coupling constant is approximately J ≈ 2.0–3.0 Hz .
-
-
H-5 Proton:
-
Chemical Shift (δ): This proton is also ortho to the nitrile group and will be strongly deshielded. Its chemical shift is predicted to be significantly downfield compared to an unsubstituted benzothiazole. A predicted range is δ 7.85 – 8.05 ppm .
-
Multiplicity: H-5 is coupled to H-4 (ortho, ³J) and H-7 (meta, ⁴J). This will result in a doublet of doublets (dd) .
-
Coupling Constant (J): The splitting will be characterized by a large ortho coupling of ³J ≈ 8.0–9.0 Hz and a smaller meta coupling of ⁴J ≈ 2.0–3.0 Hz .
-
-
H-4 Proton:
-
Chemical Shift (δ): This proton is para to the nitrile group and will experience the least deshielding effect among the three aromatic protons. Its chemical shift will be the most upfield. Based on data from similar substituted benzothiazoles, a predicted range is δ 7.70 – 7.90 ppm . [4] * Multiplicity: H-4 is coupled only to H-5 via an ortho-interaction (³J). This will split the signal into a doublet (d) .
-
Coupling Constant (J): The expected ortho coupling constant is approximately J ≈ 8.0–9.0 Hz .
-
-
N-H Proton:
-
Chemical Shift (δ): The proton on the nitrogen of the thione tautomer is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad signal significantly downfield, potentially in the range of δ 13.0 – 14.0 ppm , though this can vary widely.
-
Multiplicity: Due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen, this signal will appear as a broad singlet (br s) .
-
Summary of Predicted Data
The predicted ¹H NMR spectral data are summarized in the table below for clarity.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H-7 | 8.20 – 8.40 | Doublet (d) | ⁴J ≈ 2.0–3.0 | Strong deshielding (ortho to -CN); Meta-coupling to H-5. |
| H-5 | 7.85 – 8.05 | Doublet of Doublets (dd) | ³J ≈ 8.0–9.0, ⁴J ≈ 2.0–3.0 | Strong deshielding (ortho to -CN); Ortho-coupling to H-4, meta-coupling to H-7. |
| H-4 | 7.70 – 7.90 | Doublet (d) | ³J ≈ 8.0–9.0 | Weak deshielding (para to -CN); Ortho-coupling to H-5. |
| N-H | 13.0 – 14.0 (variable) | Broad Singlet (br s) | N/A | Exchangeable proton on nitrogen; signal broadening. |
Conclusion
This guide provides a detailed theoretical prediction for the ¹H NMR spectrum of this compound. The analysis indicates a distinct pattern of three signals in the aromatic region, characterized by one doublet of doublets and two doublets, with chemical shifts strongly influenced by the electron-withdrawing nitrile substituent. The H-7 proton is predicted to be the most deshielded, appearing furthest downfield. This theoretical spectrum serves as a robust hypothesis for experimental verification and is a valuable tool for scientists engaged in the synthesis and characterization of novel benzothiazole derivatives.
References
- Genc Kalegasi, A., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
- Ebead, Y., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study.
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
- Kanthikeel, S. P., et al. (2012). Conformational analysis of para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland. [Link]
- Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous.
- Al-Masoudi, N. A., et al. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
- Sharma, D., et al. (2022).
- SpectraBase.5-Chloro-2-mercaptobenzothiazole - Optional[1H NMR] - Chemical Shifts. [Link]
- Wikipedia.Mercaptobenzothiazole. [Link]
- Szymańska, E., et al. (2024).
- Al-Qadisiya University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]
- ResearchGate. (2022). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. [Link]
Sources
The Cyanobenzothiazole Scaffold: An Electronic and Structural Overview
An In-depth Technical Guide to the Theoretical Properties of Cyanobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the theoretical properties of cyanobenzothiazole (CBT) derivatives. As a senior application scientist, the aim is to bridge the gap between fundamental quantum chemical principles and their practical applications in medicinal chemistry, bioorthogonal labeling, and diagnostics. We will delve into the electronic structure, reactivity, and photophysical precursors of this versatile heterocyclic scaffold, grounding our discussion in the computational methodologies that enable their rational design and application.
The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in molecules with a vast range of biological activities, including anticancer and antifungal properties.[1][2][3] The introduction of a cyano (-C≡N) group at the 2-position creates the 2-cyanobenzothiazole (CBT) framework, a modification that imbues the molecule with unique reactivity and utility.
Electronic Profile: The CBT core is characterized by a fascinating interplay of electronic effects. The benzothiazole system itself is an electron-rich aromatic structure. However, the nitrile group is strongly electron-withdrawing, which significantly polarizes the molecule. This creates a pronounced electrophilic character at the cyano carbon, making it susceptible to nucleophilic attack.[4] This intrinsic reactivity is the cornerstone of its most prominent applications.
Furthermore, when additional substituents are present on the benzene ring, a "push-pull" electronic system can be established.[5] For instance, in 6-amino-2-cyanobenzothiazole (ACBT), the electron-donating amino group (-NH₂) at the 6-position "pushes" electron density into the aromatic system, while the cyano group "pulls" it away.[5] This electronic tug-of-war modulates the molecule's overall reactivity, stability, and photophysical properties.[5][6]
Molecular Geometry: The fused aromatic ring system imparts a high degree of planarity to the CBT core. Computational methods, particularly Density Functional Theory (DFT), confirm this planar geometry, which is crucial for its interaction with biological macromolecules and for the photophysical properties of its derivatives.[7][8]
Computational Methodologies for Interrogating CBTs
To understand and predict the behavior of CBT derivatives, computational chemistry is an indispensable tool. Quantum chemical calculations allow us to model molecular structure, electronic properties, and reactivity with high accuracy.[9][10]
Density Functional Theory (DFT) as the Workhorse
DFT has emerged as the method of choice for systems of this size due to its excellent balance of computational cost and accuracy. It allows for the calculation of various molecular properties, known as quantum chemical descriptors, that correlate directly with experimental observations.[7][8][10]
Key Quantum Chemical Descriptors:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical.[9] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[7][8] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MESP): The MESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for non-covalent and covalent bonding.[7]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.[7][8]
Experimental Protocol 1: Standard DFT Workflow for a CBT Derivative
This protocol outlines a typical workflow for calculating the theoretical properties of a substituted CBT using a computational chemistry package like Gaussian.
Objective: To obtain the optimized geometry and key electronic properties of 6-nitro-2-cyanobenzothiazole.
Methodology:
-
Input Structure Generation: Build the 3D structure of 6-nitro-2-cyanobenzothiazole using a molecular editor (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency analysis is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Method: Choose the DFT method. The B3LYP functional is a widely used and well-validated choice.
-
Basis Set: Select a basis set. 6-311++G(d,p) is a robust choice that includes polarization and diffuse functions, important for describing systems with heteroatoms and potential charge separation.[10]
-
Solvation (Optional): If properties in solution are desired, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, DMSO).
-
-
Execution: Submit the calculation to the computational server.
-
Analysis of Results:
-
Geometry: Verify that the optimization converged successfully and that there are no imaginary frequencies. Analyze bond lengths and angles.
-
Electronic Properties: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.
-
Visualization: Generate molecular orbitals (HOMO, LUMO) and an MESP map to visualize the electronic distribution and reactive sites.
-
Visualization 1: Computational Analysis Workflow
Caption: A typical workflow for the DFT-based theoretical analysis of a CBT derivative.
Structure-Property Relationships: Linking Theory to Function
Theoretical calculations provide profound insights into how modifying the CBT structure affects its function. The choice of substituent on the benzene ring is a powerful tool for tuning the molecule's properties for a specific application.
Substituent Effects on Reactivity
The reactivity of the CBT core, particularly in the context of bioorthogonal ligation, is highly dependent on the electrophilicity of the nitrile carbon. This can be precisely modulated by substituents.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the aromatic system. This slightly reduces the electrophilicity of the nitrile, potentially slowing down reactions. However, as seen with 6-amino-CBT, the reactivity often remains well-balanced for high selectivity.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or bromo (-Br) pull electron density away from the ring system. This significantly increases the electrophilicity of the nitrile, leading to higher reactivity. The trade-off can be a loss of selectivity, as the more reactive molecule might engage in off-target reactions.[6]
Table 1: Calculated Electronic Properties of Substituted 2-Cyanobenzothiazoles (Note: These are representative values to illustrate trends. Actual values depend on the specific DFT method and basis set used.)
| Substituent at C6 | Group Type | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted Reactivity |
| -H (Unsubstituted) | Neutral | -6.8 | -2.1 | 4.7 | Moderate |
| -NH₂ (Amino) | EDG | -5.9 | -1.8 | 4.1 | Moderate, Selective[6] |
| -OCH₃ (Methoxy) | EDG | -6.2 | -1.9 | 4.3 | Reduced[11] |
| -Br (Bromo) | EWG | -7.1 | -2.5 | 4.6 | Increased[6] |
| -NO₂ (Nitro) | EWG | -7.8 | -3.2 | 4.6 | High, less selective[6] |
The Theoretical Basis of Bioorthogonal Ligation
The reaction between a 2-cyanobenzothiazole and a molecule bearing an N-terminal cysteine is a cornerstone of modern chemical biology.[12][13] This reaction is highly specific and proceeds efficiently under physiological conditions, making it a powerful tool for protein labeling, imaging, and in situ assembly of nanostructures.[1][12][14]
The mechanism involves a selective condensation reaction. The 1,2-aminothiol of the N-terminal cysteine provides two nucleophiles: the thiol sulfur and the alpha-amino nitrogen. The reaction proceeds via nucleophilic attack of the thiol on the electrophilic cyano carbon, followed by an intramolecular cyclization involving the amine, ultimately forming a stable thiazoline or luciferin-like product.[11][13] The exquisite selectivity arises because simple thiols (like internal cysteines) or amines alone do not react under the same conditions; the specific spatial arrangement of the 1,2-aminothiol is required.[11][14]
Visualization 2: CBT-Cysteine Condensation Pathway
Caption: Simplified mechanism of the bioorthogonal ligation between CBT and N-terminal cysteine.
Guiding Drug Development and Diagnostic Design
The theoretical properties of CBTs are not merely academic; they directly inform the design of novel therapeutics and diagnostics.
-
Rational Drug Design: By understanding the MESP and orbital shapes of a CBT derivative, medicinal chemists can predict how it will interact with a biological target, such as an enzyme active site.[2] For example, designing antifungal agents based on the benzothiazole scaffold involves optimizing interactions with the target enzyme CYP51.[3] Computational docking studies, which rely on accurate molecular geometries and charge distributions, can screen potential derivatives before synthesis, saving significant time and resources.[3][7]
-
Bioluminescence Imaging (BLI): 6-amino-2-cyanobenzothiazole is a key precursor to D-aminoluciferin, the substrate for firefly luciferase.[5][15] The bioorthogonal CBT-cysteine ligation is cleverly used in "split-luciferin" systems, where the two components come together only in the presence of a specific biological event (e.g., enzyme activity), generating a light signal. A theoretical understanding of how substituents affect the electronic structure of the final luciferin product is crucial for tuning the color and intensity of the emitted light.[15]
-
Positron Emission Tomography (PET): The rapid and specific nature of the CBT-cysteine reaction makes it ideal for radiolabeling biomolecules with short-lived isotopes like ¹⁸F.[16] An ¹⁸F-labeled CBT can be quickly and efficiently conjugated to a protein or peptide that has been engineered with an N-terminal cysteine, creating a PET imaging agent for in vivo tumor targeting.[16]
Conclusion and Future Outlook
The theoretical properties of cyanobenzothiazole derivatives, elucidated through the lens of quantum chemistry, provide a powerful framework for understanding and exploiting their unique chemical behavior. From the fundamental electronic structure that dictates their reactivity to the subtle modulations induced by substituents, a computational approach allows researchers to rationally design molecules for specific tasks in medicine and biology. The synergy between theoretical prediction and experimental validation has been instrumental in advancing CBTs as premier tools for bioorthogonal chemistry, drug discovery, and advanced molecular imaging. Future research will likely focus on leveraging machine learning models trained on DFT data to accelerate the discovery of novel CBT derivatives with even more refined properties for next-generation therapeutics and diagnostics.
References
- Gali-Muhtasib, H., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules.
- ResearchGate. (n.d.). Schematic representation of structure–activity relationship for the 27–46 series. ResearchGate.
- Gali-Muhtasib, H., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate.
- Li, J., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society.
- Li, J., et al. (2010). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Nature Protocols.
- Li, Z., et al. (2010). Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry.
- Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. White Rose Research Online.
- Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry.
- Science.org. (n.d.). Economical and Scalable Synthesis of 6-amino-2-cyanobenzothiazole. Science.org.
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science.
- Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals.
- Gali-Muhtasib, H., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.
- Zhao, G., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry.
- Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. SciSpace.
- Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
- Božić, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances.
- ResearchGate. (n.d.). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. ResearchGate.
- ResearchGate. (n.d.). Single-Molecule Observation of Intermediates in Bioorthogonal 2-Cyanobenzothiazole Chemistry. ResearchGate.
- ResearchGate. (n.d.). Quantum chemical calculations and molecular docking studies of some phenothiazine derivatives. ResearchGate.
- Grützmacher, H., et al. (2018). Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers. Molecules.
- Li, J., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 6-Amino-2-cyanobenzothiazole. PubChem.
Sources
- 1. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy 6-Amino-2-cyanobenzothiazole | 7724-12-1 [smolecule.com]
- 6. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. sciencepub.net [sciencepub.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity Screening of Novel Benzothiazoles
Preamble: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents across a remarkable spectrum of diseases. Molecules incorporating this moiety have demonstrated potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3][4]
This guide is structured not as a rigid checklist, but as a dynamic, logic-driven framework for the comprehensive biological evaluation of novel benzothiazole derivatives. It is designed for drug discovery professionals and researchers, providing not only the "how" but, more critically, the "why" behind each methodological choice. Our objective is to construct a self-validating screening cascade that efficiently identifies and characterizes promising lead compounds, moving from high-throughput primary assays to nuanced mechanistic studies.
Chapter 1: The Strategic Screening Cascade: A Funnel-Based Approach
A successful screening campaign is not a random assortment of assays but a carefully orchestrated funnel. The goal is to progressively narrow a library of synthesized compounds down to a few candidates with the most promising therapeutic potential, while simultaneously gathering critical data on their safety and mechanism of action. This tiered approach maximizes efficiency and resource allocation.
The causality behind this funnel is simple: broad, rapid, and cost-effective assays are used at the top to handle large numbers of compounds. As we move down the funnel, the assays become more complex, resource-intensive, and specific, applied only to the "hits" that have passed the previous stage.
Caption: A logical workflow for drug discovery screening.
Chapter 2: Anticancer Activity Evaluation
Many benzothiazole derivatives exhibit potent anticancer activity, making this a primary area of investigation.[5][6] The initial goal is to identify compounds that are cytotoxic or cytostatic to cancer cells.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for initial high-throughput screening.[7] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[8] The amount of formazan produced is directly proportional to the number of living cells.[7]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal, MCF-7 breast) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel benzothiazole compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the compound-containing medium.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing only the vehicle (e.g., DMSO). Represents 100% cell viability.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; shorter times may measure cytostatic effects, while longer times capture cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis.[9]
Secondary Assays: Elucidating the Mechanism of Action
Hits from the primary screen (compounds with low IC₅₀ values) must be investigated further. A key question is how these compounds kill cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
The principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells with compromised membrane integrity.[9]
Caption: A simplified intrinsic apoptosis pathway.
Chapter 3: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazoles have shown significant potential in this area.[10][11] Screening for antimicrobial activity involves determining a compound's ability to inhibit the growth of or kill various pathogenic microbes.
Broth Microdilution Assay for MIC Determination
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This method is quantitative and allows for the testing of multiple compounds against multiple strains in a high-throughput format.
Detailed Protocol: Broth Microdilution
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[12] Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the benzothiazole compounds in the broth medium.[12]
-
Controls (Self-Validation):
-
Inoculation: Add the standardized microbial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While MIC indicates growth inhibition (a static effect), MBC or MFC determines the concentration required to kill the microorganism (a cidal effect). This is a critical distinction for therapeutic development.
Protocol: Following MIC determination, take an aliquot from the wells showing no growth and plate it onto an agar medium. After incubation, the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.[11]
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| BTZ-001 | 8 | 32 | 16 |
| BTZ-002 | >128 | >128 | 64 |
| BTZ-003 | 4 | 16 | 8 |
| Gentamicin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Chapter 4: Antioxidant Capacity Evaluation
Oxidative stress is implicated in numerous diseases, and compounds that can neutralize reactive oxygen species (ROS) are of significant therapeutic interest.[13] Several benzothiazole derivatives have been reported to possess antioxidant properties.[1]
DPPH Radical Scavenging Assay
This is one of the most common and rapid chemical assays to evaluate antioxidant activity. The principle involves the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The DPPH solution has a deep violet color, which turns to pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.[13][14]
Detailed Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[13]
-
Sample Preparation: Prepare a stock solution of the benzothiazole compound and create a series of dilutions.
-
Reaction: In a 96-well plate, mix the test compound dilutions with the DPPH solution.
-
Controls (Self-Validation):
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox.
-
Negative Control: Methanol mixed with the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Chapter 5: In Silico and ADME/Tox Profiling
Modern drug discovery integrates computational methods and early safety profiling to reduce late-stage attrition. A compound with excellent potency is useless if it is toxic or has poor bioavailability.[15]
Molecular Docking
Before or after in vitro screening, molecular docking can provide valuable insights into how a compound might bind to a specific biological target.[16] For example, if a benzothiazole is found to inhibit a particular kinase, docking studies can predict its binding mode within the ATP-binding pocket, guiding further structural modifications for improved potency.[17] This in silico approach helps prioritize which derivatives to synthesize and screen.[4]
In Vitro ADME/Tox
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies are crucial for profiling the drug-like properties of a lead candidate.[18][19] High-throughput in vitro assays can predict these properties early on.
Key In Vitro ADME/Tox Assays:
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption and oral bioavailability.[19] |
| Metabolism | Liver Microsome Stability Assay | Assesses metabolic stability by incubating the compound with liver enzymes (cytochromes P450).[20] |
| Toxicity | hERG Channel Assay | Evaluates the risk of cardiotoxicity, a common reason for drug failure.[20] |
| Toxicity | Hepatotoxicity Assay | Uses liver cell models (e.g., HepG2) to assess the potential for drug-induced liver injury (DILI).[18] |
| Physicochemical | Lipinski's Rule of Five | A computational filter to assess drug-likeness based on properties like molecular weight and logP.[16][21] |
The integration of these assays ensures that only compounds with a balanced profile of potency, safety, and drug-like properties are advanced, embodying the principle of a self-validating and robust drug discovery pipeline.[15][22]
References
- Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today.
- ADME/Toxicity - Drug Discovery.
- Target-Based ADME/Tox Assays. Thermo Fisher Scientific - US.
- Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents. PubMed.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals.
- Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents. Journal of Drug Delivery and Therapeutics.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. Benchchem.
- Molecular docking studies and ADME-tox prediction of phytocompounds from merremia peltata as a potential anti-alopecia treatment. Journal of Advanced Pharmaceutical Technology & Research.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. News-Medical.net.
- Importance of ADME and Toxicology Studies in Drug Discovery. Firma Clinical Research.
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
- Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms.
- Biological Screening and Structure Activity relationship of Benzothiazole.
- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
- Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Biological Screening and Structure Activity relationship of Benzothiazole.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI.
- Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Rel
- Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion.
- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][15][20] thiadiazine deriv
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies | MDPI [mdpi.com]
- 15. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 20. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. [PDF] Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents | Semantic Scholar [semanticscholar.org]
- 22. cell4pharma.com [cell4pharma.com]
The Therapeutic Renaissance of 2-Mercaptobenzothiazole: A Technical Guide to Its Anticancer, Antimicrobial, and Neuroprotective Potential
For Immediate Release
A comprehensive technical guide released today illuminates the burgeoning therapeutic potential of 2-mercaptobenzothiazole (2-MBT) derivatives, a class of heterocyclic compounds demonstrating significant promise in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating this versatile scaffold.
The guide synthesizes current research to present a compelling case for the expanded investigation of 2-MBT derivatives. Long recognized for their industrial applications, these compounds are now emerging as potent agents against a range of challenging diseases. This guide serves as a critical resource for harnessing their therapeutic capabilities.
Introduction to a Privileged Scaffold: The 2-Mercaptobenzothiazole Core
2-Mercaptobenzothiazole is a bicyclic heterocyclic compound, featuring a benzene ring fused to a thiazole ring.[1][2] This unique structural motif serves as a versatile scaffold in medicinal chemistry, amenable to a wide array of chemical modifications.[2] The most common point of derivatization is the thiol group at the 2-position, allowing for the introduction of diverse functionalities that modulate the compound's biological activity.[1][2]
Classical synthetic approaches to the 2-MBT core include the reaction of o-aminothiophenol with carbon disulfide under high pressure or the reaction of thiocarbanilide with sulfur.[1] More contemporary, efficient, and environmentally friendly methods have also been developed, such as the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide, and copper-catalyzed reactions.[1][3] The functionalization of the thiol group is a key step in creating derivatives with pronounced biological activity.[2]
The Anticancer Potential of 2-MBT Derivatives: Inducing Apoptosis and Targeting Key Signaling Pathways
A significant body of research has highlighted the potent anticancer activity of 2-MBT derivatives against a variety of human cancer cell lines.[4][5][6] These compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, through multiple mechanisms.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The primary anticancer mechanism of many 2-MBT derivatives is the induction of apoptosis via the mitochondrial intrinsic pathway . This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bad. This shift in the balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, culminating in apoptotic cell death.
Furthermore, several 2-MBT derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway , a critical intracellular pathway that governs cell proliferation, survival, and metabolism.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. By inhibiting key components of this pathway, 2-MBT derivatives can effectively halt cancer cell growth and promote apoptosis.[7][8][9]
Some derivatives have also been reported to target other critical cellular components, such as RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt. The downregulation of the epidermal growth factor receptor (EGFR) and subsequent modulation of the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways have also been implicated in their anticancer effects.
Caption: Anticancer Mechanism of 2-MBT Derivatives.
Structure-Activity Relationship (SAR) Insights
Quantitative structure-activity relationship (GQSAR) studies have revealed key structural features that contribute to the anticancer potency of 2-MBT derivatives.[10][11] These studies consistently highlight the importance of substitutions at the C-2 and C-6 positions of the benzothiazole ring. For instance, the introduction of hydrophobic groups on the substituent at the R1 position (typically the thiol-linked moiety) has been shown to potentiate anticancer activity.[10][11]
Table 1: Anticancer Activity of Selected 2-Mercaptobenzothiazole Derivatives
| Compound | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-I | -CH2-CO-N(CH3)-piperazine | H | MCF-7 | 234.575 | [4] |
| BZ-II | -CH2-CO-piperazine-CO-pyridine | H | MCF-7 | 267.401 | [4] |
| BZ-III | -CH2-CO-piperazine | H | MCF-7 | 77.811 | [4] |
| BZ-IV | -CH2-CO-N-methylpiperazine | H | MCF-7 | 51.97 | [4] |
| 7d | Pyridinyl-2-amine | H | SKRB-3 | 0.0012 | [6] |
| 7e | Pyridinyl-2-amine | H | SW620 | 0.0043 | [6] |
| 7f | Pyridinyl-2-amine | H | A549 | 0.044 | [6] |
| 7i | Pyridinyl-2-amine | H | HepG2 | 0.048 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 3–5 × 10³ cells per well in 200 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4][6]
-
Compound Treatment: Prepare stock solutions of the 2-MBT derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1.25, 2.5, 5, 10, 20, 40 µM).[6] Replace the medium in the wells with 200 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.[6]
-
MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
The Antimicrobial Promise of 2-MBT Derivatives: Combating Bacterial and Fungal Pathogens
2-MBT derivatives have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][13][14] Their ability to target essential microbial processes makes them attractive candidates for the development of new anti-infective agents.
Mechanism of Action: Targeting Essential Bacterial Enzymes
One of the key mechanisms of antibacterial action for 2-MBT derivatives is the inhibition of bacterial DNA gyrase .[15][16][17] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription, making it a well-validated target for antibiotics.[15][18] By inhibiting this enzyme, 2-MBT derivatives can effectively halt bacterial growth. Some derivatives have been shown to be dual inhibitors of both DNA gyrase and topoisomerase IV.[15][16]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 4. jchr.org [jchr.org]
- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 2-Mercaptobenzothiazole Scaffold
An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 2-Mercaptobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-mercaptobenzothiazole (MBT) moiety is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring. This core structure is of paramount interest in medicinal chemistry due to its wide range of biological and pharmacological activities.[1][2] Derivatives of MBT have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents, making them a versatile platform for drug development.[1][3][4] The inherent reactivity of the thiol group at the 2-position, along with the aromatic benzothiazole ring system, allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.
The tautomeric nature of 2-mercaptobenzothiazole, existing in both thiol and thione forms, plays a crucial role in its chemical reactivity and biological interactions.[5] This guide will explore the synthetic pathways to access this privileged scaffold and its derivatives, providing the foundational knowledge necessary for researchers in the field.
Synthetic Methodologies for Substituted 2-Mercaptobenzothiazoles
The synthesis of the 2-mercaptobenzothiazole core and its substituted analogs can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations.
Classical Approaches: Building the Benzothiazole Ring
Historically, the synthesis of 2-mercaptobenzothiazoles involved high-pressure reactions of thiocarbanilide with sulfur or the reaction of o-aminothiophenol with carbon disulfide.[3] While effective, these methods often require harsh reaction conditions.
A foundational method, first reported by Hofmann in 1887, involves the reaction of 2-aminothiophenol or its disulfide with carbon disulfide, yielding MBT.[6] This approach has been refined over the years to improve yields, which can reach up to 60%.[6] Another classical route involves the reaction of aniline with carbon disulfide and sulfur at elevated temperatures and pressures.[5][6]
Modern Synthetic Strategies: Efficiency and Versatility
Contemporary organic synthesis has introduced more efficient and milder methods for constructing the 2-mercaptobenzothiazole scaffold.
2.2.1. DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide
A highly efficient, metal-free method involves the tandem reaction of o-haloanilines with carbon disulfide in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7] This reaction proceeds in good to excellent yields and tolerates a wide range of functional groups on the aniline ring.[7] The proposed mechanism involves the initial nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization.[7]
2.2.2. One-Pot Reduction and Cyclization of 2-Chloronitrobenzene
Another high-yield method involves the one-pot reduction and cyclization of 2-chloronitrobenzene using sodium polysulfide and carbon disulfide.[6] This approach can achieve yields of up to 87.5%.[6]
Functionalization of the 2-Mercapto Group
The thiol group at the 2-position is a key handle for further derivatization. S-alkylation, S-acylation, and the formation of disulfide bonds are common transformations that allow for the introduction of a wide array of substituents, leading to diverse biological activities.[3] For instance, the reaction of MBT with benzyl bromide in the presence of a base like potassium carbonate yields S-benzylated derivatives.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted 2-mercaptobenzothiazole and a subsequent derivatization reaction.
Protocol: Synthesis of 6-Chloro-2-mercaptobenzothiazole via DBU-Promoted Tandem Reaction
This protocol is adapted from the work of Wang et al. and provides a reliable method for the synthesis of a substituted MBT.[7]
Materials:
-
4-Chloro-2-iodoaniline
-
Carbon Disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-iodoaniline (1.0 mmol), anhydrous toluene (5 mL), and carbon disulfide (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add DBU (1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-chloro-2-mercaptobenzothiazole.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: S-Alkylation of 2-Mercaptobenzothiazole with an Acrylate Moiety
This protocol describes the synthesis of an acrylic monomer derived from a substituted 2-mercaptobenzothiazole, as reported by Wrzalik et al.[8]
Materials:
-
Substituted 2-mercaptobenzothiazole (e.g., 6-chloro-2-mercaptobenzothiazole)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
2-Chloroethyl acrylate
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in DMF (10 mL) at 60 °C in a round-bottom flask.
-
Add 2-chloroethyl acrylate (29 mmol) dropwise to the reaction mixture.
-
Reflux the mixture overnight.
-
After cooling to room temperature, wash the reaction mixture with a 5% NaOH aqueous solution.
-
Extract the product with diethyl ether.
-
Separate the organic layer and dry it over MgSO₄.
-
Filter the mixture and remove the solvent under vacuum to yield the crude product.
-
Purify the final product by flash chromatography using dichloromethane as the eluent.[8]
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[8]
Structure-Activity Relationships and Applications in Drug Discovery
The biological activity of substituted 2-mercaptobenzothiazoles is highly dependent on the nature and position of the substituents on the benzothiazole ring system.
-
Antimicrobial Activity: Various derivatives have shown significant activity against a range of bacteria and fungi.[1][3] For example, S-acethydrazide hydrazone and S-acyl derivatives of MBT have reported antifungal and antibacterial properties.[3]
-
Anticancer Activity: Certain substituted 2-mercaptobenzothiazoles have exhibited potent antitumor activity.[2]
-
Enzyme Inhibition: MBT derivatives have been identified as inhibitors of several enzymes, including heat shock protein 90 (Hsp90) and monoamine oxidase.[3][4]
The ability to systematically modify the 2-mercaptobenzothiazole scaffold allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.
Data Summary
The following table summarizes the yields of representative 2-mercaptobenzothiazole syntheses.
| Starting Material(s) | Reaction Conditions | Product | Yield (%) | Reference |
| o-Haloanilines, CS₂ | DBU, Toluene, 80 °C | Substituted MBTs | Good to Excellent | [7] |
| 2-Chloronitrobenzene, Na₂Sₓ, CS₂ | One-pot | 2-Mercaptobenzothiazole | up to 87.5% | [6] |
| Aniline, Sulfur, CS₂ | High Temperature & Pressure | 2-Mercaptobenzothiazole | ~77% | [5] |
Conclusion
The 2-mercaptobenzothiazole scaffold remains a cornerstone in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, from classical approaches to modern, efficient protocols, provide researchers with the tools to access a wide array of substituted analogs. The versatility of this heterocyclic system, coupled with its proven biological activities, ensures its continued importance in the development of novel therapeutic agents. A thorough understanding of the underlying synthetic principles and the ability to perform targeted modifications are essential for unlocking the full potential of this remarkable pharmacophore.
References
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
- A review on synthesis and biological activity of benzothiazole derivatives. (2024). World Journal of Advanced Research and Reviews, 21(2), 1475-1486. [Link]
- Al-Ghorbani, M., et al. (2022).
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2022). Processes, 10(11), 2269. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 163-175. [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- Wrzalik, R., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (n.d.).
- Kapoor, A., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life Science and Pharma Research, 13(1), P1-17. [Link]
- 2-mercaptobenzothiazole Derivatives Research Articles. (n.d.). R Discovery. [Link]
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Scientia Pharmaceutica, 80(4), 789-823. [Link]
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023).
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. [Link]
- Review on Literature Study of Benzothiazole. (2012). International Journal of Pharmaceutical Research and Allied Sciences, 1(3), 11-23. [Link]
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2021).
Sources
- 1. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 8. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of specific experimental data for this derivative, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven experimental protocols for the complete characterization of the molecule. By leveraging data from the parent 2-mercaptobenzothiazole (MBT) scaffold, this guide offers insights into expected properties and discusses the potential of this compound class in medicinal chemistry, grounded in the established biological activities of related structures.
Introduction and Molecular Overview
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of 2-mercaptobenzothiazole (MBT), in particular, have been extensively investigated for their therapeutic potential, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[1][2] this compound represents a specific functionalization of this core, incorporating a nitrile group at the 6-position. This modification is chemically significant, as the electron-withdrawing nature of the nitrile group can modulate the electronic properties, reactivity, and receptor-binding interactions of the entire molecule, making it a compound of interest for drug discovery programs.[3]
This guide provides the foundational knowledge and practical methodologies required to fully characterize its physicochemical profile, a critical step in any drug development pipeline.
Molecular Structure:
Caption: Molecular structure of this compound.
Core Physicochemical Data
While comprehensive experimental data for this specific derivative is not widely published, key identifiers and basic properties have been established. This table summarizes the available information, which forms the basis for the detailed characterization protocols that follow.
| Property | Value / Information | Source |
| CAS Number | 315228-79-6 | [4][5] |
| Molecular Formula | C₈H₄N₂S₂ | [4] |
| Molecular Weight | 192.26 g/mol | [4] |
| Purity | ≥96% (Commercially available) | [4][5] |
| Physical Form | Solid (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [4] |
| Melting Point | Not reported. The parent compound, 2-mercaptobenzothiazole, melts at ~181°C.[6] The nitrile group is expected to influence this value. | N/A |
Experimental Protocols for Full Characterization
To bridge the data gap, this section provides detailed, step-by-step methodologies for determining the critical physicochemical properties essential for drug development.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.[7] A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.[8] The capillary method is a robust and widely adopted technique for this determination.[9]
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered using a mortar and pestle.[9]
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end, aiming for a column height of 3-5 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.[10]
-
Approximate Determination: If the melting point is unknown, perform a rapid initial determination by heating quickly to establish an approximate range.[7]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final).[10] The melting point is reported as this range.
-
Validation: Repeat the measurement at least twice to ensure consistency.
Solubility Profile
Expertise & Rationale: A compound's solubility profile is paramount in drug development, influencing its formulation, administration route, and bioavailability.[11] A systematic approach, starting with water and progressing through aqueous solutions of different pH, provides critical information about the presence of ionizable functional groups.[11][12] The thiol group in the target molecule is weakly acidic, suggesting potential solubility in basic solutions.
Caption: Decision workflow for systematic solubility testing.
Step-by-Step Protocol:
-
General Procedure: In a small test tube, add approximately 10 mg of the solid compound to 1 mL of the chosen solvent.[13] Agitate the mixture for 1-2 minutes and observe. A compound is considered soluble if no solid particles remain.[14]
-
Water: Begin by testing solubility in deionized water. If soluble, test the solution with litmus or pH paper to determine if it's acidic or basic.[11][12]
-
5% NaOH Solution: If insoluble in water, test in 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group, such as the thiol in the target compound.[11]
-
5% NaHCO₃ Solution: If soluble in NaOH, test in 5% aqueous sodium bicarbonate. Carboxylic acids are typically soluble, while weaker acids like phenols and thiols are often not. This helps differentiate acid strength.[15]
-
5% HCl Solution: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl. Solubility here indicates a basic functional group (e.g., an amine).[13]
-
Organic Solvents: Determine solubility in common organic solvents relevant to analysis and reactions, such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Diethyl Ether.
Spectroscopic and Spectrometric Characterization
Expertise & Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation. Each method provides a unique and complementary piece of the structural puzzle.[11] NMR reveals the carbon-hydrogen framework, IR identifies functional groups, and MS provides the molecular weight and fragmentation data.[16][17][18]
Caption: Integrated workflow for spectroscopic structural analysis.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To map the carbon-hydrogen framework of the molecule.[19]
-
Predicted ¹H NMR Spectrum:
-
Aromatic Region (~7.0-8.5 ppm): Expect three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be diagnostic of their relative positions.
-
Thiol Proton (variable): A broad singlet for the S-H proton, whose chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.
-
-
Predicted ¹³C NMR Spectrum:
-
Aromatic/Heteroaromatic Carbons (~110-160 ppm): Multiple signals for the carbons of the fused ring system.
-
Nitrile Carbon (~115-120 ppm): A characteristic signal for the C≡N carbon.
-
Thione Carbon (~160-170 ppm): The C=S carbon signal is expected to be significantly downfield.
-
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[20]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[21]
-
Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum. If needed, perform 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) to assign signals definitively.[20]
-
3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the presence of specific functional groups based on their characteristic vibrational frequencies.[22]
-
Predicted Key Absorptions:
-
~2220-2240 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.
-
~2550-2600 cm⁻¹: A weak, broad peak for the thiol (S-H) stretch.
-
~1500-1600 cm⁻¹: Peaks associated with the C=N and aromatic C=C stretching vibrations.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
-
Step-by-Step Protocol (ATR-FTIR):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric interference.[22][23]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage.[22]
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.[17]
-
3.3.3 Mass Spectrometry (MS)
-
Purpose: To determine the precise molecular weight and to gain structural insights from the molecule's fragmentation pattern upon ionization.[24]
-
Predicted Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺•): A peak at m/z = 192, corresponding to the molecular weight of the compound.[25] This should be the highest m/z value in the spectrum under typical EI conditions.[16]
-
Fragment Ions: Expect fragmentation patterns corresponding to the loss of small, stable radicals or neutral molecules (e.g., loss of HCN, S, or SH).
-
-
Step-by-Step Protocol:
-
Ionization: Introduce a small amount of the sample into the mass spectrometer, where it is bombarded with high-energy electrons (in EI mode) to form a positively charged molecular ion (M⁺•).[26][27]
-
Acceleration: The newly formed ions are accelerated by an electric field.
-
Mass Analysis: The ions are deflected by a magnetic field. The degree of deflection is dependent on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[27]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum, which is a plot of relative intensity versus m/z.[24]
-
Reactivity and Potential in Drug Development
The 2-mercaptobenzothiazole scaffold is a versatile platform for chemical modification. The thiol group is nucleophilic and can be readily alkylated or oxidized, providing a synthetic handle to create libraries of derivatives for structure-activity relationship (SAR) studies.[2][28]
The parent MBT scaffold is associated with a remarkable range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many MBT derivatives show potent activity against various strains of bacteria and fungi.[1][3]
-
Anticancer Activity: Certain derivatives have demonstrated efficacy as antitumor agents.[29]
-
Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents.[1]
The introduction of the 6-carbonitrile group is a strategic modification. It can act as a hydrogen bond acceptor and its strong electron-withdrawing properties can significantly alter the pKa of the thiol and the overall electron distribution of the aromatic system, potentially leading to enhanced binding affinity for biological targets or novel pharmacological profiles.
Conclusion
While this compound is a sparsely characterized molecule, its structural heritage suggests significant potential as a building block in medicinal chemistry. This guide provides both the known foundational data and a comprehensive, expert-driven framework of experimental protocols necessary for its complete physicochemical characterization. By systematically applying these methodologies for determining melting point, solubility, pKa, and detailed spectroscopic features, researchers can generate the robust data package required to advance this compound and its future derivatives through the drug discovery and development process.
References
- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14). YouTube.
- Mass spectrometry (MS) - Organic Chemistry II. Fiveable.
- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Mass Spectroscopy. (2021, March 5). Chemistry LibreTexts.
- Melting point determin
- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
- Melting point determin
- How Does FTIR Analysis Work? (2022, December 22).
- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
- This compound. porphyrin-systems.
- This compound. Xidi Chemistry.
- Solubility Testing of Organic Compounds. Scribd.
- Benzo[d]thiazole-6-carbonitrile. BLD Pharm.
- Interpreting Mass Spectra. (2023, September 20). OpenStax.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of California, Irvine.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
- Solubility Tests for Organic Compounds. (2021, March 24). YouTube.
- Melting point determination.
- Guide to FT-IR Spectroscopy. Bruker.
- Determination of Melting Point. Clarion University.
- Solubility. Chemistry Online @ UTSC.
- FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
- NMR data collection and analysis protocol for high-throughput protein structure determin
- The pKa in Organic Chemistry. Chemistry Steps.
- NMR Protocols and Methods.
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- Basic Experiment Setup and Basic NMR Spectrometer Oper
- Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan.
- Bordwell pKa Table.
- Step-by-step procedure for NMR d
- Mass Spectrometry (MS) – Organic and Biochemistry Supplement. eCampusOntario Pressbooks.
- Mass Spectrometry. Chemistry LibreTexts.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023, March 9). ACS Omega.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- 2-mercaptobenzothiazole Deriv
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. (2025, August 6).
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry.
- 2-Mercaptobenzothiazole CAS 149-30-4. Merck Millipore.
- 2-Mercaptobenzothiazole 97 149-30-4. Sigma-Aldrich.
- 2 Mercaptobenzothiazole. (2016, March 16). mzCloud.
- 2-Mercaptobenzothiazole. NIST WebBook.
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. This compound - 有机砌块 - 西典实验 [seedior.com]
- 6. 2-Mercaptobenzothiazole [webbook.nist.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. westlab.com [westlab.com]
- 10. pennwest.edu [pennwest.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. fiveable.me [fiveable.me]
- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uwyo.edu [uwyo.edu]
- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 23. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to a Privileged Heterocycle
Abstract
The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide spectrum of biological targets have cemented its importance in the development of therapeutic agents. This in-depth guide provides a comprehensive overview of the benzothiazole scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore diverse synthetic strategies, dissect its multifaceted pharmacological activities with a focus on the underlying mechanisms of action, and illuminate the critical structure-activity relationships that govern its therapeutic potential. Furthermore, this guide will address the current challenges and future perspectives in the ongoing quest to unlock the full therapeutic promise of benzothiazole-based compounds.
Introduction: The Enduring Legacy of a Versatile Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceuticals, and among them, the benzothiazole nucleus holds a position of particular distinction. This aromatic bicyclic system, first described in the late 19th century, has since been identified in a multitude of biologically active molecules, both natural and synthetic. Its unique electronic and structural features, including the presence of nitrogen and sulfur heteroatoms, a planar structure, and an extended π-electron system, enable it to engage in a variety of interactions with biological macromolecules, such as proteins and nucleic acids. This inherent promiscuity, coupled with its synthetic tractability, has made the benzothiazole scaffold a fertile ground for the discovery of novel drugs targeting a vast array of diseases.
A testament to its therapeutic relevance is the number of clinically approved drugs that incorporate this motif. Notable examples include Riluzole , a neuroprotective agent for amyotrophic lateral sclerosis (ALS); Pramipexole , a dopamine agonist for Parkinson's disease; and Ethoxzolamide , a carbonic anhydrase inhibitor used as a diuretic. The diverse pharmacological activities exhibited by these and other benzothiazole derivatives underscore the scaffold's ability to be tailored to interact with specific biological targets with high affinity and selectivity. This guide aims to provide a deep dive into the chemical and biological intricacies of the benzothiazole scaffold, offering insights that can empower the rational design of the next generation of benzothiazole-based therapeutics.
Physicochemical Properties: The Foundation of Druglikeness
The physicochemical properties of a drug molecule are paramount to its pharmacokinetic and pharmacodynamic profile. Benzothiazole and its derivatives generally possess favorable drug-like properties, which can be fine-tuned through chemical modification. A key aspect in drug design is adherence to guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.
| Property | General Characteristics of Benzothiazole Derivatives | Significance in Drug Design |
| Molecular Weight | Typically ranges from 135.19 g/mol (for the parent scaffold) to below 500 Da for many derivatives. | Adherence to Lipinski's Rule of Five for good oral absorption and distribution. |
| LogP (Lipophilicity) | Moderately lipophilic, with the LogP value being highly dependent on the nature of the substituents. | Influences membrane permeability, solubility, and protein binding. A balanced LogP is crucial for optimal ADME properties. |
| Hydrogen Bond Donors/Acceptors | The parent scaffold has one hydrogen bond acceptor (the nitrogen atom). The number of donors and acceptors can be readily modified through substitution. | Crucial for target binding and solubility. Generally, fewer than 5 donors and 10 acceptors are preferred for good oral bioavailability. |
| Polar Surface Area (PSA) | PSA is influenced by the substituents. Strategic modifications can modulate this property. | Affects membrane permeability and, consequently, absorption and distribution. A PSA of <140 Ų is generally associated with good oral bioavailability. |
| Aqueous Solubility | Generally low for the parent scaffold but can be significantly improved by introducing polar functional groups. | Essential for dissolution and absorption in the gastrointestinal tract. |
| Chemical Stability | The benzothiazole ring is generally stable under physiological conditions. | Ensures the drug reaches its target intact. |
This table provides a generalized overview. Specific values for individual derivatives can vary significantly.
The planarity of the benzothiazole ring system facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a common feature in the mechanism of action of many benzothiazole-containing drugs. The ability to readily modify the scaffold at various positions, particularly at the 2-position, allows for the optimization of these physicochemical properties to enhance drug-likeness and therapeutic efficacy.
Synthetic Strategies: Building the Benzothiazole Core
The synthetic accessibility of the benzothiazole scaffold is a major contributor to its prevalence in medicinal chemistry. A variety of reliable and versatile methods have been developed for its construction, with the most common approach being the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.
The Jacobsen Synthesis and Related Condensations
The classical and most widely employed method for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides. This reaction, often referred to as the Jacobsen synthesis when using an aldehyde, proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles from 2-Aminothiophenol and Aldehydes
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-benzothiazole.
Expected Yield: 85-95%
Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. For benzothiazole synthesis, this has led to the exploration of:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods.
-
Catalyst-free and solvent-free reactions: These approaches minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry.
-
One-pot multi-component reactions: These strategies allow for the synthesis of complex benzothiazole derivatives in a single step from simple starting materials, improving efficiency and reducing waste.
A Spectrum of Pharmacological Activities: Unraveling the Mechanisms of Action
The benzothiazole scaffold is a chameleon in the world of pharmacology, exhibiting a remarkable breadth of biological activities. This versatility stems from its ability to interact with a diverse range of biological targets, leading to a multitude of therapeutic effects.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted and can involve:
-
Enzyme Inhibition: Many benzothiazole-based compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., tyrosine kinases), topoisomerases, and histone deacetylases (HDACs).
-
Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Microtubule Disruption: Some benzothiazole compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation and Damage: The planar structure of the benzothiazole ring allows some derivatives to intercalate into the DNA double helix, leading to DNA damage and cell death.
Antimicrobial Activity
The rise of antimicrobial resistance is a pressing global health crisis, and benzothiazole derivatives have shown significant promise as a source of new antimicrobial agents. They exhibit activity against a broad spectrum of pathogens, including bacteria and fungi. Their mechanisms of action include:
-
Enzyme Inhibition: Benzothiazoles can inhibit essential microbial enzymes, such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase (DHPS), which are crucial for DNA replication, and folate synthesis, respectively.
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall, a unique and essential structure in bacteria, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain benzothiazole compounds have been shown to inhibit biofilm formation, making the bacteria more susceptible to treatment.
Neuroprotective Activity
The neuroprotective effects of benzothiazole derivatives are perhaps best exemplified by Riluzole, the first drug approved for the treatment of ALS. The neuroprotective mechanisms of benzothiazoles are complex and can involve:
-
Modulation of Glutamatergic Transmission: Riluzole is known to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate can lead to excitotoxicity, a process implicated in the death of neurons in neurodegenerative diseases. Riluzole achieves this by blocking voltage-gated sodium channels.
-
Inhibition of NMDA Receptors: Some benzothiazole derivatives can act as non-competitive antagonists of N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor. Overactivation of these receptors contributes to excitotoxicity.
-
Antioxidant Activity: Oxidative stress is a key factor in the pathogenesis of many neurodegenerative disorders. Certain benzothiazole derivatives possess antioxidant properties, helping to protect neurons from damage caused by reactive oxygen species.
-
Modulation of Cellular Signaling Pathways: Benzothiazoles can influence various intracellular signaling pathways involved in neuronal survival and death.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Anticancer SAR
-
2-Position: Substitution at the 2-position of the benzothiazole ring is a key determinant of anticancer activity. The introduction of aryl groups, particularly those with electron-withdrawing or bulky substituents, often leads to enhanced potency. For example, 2-(4-aminophenyl)benzothiazoles have shown potent and selective activity against breast cancer cell lines.
-
6-Position: Modifications at the 6-position of the benzene ring can also significantly impact anticancer activity. The presence of electron-donating groups, such as methoxy or hydroxyl groups, has been associated with increased potency in some series of compounds.
-
Quantitative SAR (QSAR): QSAR studies have revealed that the anticancer activity of benzothiazole derivatives can be correlated with various physicochemical parameters, such as hydrophobicity and electronic properties of the substituents.
| Compound Series | Substitution Pattern | Key SAR Findings | IC50/MIC Values | Reference |
| 2-Phenylacetamide Benzothiazoles | Varied substituents on the phenylacetamide moiety | Derivative 4l with a specific substitution showed a greater antiproliferative effect and higher selectivity index against cancer cells. | Low micromolar concentrations | |
| 2-Aminobenzothiazole Derivatives | Substitution of the 2-amino group | Compounds with 4-fluoroaniline (OMS3 ) and 4-iodoaniline (OMS4 ) substitutions showed high anticancer activity against A549 and MCF-7 cell lines. | IC50 values in the low micromolar range |
Antimicrobial SAR
-
2-Position: Similar to anticancer agents, the 2-position is a critical site for modulating antimicrobial activity. The introduction of heterocyclic rings, such as thiazole or pyrazole, can lead to potent broad-spectrum antimicrobial agents.
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can influence the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like nitro or halo groups has been shown to enhance antibacterial and antifungal activity.
| Compound Series | Substitution Pattern | Key SAR Findings | MIC Values | Reference |
| Benzothiazole-Thiazole Hybrids | Electron-withdrawing groups (nitro, halogens) on the thiazole ring | Enhanced antimicrobial activity. Compound 4b was the most potent. | 3.90–15.63 μg/mL | |
| Benzothiazole-Pyrazolone Derivatives | Pyrazolone ring at the 2-position | Showed the highest antimicrobial activities among the tested series. Compound 16c was superior to standard drugs against S. aureus. | 0.025 to 2.609 mM | |
| 2-Aminobenzothiazole Derivatives | Varied substituents on the benzene ring | 6-substituted derivatives showed good antifungal activity, with compounds 1n and 1o being the most active. | 4-8 mg/mL against Candida species |
Challenges and Future Perspectives: The Road Ahead
Despite the remarkable success of the benzothiazole scaffold in medicinal chemistry, several challenges remain. These include:
-
Drug Resistance: The emergence of resistance to existing anticancer and antimicrobial drugs is a major obstacle. The development of novel benzothiazole derivatives with new mechanisms of action is crucial to overcome this challenge.
-
Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing off-target effects is a constant challenge in drug design.
-
Pharmacokinetic Properties: Optimizing the pharmacokinetic properties of benzothiazole derivatives, such as solubility, bioavailability, and metabolic stability, is essential for their clinical success.
The future of benzothiazole-based drug discovery is bright and will likely focus on:
-
Targeted Drug Delivery: The development of benzothiazole-based drug conjugates and nanocarriers for targeted delivery to diseased tissues, thereby enhancing efficacy and reducing side effects.
-
Multi-target Ligands: The design of single molecules that can modulate multiple targets involved in a disease process, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
-
Combination Therapies: Exploring the synergistic effects of benzothiazole derivatives in combination with other therapeutic agents to improve treatment outcomes and combat drug resistance.
-
Personalized Medicine: The use of biomarkers to identify patient populations that are most likely to respond to specific benzothiazole-based therapies.
Conclusion
The benzothiazole scaffold has proven to be an exceptionally versatile and valuable platform in the pursuit of novel therapeutic agents. Its rich chemical diversity, synthetic accessibility, and broad spectrum of pharmacological activities have firmly established it as a cornerstone of modern medicinal chemistry. From its role in combating cancer and infectious diseases to its neuroprotective effects in debilitating neurological disorders, the benzothiazole nucleus continues to inspire the design and development of innovative medicines. As our understanding of the intricate molecular mechanisms underlying disease progresses, the rational design of next-generation benzothiazole derivatives, guided by a deep appreciation of their structure-activity relationships and physicochemical properties, will undoubtedly lead to the discovery of even more effective and safer therapies for a wide range of human ailments. The journey of the benzothiazole scaffold is far from over; it remains a beacon of hope in the ongoing quest for new and improved medicines.
References
- Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432. [Link]
- Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
- Patsnap Synapse. (2024). What is the mechanism of Riluzole?.
- ALS News Today. (2023). Rilutek (Riluzole) for ALS. ALS News Today. [Link]
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS neuroscience & therapeutics, 17(1), 4–31. [Link]
- Patsnap Synapse. (2023). Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target.
- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
- Srivastava, V. K., et al. (2002). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 41B, 2357-2363. [Link]
- MND Australia. (2022). Motor Neurone Disease Factsheet: Riluzole. MND Australia. [Link]
- Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4817. [Link]
- Khan, I., et al. (2018). Lipinski's rule of five with additional parameters and drug likeness scores.
- Dhokare, S. S., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(38), 26829-26844. [Link]
- Devmurari, V. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]
- Singh, R. P., et al. (2022). SAR of different substituted benzothiazole derivatives as antibacterial agent.
- Shaker, Y. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40476-40493. [Link]
- Shaker, Y. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40476–40493. [Link]
- Spanish Drug Discovery Network. (n.d.). Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. SDDN. [Link]
- Elgemeie, G. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]
- Abdel-Halim, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Frontiers in Chemistry, 11, 1113229. [Link]
- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives.
- Nanjan, M. J., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental toxicology and pharmacology, 78, 103415. [Link]
- Williams, A. (2018). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Digital Commons @ the Georgia Academy of Science. [Link]
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. [Link]
- Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303991. [Link]
- Dhokare, S. S., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(38), 26829-26844. [Link]
- Alam, M. S., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930. [Link]
- Elgemeie, G. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- Wang, C. L., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300. [Link]
- Al-Ostath, A. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095. [Link]
- Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Kuras, M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Elgemeie, G. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1357116. [Link]
- Wikipedia. (2024). Lipinski's rule of five. Wikipedia. [Link]
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
- Patel, D. R., et al. (2022). Lipinski iltering rule of fve.
- El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(47), 32903-32948. [Link]
A Methodological Guide to Determining the Organic Solvent Solubility of 2-Mercaptobenzo[d]thiazole-6-carbonitrile for Pharmaceutical Applications
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 2-mercaptobenzothiazole (MBT) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] 2-Mercaptobenzo[d]thiazole-6-carbonitrile is a specific derivative with potential therapeutic value; however, its physicochemical properties, particularly its solubility in organic solvents, are not well-documented in public literature. Solubility is a critical determinant of a drug candidate's success, profoundly influencing its bioavailability, formulation feasibility, and the reliability of in-vitro screening results.[3][4] Low aqueous solubility is a major hurdle in drug development, and understanding a compound's behavior in various organic solvents is essential for purification, formulation, and various analytical procedures. This guide, therefore, presents a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in a range of common organic solvents. We provide a detailed, field-proven experimental protocol based on the "gold standard" shake-flask method, discuss appropriate analytical quantification techniques, and explain the underlying theoretical principles governing the dissolution process. This document is intended to serve as a practical, self-validating guide for researchers and scientists engaged in the characterization of novel pharmaceutical compounds.
The 2-Mercaptobenzothiazole Scaffold: A Profile in Medicinal Chemistry
The benzothiazole ring system is a "privileged" structure in drug discovery, and its 2-mercapto derivatives are no exception. These compounds are recognized for a diverse pharmacological profile, including potent antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1][5][6] The versatility of the MBT core allows for synthetic modification at the thiol group, enabling the creation of extensive compound libraries for screening. The introduction of a nitrile (-C≡N) group at the 6-position, as in this compound, can significantly alter the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its biological targets and physicochemical characteristics, including solubility. A thorough understanding of these characteristics is a prerequisite for advancing any such compound through the drug development pipeline.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces and thermodynamics. The process is governed by the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[7][8]
Polarity and "Like Dissolves Like"
The most fundamental principle guiding solubility prediction is that "like dissolves like."[9][10] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[10][11][12] Polarity arises from the uneven distribution of electron density in a molecule.
-
Polar Solvents (e.g., water, methanol, acetonitrile) have significant dipole moments and can engage in dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents (e.g., toluene, hexane) have low dipole moments and interact primarily through weaker London dispersion forces.[13]
The structure of this compound, with its aromatic rings, sulfur and nitrogen heteroatoms, and the polar nitrile group, suggests a moderate to high polarity. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbons.
Thermodynamics of Dissolution
The dissolution process can be understood through its thermodynamic components: enthalpy (ΔH) and entropy (ΔS). The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).[14]
-
Breaking Solute-Solute Bonds (Endothermic) : Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking Solvent-Solvent Bonds (Endothermic) : Energy is needed to create a cavity in the solvent for the solute molecule.
-
Forming Solute-Solvent Bonds (Exothermic) : Energy is released when the solute molecule is solvated.[8]
The net enthalpy of solution (ΔH_soln) can be either endothermic (absorbs heat) or exothermic (releases heat).[15] The entropy change (ΔS) is typically positive, as the dispersed solute particles have greater randomness than in the ordered crystal lattice, favoring dissolution.[14]
Caption: Thermodynamic cycle illustrating the enthalpy changes during dissolution.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[16][17] The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system)
Step-by-Step Methodology
-
Solvent Selection : Choose a panel of at least 5-7 organic solvents that cover a range of polarities. A suggested starting panel, similar to that used for the parent compound, could include methanol, acetonitrile, ethyl acetate, 2-butanone, chloroform, and toluene.[18]
-
Preparation of Slurries :
-
Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg in 2 mL of solvent). Causality: Adding a clear excess ensures that the solution remains saturated and in equilibrium with the solid phase throughout the experiment.[16]
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration :
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[3]
-
Equilibrate for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. Trustworthiness: Confirming that the measured concentration does not change between later time points validates that equilibrium has been achieved.
-
-
Phase Separation :
-
After equilibration, allow the vials to rest for a short period to permit sedimentation of the excess solid.[16]
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.[3]
-
-
Sample Preparation for Analysis :
-
Accurately dilute the filtered supernatant with an appropriate solvent (usually the same solvent or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification :
-
Analyze the diluted samples using a pre-validated analytical method (see Part 4) to determine the concentration of the dissolved compound.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express results in units such as mg/mL and mol/L.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Analytical Techniques for Quantification
The choice of analytical technique is crucial for accurate solubility determination. The method must be specific, sensitive, and reproducible.[19]
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation followed by detection (e.g., UV). | High specificity and sensitivity; separates compound from impurities. | Higher cost and complexity; requires method development. |
| UV-Vis Spectroscopy | Measures light absorbance by the compound's chromophores.[20] | Fast, simple, and cost-effective. | Prone to interference from any other absorbing species (impurities, solvent cutoff). Requires pure samples.[21] |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of specific nuclei. | Highly specific and accurate; can sometimes be used without phase separation.[22] | Lower sensitivity compared to UV and MS; expensive instrumentation.[21] |
For a novel compound in a research setting, HPLC with UV detection is often the preferred method due to its superior specificity, as demonstrated in solubility studies of the parent compound, 2-mercaptobenzothiazole.[18]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
Table 1: Illustrative Solubility Data for this compound at 25°C (Note: The following values are hypothetical and for illustrative purposes only. They must be replaced with experimentally determined data.)
| Solvent | Polarity Index* | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 2.4 | 1.5 | 0.0074 |
| Chloroform | 4.1 | 12.8 | 0.063 |
| Ethyl Acetate | 4.4 | 45.2 | 0.222 |
| 2-Butanone | 4.7 | 98.6 | 0.484 |
| Acetonitrile | 5.8 | 60.1 | 0.295 |
| n-Propanol | 4.0 | 55.7 | 0.273 |
| Methanol | 5.1 | 38.4 | 0.188 |
*Polarity Index values are relative measures and can vary slightly depending on the scale used.
The experimental results should be analyzed in the context of the principles discussed in Part 2. For instance, plotting the determined solubility (in mol/L) against the solvent polarity index can provide valuable insights into the structure-solubility relationship for the compound. Based on the illustrative data, one would conclude that the compound's solubility is highest in moderately polar aprotic solvents like 2-butanone and ethyl acetate, consistent with the behavior of many organic molecules.
Conclusion
Determining the solubility of a novel compound like this compound in a range of organic solvents is a foundational step in its preclinical development. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable and scientifically sound approach to generating this critical data. The resulting solubility profile not only informs decisions regarding formulation and purification but also provides fundamental insights into the physicochemical nature of the molecule. By following the systematic methodology outlined in this guide, researchers can ensure the generation of high-quality, trustworthy data essential for advancing promising therapeutic candidates.
References
- How does polarity affect solubility? - Homework.Study.com. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
- Solubility and Polarity. (n.d.).
- Spectroscopic Techniques - Solubility of Things. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
- ELI5 the polarity of solvents and how it affects solubility. (2022). Reddit. [Link]
- How To Determine Solubility Of Organic Compounds? (2023). YouTube. [Link]
- How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube. [Link]
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube. [Link]
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). [Link]
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- The Dissolution Process. (n.d.). Fiveable. [Link]
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
- Thermodynamics of Salt Dissolution. (n.d.). WebAssign. [Link]
- Enthalpy change of solution. (n.d.). Wikipedia. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Lesson 5.9: Temperature Changes in Dissolving. (2024). American Chemical Society. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (n.d.).
- Solubility of organic compounds. (n.d.). Khan Academy. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Scirp.org. [Link]
- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014). CDN. [Link]
- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titr
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (n.d.).
- 2-mercaptobenzothiazole Derivatives Research Articles. (n.d.). R Discovery. [Link]
- Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. (n.d.).
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. webassign.net [webassign.net]
- 8. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fiveable.me [fiveable.me]
- 15. acs.org [acs.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. pharmatutor.org [pharmatutor.org]
- 22. m.youtube.com [m.youtube.com]
A Technical Guide to the Potential Applications of 2-Mercaptobenzo[d]thiazole-6-carbonitrile in Advanced Materials Science
Abstract
This technical guide explores the prospective applications of 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a functionalized derivative of the industrially significant 2-mercaptobenzothiazole (MBT) scaffold. By integrating the well-established properties of the mercaptobenzothiazole core with the unique electronic and chemical characteristics of a nitrile moiety at the 6-position, this molecule emerges as a compelling candidate for innovation in materials science. This document provides a forward-looking analysis of its potential in advanced polymers, high-performance corrosion inhibitors, and organic electronics. We will delve into its hypothesized physicochemical properties, propose synthetic pathways, and outline experimental protocols to validate its utility. This guide is intended for researchers, materials scientists, and chemical industry professionals dedicated to the development of next-generation materials.
Introduction to the 2-Mercaptobenzothiazole Scaffold
The benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in both medicinal chemistry and materials science.[1][2] The 2-mercaptobenzothiazole (MBT) variant, in particular, is a compound of immense industrial importance. It is widely utilized as a primary accelerator in the vulcanization of rubber, a process that imparts strength and durability to elastomeric materials.[3] Beyond this classical application, MBT and its derivatives have found utility as potent corrosion inhibitors for various metals, components in self-healing and anticorrosion coatings, and as additives in dye solar devices.[4] Their versatility also extends to polymer chemistry, where they can act as polymerization inhibitors or chain transfer agents.[3][5]
This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule incorporates three key functional regions:
-
The Benzothiazole Core: Provides thermal stability and a platform for aromatic interactions.
-
The 2-Mercapto (Thiol/Thione) Group: The reactive site for vulcanization, metal chelation, and nucleophilic substitution.
-
The 6-Carbonitrile (-CN) Group: A strongly electron-withdrawing group that is expected to significantly modify the electronic properties, polarity, and reactivity of the entire molecule.
By understanding the interplay of these functionalities, we can project a new set of applications for this specialized molecule, moving beyond the traditional roles of MBT.
Physicochemical Properties and the Influence of the 6-Carbonitrile Group
The introduction of a nitrile group onto the benzothiazole backbone is predicted to induce significant changes in the molecule's properties. The nitrile group is a potent electron-withdrawing moiety, which can lead to a reduction in the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] This modulation of the electronic structure is highly advantageous for applications in organic electronics and can also influence the molecule's interaction with metal surfaces in corrosion inhibition.[6] Furthermore, the nitrile group is expected to increase the molecule's polarity and solubility in certain organic solvents.[7]
Diagram: Molecular Structure and Functional Groups
Caption: Molecular structure of this compound with key functional groups highlighted.
Proposed Synthesis of this compound
While a specific protocol for this compound is not widely published, a plausible synthetic route can be adapted from established methods for preparing MBT and its derivatives.[8][9] A common approach involves the reaction of an appropriately substituted aniline with carbon disulfide and sulfur under pressure.
Experimental Protocol: Proposed Synthesis
-
Starting Material: The synthesis would commence with 4-amino-3-mercaptobenzonitrile.
-
Reaction Setup: In a high-pressure autoclave, charge 4-amino-3-mercaptobenzonitrile, carbon disulfide, and elemental sulfur. The molar ratio should be optimized, but a starting point of 1:1.5:1 (aniline derivative:CS₂:S) is recommended.[9]
-
Reaction Conditions: The mixture is heated to a temperature range of 240-260°C under autogenous pressure for several hours.[10]
-
Work-up and Purification: After cooling and venting the autoclave, the crude product is extracted. Purification can be achieved through recrystallization from a suitable solvent like ethanol or by column chromatography to yield the final product.
Diagram: Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of the target molecule.
Potential Application in Advanced Polymers
The dual functionality of this compound makes it a prime candidate for a multi-functional polymer additive. The mercapto group can participate in vulcanization as a traditional accelerator, while the polar nitrile group can enhance intermolecular forces, potentially improving mechanical properties and adhesion to substrates.
Hypothesized Advantages:
-
Enhanced Mechanical Strength: The nitrile groups could increase polymer chain cohesion through dipole-dipole interactions, leading to higher tensile strength and modulus.
-
Improved Adhesion: Increased polarity can improve the adhesion of the polymer to polar surfaces, such as metals and glass, which is beneficial for coatings and composites.
-
Controlled Vulcanization: The electronic effect of the nitrile group might subtly alter the reactivity of the mercapto group, offering a way to tune the vulcanization kinetics.
Experimental Workflow: Polymer Compounding and Testing
-
Compounding: Incorporate this compound (e.g., 0.5-2.0 parts per hundred rubber) into a standard rubber formulation (e.g., natural rubber or styrene-butadiene rubber) using a two-roll mill.
-
Curing: Cure the compounded rubber in a heated press at a specified temperature and time to induce cross-linking.
-
Mechanical Testing: Evaluate the tensile strength, elongation at break, and modulus of the cured samples according to ASTM standards.
-
Adhesion Testing: Measure the peel strength of the formulated rubber bonded to a standard substrate.
Table: Hypothetical Mechanical Properties of a Modified Elastomer
| Property | Standard Formulation (with MBT) | Modified Formulation (with this compound) |
| Tensile Strength (MPa) | 18.5 | 22.0 (Expected Increase) |
| Elongation at Break (%) | 550 | 530 |
| Modulus at 300% (MPa) | 8.2 | 9.5 (Expected Increase) |
| Adhesion to Steel (N/mm) | 5.8 | 8.0 (Expected Increase) |
Diagram: Vulcanization and Intermolecular Interaction
Caption: Dual role of the molecule in polymer modification.
Potential as a High-Performance Corrosion Inhibitor
Benzothiazole derivatives are effective corrosion inhibitors due to the ability of their sulfur and nitrogen heteroatoms to adsorb onto metal surfaces, forming a protective barrier.[11] The this compound molecule offers several features that could lead to superior performance:
-
Multiple Adsorption Sites: The two sulfur atoms, the thiazole nitrogen, and the nitrile nitrogen provide multiple points of attachment to the metal surface.
-
Modified Electronic Density: The electron-withdrawing nitrile group alters the electron density of the aromatic system, which can strengthen the adsorption process on the metal surface.[12]
-
Complex Formation: Like its parent compound, it may form insoluble complexes with metal ions (e.g., Zn²⁺, Cu²⁺) that precipitate on the surface, adding to the protective layer.[13][14]
Experimental Protocol: Electrochemical Evaluation
-
Electrolyte Preparation: Prepare a corrosive medium (e.g., 0.1 M HCl) and add varying concentrations of this compound.
-
Electrochemical Cell: Use a standard three-electrode cell with a working electrode (e.g., mild steel), a reference electrode, and a counter electrode.
-
Potentiodynamic Polarization: Scan the potential to obtain polarization curves. The shift in the corrosion potential and the reduction in corrosion current density will indicate the inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to measure the charge transfer resistance, which is inversely proportional to the corrosion rate. An increase in this resistance signifies effective inhibition.
Table: Hypothetical Corrosion Inhibition Data for Mild Steel in 0.1 M HCl
| Inhibitor Concentration (mM) | Corrosion Current (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 250 | - |
| 0.1 | 45 | 82.0 |
| 0.5 | 15 | 94.0 |
| 1.0 | 8 | 96.8 |
Diagram: Corrosion Inhibition Mechanism
Caption: Adsorption of the inhibitor molecule onto a metal surface.
Prospects in Organic Electronics
The design of novel organic semiconductors is crucial for advancing technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The predicted electronic properties of this compound make it an intriguing building block for such materials.
-
Tunable Energy Levels: As previously noted, the electron-withdrawing nitrile group is expected to lower the HOMO and LUMO energy levels.[6] This is a key strategy for designing n-type (electron-transporting) materials, which are often less common and less stable than p-type materials.[15]
-
Planar Structure: The rigid, planar benzothiazole core facilitates π-π stacking in the solid state, which is essential for efficient charge transport.
-
Reactive Handle: The mercapto group can be used as a synthetic handle to build larger, more complex conjugated systems through reactions like S-alkylation or cross-coupling.
Proposed Synthetic Application: Building Block for a Donor-Acceptor Polymer
-
Functionalization: The mercapto group of this compound can be alkylated with a bromo-functionalized aromatic unit (a donor).
-
Polymerization: The resulting monomer can then be polymerized with another co-monomer using standard cross-coupling reactions (e.g., Suzuki or Stille coupling) to create a donor-acceptor polymer suitable for OPV applications.
Table: Predicted Electronic Properties for a Hypothetical Derived Material
| Property | Value | Implication for Organic Electronics |
| HOMO Energy Level | -5.8 eV | Deep level, indicating good air stability |
| LUMO Energy Level | -3.6 eV | Suitable for electron injection from common electrodes |
| Optical Bandgap | 2.2 eV | Absorption in the visible spectrum |
| Electron Mobility | > 10⁻³ cm²/Vs | Potential for efficient electron transport |
Diagram: Concept for an Organic Semiconductor
Caption: Donor-acceptor structure for an organic semiconductor.
Conclusion and Future Outlook
This compound stands out as a molecule with significant, untapped potential in materials science. By leveraging the known chemistry of the mercaptobenzothiazole scaffold and introducing the powerful electronic influence of a nitrile group, this compound could pave the way for new multi-functional polymer additives, highly efficient corrosion inhibitors, and novel organic electronic materials.
The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Key areas for investigation should include:
-
The development of an optimized and scalable synthesis protocol.
-
Thorough characterization of the compound's physicochemical and electronic properties.
-
Systematic evaluation of its performance in the application areas discussed, with direct comparisons to existing standards.
The exploration of such functionalized molecular building blocks is essential for the continued advancement of materials science, and this compound represents a promising frontier for discovery.
References
- Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. (n.d.). Research Journal of Chemistry and Environment.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). Molecular Systems Design & Engineering.
- Structural Origin of Corrosion Inhibition Effect over 2-(2- Hydroxyphenyl)benzothiazole on Steel in HCl Medium. (n.d.). ResearchGate.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). PMC.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel†. (2023). ResearchGate.
- Applications of CBT-Cys click reaction: past, present, and future. (n.d.). ResearchGate.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (n.d.). MDPI.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). MDPI.
- Process for the preparation of 2-mercaptobenzothiazole. (n.d.). Google Patents.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). ResearchGate.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health.
- Nitrile Substitution Effect on Triphenodioxazine-Based Materials for Liquid-Processed Air-Stable n-Type Organic Field Effect Transistors. (2015). ResearchGate.
- Reaction between 2-cyano-6-aminobenzothiazole (CBT) and cysteine (Cys)... (n.d.). ResearchGate.
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). National Institutes of Health.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. [worldsresearchassociation.com]
- 13. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of 2-Mercaptobenzothiazole (2-MBT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptobenzothiazole (2-MBT) is a prominent heterocyclic compound recognized for its extensive industrial applications and diverse pharmacological profile. This technical guide provides a comprehensive review of the multifaceted biological activities of 2-MBT and its derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. We delve into the underlying mechanisms of action, present detailed experimental workflows for bioactivity assessment, and summarize key quantitative data to offer a comparative perspective. By synthesizing technical data with field-proven insights, this document serves as an essential resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of the 2-MBT scaffold.
Introduction to 2-Mercaptobenzothiazole (2-MBT)
The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, is a critical pharmacophore in medicinal chemistry.[1] 2-Mercaptobenzothiazole (MBT), a principal derivative, is a bicyclic molecule that has garnered significant attention for its broad spectrum of biological activities.[2]
Chemical Profile
-
Structure: C₇H₅NS₂
-
IUPAC Name: 1,3-Benzothiazole-2-thiol
-
Molar Mass: 167.25 g/mol
-
Appearance: Pale yellow crystalline solid
-
Key Feature: The presence of a thiol (-SH) group at the C2 position of the benzothiazole ring is crucial for its chemical reactivity and biological interactions.
Industrial Significance and Environmental Context
Industrially, 2-MBT and its derivatives are manufactured globally for a wide array of applications.[2] They are extensively used as vulcanization accelerators in the rubber industry, as corrosion inhibitors, and in the synthesis of fungicides and pesticides.[2][3] For instance, 2-(Thiocyanomethylthio)benzothiazole is a potent contact fungicide for economically important crops.[2] This widespread use, however, necessitates a thorough understanding of its biological and toxicological profile.
Core Biological Activities: A Mechanistic Overview
The 2-MBT scaffold is associated with a remarkable range of pharmacological effects, making it a privileged structure in drug design.[2][4]
Antimicrobial Effects (Antibacterial & Antifungal)
2-MBT and its derivatives exhibit significant activity against a wide range of pathogenic microbes.[2]
-
Antibacterial Activity: The 2-mercaptobenzothiazole moiety has been identified as a potent "binding element" for bacterial targets.[3] Derivatives have shown significant potency against strains like Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium tuberculosis.[2][3][5] The mechanism often involves the inhibition of essential bacterial enzymes.[2] However, the efficacy can be species-dependent, with some studies showing its effects are more bacteriostatic than bactericidal.[2]
-
Antifungal Activity: 2-MBT is effective against various yeasts and fungi, including Candida albicans and Aspergillus niger.[2][6] Its derivatives have been developed as commercial fungicides.[2] The anti-Candida activity, for example, showed 50% growth inhibition at concentrations ranging from 1 to 78 mg/L.[2][6]
Anticancer Properties
Benzothiazole derivatives are of significant interest in oncology due to their potent antiproliferative and apoptotic effects across various cancer types, including breast, lung, and colon cancers.[1][7]
-
Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of key signaling pathways.[7] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that these compounds can:
-
Cytotoxicity: The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[7] For example, certain substituted benzothiazole derivatives have shown potent activity against cell lines like HepG2 (liver), A549 (lung), and SW480 (colon) with IC₅₀ values in the nanomolar range.[1]
Anti-inflammatory & Antioxidant Activity
-
Anti-inflammatory Effects: Derivatives of 2-MBT have been evaluated for their ability to mitigate inflammation.[2] For instance, novel bis-heterocycles containing 2-MBT and 1,2,3-triazole moieties were assessed for their anti-inflammatory activity using the carrageenan-induced hind paw edema model in rats.[2] The mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX).[10]
-
Antioxidant Activity: Many benzothiazole derivatives possess the ability to scavenge free radicals, which are implicated in numerous disease states. This antioxidant capacity is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures a compound's ability to donate a hydrogen atom and neutralize the radical.[11]
Other Reported Biological Activities
The therapeutic potential of the 2-MBT scaffold extends to a variety of other activities, including:
-
Antitubercular[4]
-
Antiviral[2]
-
Anthelmintic[4]
-
Enzyme inhibition (e.g., monoamine oxidase, carbonic anhydrase)[4][14]
Key Mechanisms of Action
The diverse biological effects of 2-MBT derivatives stem from their ability to interact with multiple cellular targets and pathways.
Enzyme Inhibition
2-MBT derivatives are potent, mechanism-based inhibitors of several enzymes.[3][4] This includes enzymes critical for pathogen survival, cancer cell proliferation, and neurological processes. Notable targets include:
-
Acyl coenzyme A cholesterol acyltransferase[4]
-
Monoamine oxidase[4]
-
Heat shock protein 90 (Hsp90)[4]
-
Cathepsin D[4]
Proposed Anticancer Signaling Pathway
Benzothiazole derivatives can induce apoptosis in cancer cells by modulating multiple signaling pathways. A key mechanism involves the downregulation of survival signals and the activation of pro-apoptotic factors.
Caption: Proposed mechanism of 2-MBT derivative-induced apoptosis in cancer cells.
Experimental Frameworks for Bioactivity Assessment
Validating the biological activity of 2-MBT derivatives requires robust and reproducible experimental protocols. The choice of assay is critical and depends on the specific activity being investigated.
Workflow for Evaluating Antimicrobial Efficacy
The primary goal is to determine the lowest concentration of the compound that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC).[15]
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 4.1.1: Broth Microdilution MIC Assay [15][16] This method is widely used to determine the MIC of antimicrobial agents in a 96-well microtiter plate format.[15]
-
Preparation: Dissolve the 2-MBT test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Prepare a 2x working solution in appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the 2x compound working solution into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[16]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~10⁵ CFU/mL). Add an equal volume (e.g., 5-10 µL, depending on the desired final concentration) of the inoculum to each well (except for a sterility control well).[16]
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.[15]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[17] This can be determined visually or with a plate reader.[16]
Workflow for Assessing In Vitro Anticancer Activity
The initial screening of anticancer potential typically involves a cytotoxicity assay to measure the compound's ability to kill cancer cells or inhibit their proliferation.
Caption: Standard workflow for in vitro cytotoxicity assessment.
Protocol 4.2.1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay [18][19] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[7][18]
-
Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the 2-MBT derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).[18]
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[7][19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as 150 µL of DMSO, to each well to dissolve the formazan crystals.[7][18]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~450-570 nm.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for Determining Antioxidant Capacity
The DPPH assay is a common and straightforward method to screen for radical scavenging activity.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol 4.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [20] This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing the violet solution to lose color.[21]
-
Reagent Preparation: Prepare a stock solution of the 2-MBT derivative. Prepare a working solution of DPPH in a suitable solvent (e.g., ethanol or methanol) to an absorbance of ~1.0 at 517 nm.[20]
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound to different wells.[20]
-
DPPH Addition: Add 180-200 µL of the DPPH working solution to each well and mix.
-
Controls: Prepare a blank (solvent only) and a control (solvent + DPPH solution). A known antioxidant like ascorbic acid or Trolox should be used as a positive control.[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Quantitative Analysis: A Summary of Bioactivity Data
The following table summarizes representative quantitative data for 2-MBT and its derivatives from various studies to provide a comparative benchmark.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |
| 6-CF₃-MBT Derivative | Antibacterial | Staphylococcus aureus | MIC: 3.12 µg/mL | [2] |
| 6-NO₂-MBT Derivative | Antibacterial | Escherichia coli | MIC: 25 µg/mL | [2] |
| N-(6-nitro...)-acetamide | Anticancer | Lung A549 | IC₅₀: 68 µg/mL | [22] |
| 6-nitro...-2-ol | Anticancer | Lung A549 | IC₅₀: 121 µg/mL | [22] |
| Substituted Pyridine-MBT | Anticancer | SKRB-3 (Breast) | IC₅₀: 1.2 nM | [1] |
| Substituted Pyridine-MBT | Anticancer | SW620 (Colon) | IC₅₀: 4.3 nM | [1] |
| Substituted Pyridine-MBT | Anticancer | HepG2 (Liver) | IC₅₀: 48 nM | [1] |
| Various S-substituted MBT | α-Glucosidase Inhibitor | Yeast α-glucosidase | IC₅₀: 31.21 - 208.63 µM | [12][13] |
Future Perspectives & Drug Development Potential
The 2-mercaptobenzothiazole scaffold is a versatile platform for developing novel therapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-MBT core to enhance potency and selectivity for specific biological targets. For example, substitutions at the 6-position of the benzothiazole ring have shown promising results in enhancing antimicrobial activity.[2]
-
Mechanism Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to further elucidate the precise molecular mechanisms and identify novel cellular targets.
-
Pharmacokinetic and Toxicity Profiling: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is crucial for translating promising hits into viable drug candidates.
-
Combination Therapies: Investigating the synergistic effects of 2-MBT derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy, particularly in cancer and infectious diseases.
Conclusion
2-Mercaptobenzothiazole and its derivatives represent a class of compounds with significant and diverse biological activities. Their proven efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their capacity for chemical modification, establishes the 2-MBT scaffold as a highly valuable starting point for modern drug discovery campaigns. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively explore and harness the therapeutic potential of this important chemical entity.
References
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–824. [Link]
- Semantic Scholar. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- MDPI. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica. [Link]
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
- ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. [Link]
- Semantic Scholar. (2012).
- ResearchGate. (2012).
- Ak, M., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 629-650. [Link]
- Andrews, J. M. (2001). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 48(suppl 1), 5-16. [Link]
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
- ProQuest. (2012).
- Wiley Online Library. (n.d.). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. [Link]
- ResearchGate. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. [Link]
- Biology LibreTexts. (2024). 13.
- Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. [Link]
- PubMed. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. [Link]
- PubMed. (2024).
- Frontiers in Pharmacology. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. [Link]
- SEAFDEC/AQD Institutional Repository. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. [Link]
- Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. [Link]
- Bentham Science. (2024).
- Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(11), 955-968. [Link]
- ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. [Link]
- ResearchGate. (2024).
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]
- 10. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 20. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 21. researchgate.net [researchgate.net]
- 22. jnu.ac.bd [jnu.ac.bd]
Methodological & Application
Application Note & Synthesis Protocol: 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure in drug discovery, and the introduction of a nitrile group at the 6-position offers a versatile handle for further chemical modification. This protocol details a robust and reproducible method starting from 4-amino-3-mercaptobenzonitrile and carbon disulfide. We elaborate on the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline critical parameters for ensuring high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Background
2-Mercaptobenzothiazoles (MBTs) are a cornerstone class of sulfur-containing heterocyclic compounds. The parent molecule is widely used as a vulcanization accelerator in the rubber industry, but its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a cyano (–C≡N) group into the benzothiazole core at the 6-position creates this compound, a molecule of significant interest. The nitrile moiety can serve as a precursor for other functional groups (e.g., amines, carboxylic acids, tetrazoles) or act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
The classical and most direct synthesis of the 2-mercaptobenzothiazole ring system involves the cyclization of an ortho-aminothiophenol with carbon disulfide (CS₂), a method known for its efficiency and atom economy[1]. This application note adapts this established strategy for the specific synthesis of the 6-carbonitrile derivative, providing a reliable pathway for accessing this valuable building block.
Reaction Scheme
Figure 1: Synthesis of this compound via cyclization of 4-amino-3-mercaptobenzonitrile with carbon disulfide.
Reaction Mechanism and Experimental Rationale
The formation of the benzothiazole ring proceeds through a well-established condensation mechanism. The process is initiated by the nucleophilic attack of the exocyclic amino group of 4-amino-3-mercaptobenzonitrile onto the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate. Subsequent intramolecular cyclization occurs via the attack of the adjacent thiol group, leading to the formation of the five-membered thiazole ring and the elimination of a molecule of hydrogen sulfide (H₂S).
The choice of an alcoholic solvent like ethanol provides good solubility for the starting material and is relatively inert under the reaction conditions. The reaction is driven to completion by heating under reflux, which provides the necessary activation energy for the cyclization and helps to expel the gaseous H₂S byproduct.
Experimental Workflow
The overall workflow from reagent preparation to the final, purified product is outlined below. This systematic process ensures reproducibility and safety.
Diagram 1: Step-by-step experimental workflow for the synthesis.
Materials and Protocol
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 4-Amino-3-mercaptobenzonitrile | 150.20[3] | 1.50 g | 1.0 | Starting material. |
| Carbon Disulfide (CS₂) | 76.14 | 0.91 mL (1.14 g) | 1.5 | Reagent. Use in a fume hood. |
| Ethanol (Absolute) | 46.07 | 50 mL | - | Solvent. |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and hotplate | ||||
| Dropping funnel | ||||
| Buchner funnel and filter flask | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Place 1.50 g (10.0 mmol) of 4-amino-3-mercaptobenzonitrile[3] into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 40 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cold water through the condenser.
Step 2: Reagent Addition
-
In a chemical fume hood, carefully measure 0.91 mL (15.0 mmol) of carbon disulfide.
-
Add the carbon disulfide dropwise to the stirring ethanolic solution at room temperature over a period of 5-10 minutes. The addition may be exothermic.
Step 3: Reaction Under Reflux
-
Once the addition of carbon disulfide is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) using a heating mantle or oil bath.
-
Maintain the reflux for 10-14 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting material.
-
Causality Note: Refluxing provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization and facilitates the expulsion of the H₂S byproduct, driving the reaction towards completion.
-
Step 4: Product Isolation and Work-up
-
After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. A precipitate should form as the solution cools.
-
To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.
Step 5: Purification and Drying
-
For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product, this compound, in a vacuum oven at 40-50°C to a constant weight. The expected product is a pale yellow or off-white solid.
Safety and Handling Precautions
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a well-ventilated chemical fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.
-
Hydrogen Sulfide (H₂S): A toxic and flammable gas is generated as a byproduct. The reaction must be performed in a fume hood to ensure proper ventilation and prevent exposure.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (–C≡N) stretch (approx. 2220-2240 cm⁻¹) and the thiol (S-H) stretch (often weak, around 2550 cm⁻¹).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this versatile chemical intermediate, which serves as a valuable platform for the development of novel pharmaceuticals and functional materials. The methodology is based on established chemical principles and is designed for high reproducibility and safety in a standard laboratory setting.
References
- Kaur, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.
- Satish, G., et al. (2014). An Environmentally Benign and Efficient Synthesis of 2-Thio-Substituted Benzothiazoles. European Journal of Chemistry.
- Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.
- Kumar, P., et al. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate.
- National Center for Biotechnology Information (n.d.). 4-Amino-3-sulfanylbenzonitrile. PubChem Compound Database.
Sources
Application Note: DBU-Promoted Synthesis of 2-Mercaptobenzothiazoles from o-Haloanilines
Abstract
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-mercaptobenzothiazoles (MBTs) through a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted tandem reaction of o-haloanilines and carbon disulfide (CS₂). This metal-free approach offers significant advantages over traditional methods, including milder reaction conditions, high efficiency, and broad substrate tolerance. We will explore the underlying mechanism, provide a validated, step-by-step experimental protocol, and present data on substrate scope and yields. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking a practical and robust method for accessing this important heterocyclic scaffold.
Introduction: The Significance of the 2-Mercaptobenzothiazole Scaffold
2-Mercaptobenzothiazoles (MBTs) are a privileged class of heterocyclic compounds that form the core structure of numerous agents with significant applications in pharmaceutical and materials science.[1][2][3] Their diverse biological activities have led to the development of drugs including heat shock protein-90 (HSP90) inhibitors for cancer therapy, antibacterial agents, and radioprotective chemicals used to safeguard healthy tissues during cancer radiotherapy.[1][2][3]
Historically, the synthesis of MBTs has often required harsh conditions, such as high temperatures and pressures, or the use of transition-metal catalysts, which can lead to issues with product contamination and environmental concerns.[1] The method detailed herein, developed by Xi and coworkers, presents an elegant and highly efficient metal-free alternative that proceeds via a DBU-promoted tandem reaction between readily available o-haloanilines and carbon disulfide.[1][2][4] This approach is noted for its operational simplicity, good to excellent yields, and scalability, making it a valuable tool for both academic and pharmaceutical research.[1][2]
Reaction Mechanism and the Role of DBU
The reaction proceeds through a tandem sequence involving nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr). The non-nucleophilic strong base, DBU, is critical for promoting the key steps of the reaction.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the o-haloaniline on the electrophilic carbon atom of carbon disulfide. DBU facilitates this step by acting as a base, potentially deprotonating the aniline or activating the carbon disulfide.[2]
-
Intermediate Formation: This addition forms a dithiocarbamate intermediate.
-
Intramolecular SNAr Cyclization: The crucial ring-closing step involves an intramolecular SNAr reaction. The sulfur anion of the dithiocarbamate intermediate attacks the carbon atom bearing the halogen, displacing the halide ion and forming the benzothiazole ring.[1][2] DBU is essential for promoting this cyclization.
The efficiency of the leaving group on the aniline is critical. The reaction works well with o-iodoanilines and o-bromoanilines, while o-chloroanilines are generally unreactive under these conditions, which is consistent with the expected reactivity for SNAr reactions (I > Br >> Cl).[1]
Caption: DBU-promoted tandem reaction mechanism.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is adapted from the work of Wang, F. et al., published in Organic Letters.[2][5] It has been designed to be a self-validating system for researchers.
Materials and Reagents
-
Substituted o-haloaniline (e.g., 2-iodoaniline) (1.0 equiv)
-
Carbon disulfide (CS₂) (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Toluene (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (200-300 mesh)
Safety Precaution: Carbon disulfide is highly volatile, flammable, and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Setup and Procedure
The following workflow outlines the complete process from reaction setup to product isolation.
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
To a pre-dried, screw-capped reaction tube equipped with a magnetic stir bar, add the o-haloaniline (0.5 mmol, 1.0 equiv).
-
Seal the tube with a Teflon-lined septum and purge with dry nitrogen gas.
-
Using syringes, add anhydrous toluene (1.0 mL), followed by DBU (1.0 mmol, 2.0 equiv, ~149 µL).
-
Add carbon disulfide (1.0 mmol, 2.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes.[5]
-
Securely seal the tube and place it in a pre-heated oil bath or heating block at 80 °C.
-
Allow the reaction to stir for the indicated time (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water (5 mL) to the tube and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (a typical eluent system is petroleum ether/ethyl acetate, e.g., 5:1 v/v) to afford the pure 2-mercaptobenzothiazole derivative.[5]
Results: Substrate Scope and Yields
This DBU-promoted methodology demonstrates broad applicability across a range of substituted o-haloanilines. The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring, consistently providing good to excellent yields.
| Entry | Substrate (o-Haloaniline) | Halogen (X) | R | Temp (°C) | Time (h) | Yield (%)[3] |
| 1 | 2-Iodoaniline | I | H | 80 | 12 | 92 |
| 2 | 2-Bromoaniline | Br | H | 100 | 24 | 85 |
| 3 | 2-Iodo-4-methylaniline | I | 4-Me | 80 | 12 | 95 |
| 4 | 2-Bromo-4-methylaniline | Br | 4-Me | 100 | 24 | 89 |
| 5 | 2-Iodo-4-bromoaniline | I | 4-Br | 80 | 12 | 89 |
| 6 | 2-Iodo-4-(methoxycarbonyl)aniline | I | 4-CO₂Me | 80 | 12 | 86 |
| 7 | 2-Iodo-4-(trifluoromethoxy)aniline | I | 4-OCF₃ | 80 | 12 | 81 |
| 8 | 2-Iodo-4-cyanoaniline | I | 4-CN | 80 | 12 | 83 |
| 9 | 2-Bromo-4,5-dimethylaniline | Br | 4,5-diMe | 100 | 24 | 91 |
Table data synthesized from the supporting information of Wang, F. et al., Org. Lett., 2011, 13, 3202-3205.[3]
Key Insights from Data:
-
Leaving Group Effect: o-Iodoanilines are more reactive, requiring lower temperatures and shorter reaction times compared to their o-bromoaniline counterparts. o-Chloroaniline was found to be unreactive.[1]
-
Electronic Effects: The reaction is robust and accommodates a wide variety of functional groups in the para-position, including electron-donating groups (Me) and strong electron-withdrawing groups (CN, CO₂Me), all affording high yields.[3]
-
Steric Effects: Substrates with additional substituents ortho to the amino group also react efficiently, demonstrating good steric tolerance.[3]
Conclusion and Outlook
The DBU-promoted synthesis of 2-mercaptobenzothiazoles from o-haloanilines and carbon disulfide is a powerful and practical method for accessing this valuable heterocyclic motif. Its metal-free nature, mild conditions, and broad substrate scope make it an attractive alternative to traditional synthetic routes.[2] This protocol provides a reliable and scalable foundation for the synthesis of diverse MBT libraries, which will undoubtedly facilitate further exploration in drug discovery and materials science.[1]
References
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
- Figshare. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters. [Link]
- Organic Chemistry Portal. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]
- American Chemical Society. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]
- MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(6), 1366. [Link]
- Wang, F., et al. Supporting Information for Synthesis of 2-Mercaptobenzothiazoles via DBU-promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]
Sources
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters - Figshare [figshare.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Analytical Characterization of Benzothiazole Derivatives
Abstract: This comprehensive guide provides detailed application notes and protocols for the analytical characterization of benzothiazole derivatives, a class of heterocyclic compounds with significant pharmacological and industrial importance.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Benzothiazole Derivatives
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][5] The versatile nature of the benzothiazole scaffold allows for extensive structural modifications, leading to a vast chemical space for drug discovery and development. Consequently, the unambiguous structural confirmation and purity assessment of these synthesized derivatives are critical prerequisites for any further biological or material application. This guide outlines a synergistic approach, employing a suite of analytical techniques to provide a complete and reliable characterization of these important molecules.
A typical analytical workflow for a newly synthesized benzothiazole derivative is a multi-step process ensuring both structural integrity and purity.
Caption: Integrated workflow for the synthesis, purification, and structural validation of benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] For benzothiazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.
Why NMR is Essential for Benzothiazole Derivatives
The aromatic protons on the benzo- portion of the benzothiazole ring system exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents. Similarly, the chemical shifts of the carbon atoms in the heterocyclic and benzene rings provide a unique fingerprint of the molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.[7][8][9]
Protocol: ¹H and ¹³C NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Benzothiazole derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (optional)[6]
-
NMR Spectrometer (300 MHz or higher recommended)[6]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzothiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; the sample must be fully soluble. DMSO-d₆ is a good choice for many polar benzothiazole derivatives.
-
Transfer the solution to a 5 mm NMR tube.
-
If an internal standard is required, add a small drop of TMS (final concentration ~0.03% v/v).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale. If TMS is used, its signal is set to 0.00 ppm.[6] Otherwise, the residual solvent peak can be used as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to deduce the proton environments and their connectivity.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Typical NMR Data for Benzothiazole Derivatives
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Benzothiazole Aromatic Protons | 7.0 - 8.5 | 110 - 140 | The exact shifts and coupling patterns depend on the substitution. |
| Benzothiazole C2 | - | 150 - 170 | Highly dependent on the substituent at the 2-position. |
| Benzothiazole C4-C7 | - | 120 - 135 | |
| Protons on Substituents | Variable | Variable | Dependent on the specific functional groups present. |
Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.[10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The Role of MS in Benzothiazole Characterization
For benzothiazole derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule, providing a high degree of confidence in its identity.[12] Electron impact (EI) ionization often leads to characteristic fragmentation patterns that can help to elucidate the structure of the substituents and their positions on the benzothiazole core.[13][14] Softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are useful for obtaining the molecular ion peak with minimal fragmentation, which is essential for confirming the molecular weight.[15][16]
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the benzothiazole derivative.
Materials:
-
Purified benzothiazole derivative
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable HPLC-grade solvent.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument's introduction system.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Choose an appropriate ionization method (e.g., ESI, APCI). ESI is generally suitable for polar and ionizable compounds.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the experimentally determined molecular formula with the expected formula of the target compound.
-
Common Fragmentation Pathways
The fragmentation of the benzothiazole ring system under electron impact often involves characteristic losses. For example, the cleavage of the bond between the C2 carbon and its substituent is a common fragmentation pathway.[13] The study of these fragmentation patterns can provide valuable structural information.[17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] It is based on the absorption of infrared radiation by molecular vibrations.
Application of FTIR to Benzothiazole Derivatives
FTIR is an excellent tool for confirming the presence of key functional groups in benzothiazole derivatives.[19][20][21][22] For instance, the successful synthesis of a derivative can be confirmed by the appearance of new absorption bands corresponding to the introduced functional groups (e.g., C=O, N-H, O-H) and the disappearance of bands from the starting materials.
Protocol: FTIR Analysis
Objective: To identify the functional groups present in the synthesized benzothiazole derivative.
Materials:
-
Purified benzothiazole derivative (solid or liquid)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Procedure:
-
Sample Preparation:
-
For solids: A small amount of the solid sample can be placed directly on an Attenuated Total Reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
For liquids: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire a background spectrum (of the empty sample holder or pure KBr).
-
Acquire the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Key FTIR Absorption Bands for Benzothiazoles
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=N (thiazole ring) | 1630 - 1580[20] |
| C-S stretch | 770 - 690[20][23] |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| N-H stretch (if present) | 3500 - 3300 |
| C=O stretch (if present) | 1800 - 1650 |
Note: The exact positions of these bands can be influenced by the molecular structure and intermolecular interactions.[21][24]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a powerful chromatographic technique used to separate, identify, and quantify the components in a mixture.[25][26] For benzothiazole derivatives, it is the primary method for determining the purity of the synthesized compound.
Importance of HPLC for Purity Determination
A high degree of purity is essential for compounds intended for biological testing or pharmaceutical applications. HPLC can separate the target compound from starting materials, by-products, and other impurities.[27] A validated HPLC method provides a quantitative measure of the purity of the sample.[28][29]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. jddtonline.info [jddtonline.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. repository.qu.edu.iq [repository.qu.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pharmtech.com [pharmtech.com]
- 28. pharmaerudition.org [pharmaerudition.org]
- 29. scielo.br [scielo.br]
Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Abstract
This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of directly published experimental data for this specific molecule, this guide employs a multi-faceted approach combining theoretical chemical shift prediction, analysis of substituent effects based on foundational NMR principles, and comparison with empirically obtained data for structurally related analogs. We present a robust, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation. This document is intended for researchers, chemists, and drug development professionals requiring definitive structural confirmation of this compound.
Introduction: The Structural Significance of Substituted Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific analog, this compound, incorporates two key functional groups: a mercapto (-SH) group at the 2-position, which can exist in a thione tautomeric form, and a nitrile (-CN) group at the 6-position. The nitrile group is a powerful electron-withdrawing group, significantly influencing the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons. Accurate NMR assignment is therefore critical for structural verification, purity assessment, and as a foundation for understanding structure-activity relationships (SAR).
This guide addresses the challenge of assigning the NMR spectra for a novel or uncharacterized compound by establishing a logical workflow from theoretical prediction to experimental verification.
Predicted NMR Spectral Data
To provide a baseline for experimental analysis, ¹H and ¹³C NMR chemical shifts for this compound were predicted using computational methods.[2][3][4] These predictions are grounded in extensive databases of known structures and provide a reliable starting point for assignment.
Structure and Numbering Scheme:
Caption: IUPAC Numbering for the Benzothiazole Core.
Predicted ¹H NMR Chemical Shifts
The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three protons on the benzene ring. The electron-withdrawing nitrile group at C6 will deshield adjacent protons, shifting them downfield.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H7 | 8.2 - 8.4 | d (doublet) | J ≈ 1.5-2.0 Hz (meta) | Most deshielded aromatic proton due to proximity to the nitrile group (ortho) and the thiazole ring. Appears as a narrow doublet due to meta-coupling with H5. |
| H4 | 7.9 - 8.1 | d (doublet) | J ≈ 8.5-9.0 Hz (ortho) | Deshielded by the thiazole nitrogen and sulfur. Coupled only to H5. |
| H5 | 7.6 - 7.8 | dd (doublet of doublets) | J ≈ 8.5-9.0 Hz (ortho), J ≈ 1.5-2.0 Hz (meta) | Coupled to both H4 (ortho) and H7 (meta). The electron-withdrawing effect of the nitrile group is transmitted through the ring. |
| N-H/S-H | 13.5 - 14.5 | br s (broad singlet) | - | This broad, downfield signal is characteristic of the acidic proton in the thione tautomer of 2-mercaptobenzothiazole, which is often the dominant form in solution.[5] |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum is highly sensitive to the electronic effects of the substituents. The nitrile carbon itself will appear in a characteristic region, while the carbons of the aromatic ring will show significant shifts compared to the unsubstituted parent compound.
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C2 (C=S) | 188 - 192 | Thione Carbon: The most downfield signal, characteristic of a C=S bond in the thione tautomer.[5] |
| C7a | 150 - 154 | Quaternary Carbon: Fused to the thiazole ring, adjacent to sulfur. |
| C3a | 133 - 137 | Quaternary Carbon: Fused to the thiazole ring, adjacent to nitrogen. |
| C4 | 127 - 130 | Aromatic CH: Shifted downfield relative to a standard benzene ring due to the influence of the fused thiazole system. |
| C5 | 125 - 128 | Aromatic CH: Influenced by the electron-withdrawing nitrile group at the para position. |
| C7 | 123 - 126 | Aromatic CH: Influenced by the electron-withdrawing nitrile group at the meta position. |
| CN | 117 - 120 | Nitrile Carbon: Characteristic chemical shift for a nitrile group attached to an aromatic ring. |
| C6 | 110 - 114 | Quaternary Carbon: Highly shielded carbon directly attached to the electron-withdrawing nitrile group. |
Experimental Protocol: NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra suitable for unambiguous assignment.
Workflow for NMR Analysis
Caption: Standard workflow for NMR structural elucidation.
Materials and Reagents
-
Analyte: this compound (purity >95%)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D. Causality: DMSO is an excellent solvent for many polar organic molecules, including benzothiazole derivatives, and its residual proton peak does not typically interfere with the aromatic region of interest.
-
Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (often pre-added to the solvent).
-
Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer.
Step-by-Step Procedure
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.
-
Solubilization: Add ~0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the mixture for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16 to 32 scans.
-
Set a relaxation delay of 1-2 seconds to ensure quantitative integration is possible, if needed.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Set a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum and apply a baseline correction.
-
Reference the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Trustworthiness and Self-Validation: Confirming Assignments
The initial predicted assignments must be validated through a logical analysis of the acquired experimental data.
-
¹H Spectrum Validation: The key validation lies in the coupling patterns. The observed splitting (doublet, doublet of doublets) and the measured J-values must match the expected ortho and meta couplings of the AMX system. For example, the doublet of doublets for H5 must show two distinct coupling constants, one large (ortho, ~8-9 Hz) and one small (meta, ~1-2 Hz), which should match the coupling constants of the H4 and H7 doublets, respectively.
-
¹³C Spectrum Validation: The relative chemical shifts should align with the predictions. The thione carbon (C2) must be the most downfield signal, and the nitrile carbon (CN) should appear around 117-120 ppm.
-
2D NMR for Unambiguous Proof: If any ambiguity remains, two-dimensional NMR experiments provide definitive proof of assignments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link H4 to C4, H5 to C5, and H7 to C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, H7 should show a correlation to the nitrile carbon (CN) and C5, confirming its position. H4 should show correlations to C5 and the quaternary carbon C7a.
-
Caption: Key 2D NMR correlations for structural validation.
Conclusion
This application note establishes a comprehensive framework for the ¹H and ¹³C NMR assignment of this compound. By integrating theoretical predictions with a rigorous experimental protocol and a logical, self-validating interpretation strategy, researchers can achieve confident and unambiguous structural characterization. This methodology is not only applicable to the title compound but also serves as a general guide for the structural elucidation of other novel substituted heterocyclic systems.
References
- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry.
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
- 2-Mercaptobenzothiazole(149-30-4) 1H NMR spectrum. ChemicalBook.
- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. SpringerLink.
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed.
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- CASPRE - 13C NMR Predictor. CASPRE.
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry.
- KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions.
- Characterization data for all products. The Royal Society of Chemistry.
- Predict 13C carbon NMR spectra. NMRDB.org.
Sources
Application Note: FT-IR Analysis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. This molecule is of significant interest in medicinal chemistry and materials science, and understanding its structural features is paramount for research and development. This document elucidates the theoretical underpinnings of its FT-IR spectrum, with a focus on the thiol-thione tautomerism and the characteristic vibrational modes of its key functional groups: the nitrile, the thione/thiol, and the benzothiazole core. A detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR is presented, alongside a systematic guide to spectral interpretation.
Introduction and Scientific Principles
This compound is a heterocyclic compound featuring a benzothiazole nucleus substituted with a mercapto (or thione) group at the 2-position and a nitrile group at the 6-position. FT-IR spectroscopy is a powerful, non-destructive technique ideal for elucidating the molecular structure by identifying the functional groups present.[1] The absorption of infrared radiation excites specific molecular vibrations, creating a unique spectral fingerprint of the molecule.[2][3]
A critical aspect of 2-mercaptobenzothiazole and its derivatives is the existence of a thiol-thione tautomeric equilibrium (Figure 1). Computational and experimental studies have demonstrated that in the solid state, the thione form is energetically more stable than the thiol form.[4][5] Consequently, the FT-IR spectrum of solid this compound is expected to be dominated by the vibrational modes of the thione tautomer. This manifests as the presence of N-H and C=S stretching vibrations and the absence or very weak intensity of the S-H stretching band.
The key functional groups for identification are:
-
The Nitrile Group (-C≡N): This group gives rise to a sharp, strong, and highly characteristic absorption band.
-
The Thione/Thiol Group: As the thione tautomer predominates, we expect to see bands corresponding to N-H stretching and C=S stretching.
-
The Benzothiazole Ring: This aromatic heterocyclic system has a series of characteristic stretching and bending vibrations, including C=N, C=C, and C-H modes.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) has become the predominant sampling technique for solid materials in FT-IR spectroscopy due to its simplicity, speed, and minimal sample preparation requirements.[6][7][8] The protocol below outlines the standard procedure for acquiring a high-quality FT-IR spectrum of this compound.
Materials and Equipment
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound, solid powder
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its internal diagnostic checks. Confirm that the ATR accessory is correctly installed in the sample compartment.
-
Background Spectrum Acquisition: A background spectrum is crucial to negate atmospheric interference (CO₂ and H₂O) and the absorbance of the ATR crystal itself.
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.
-
Using the spectrometer's software, initiate the background scan. Typically, 16 to 32 scans are co-added to ensure a high signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be visually inspected. If necessary, apply a baseline correction.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
After analysis, retract the press arm. Carefully remove the bulk of the powder sample. Clean the ATR crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination.
-
Diagram 1: Workflow for ATR-FT-IR Analysis of a Solid Sample.
Data Interpretation
The FT-IR spectrum of this compound should be interpreted by systematically identifying the peaks corresponding to its primary functional groups. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations unique to the overall molecular structure.[2]
Expected Vibrational Frequencies
The table below summarizes the expected characteristic absorption bands for this compound based on its dominant thione tautomer.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| N-H (Thione) | Stretching | 3150 - 2900 | Medium, potentially broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak, sharp |
| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Strong, sharp |
| C=N (Thiazole ring) | Stretching | 1630 - 1600 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong, multiple bands |
| C-N-H (Thione) | Bending/Stretching | 1500 - 1400 | Medium |
| C=S (Thione) | Stretching | 1300 - 1100 | Medium to Strong |
| C-S (Thiazole ring) | Stretching | 750 - 650 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Strong |
Note: These are expected ranges. The exact position of peaks can be influenced by the solid-state packing, intermolecular interactions, and the electronic effects of the substituents.
Analysis of Key Spectral Regions
-
N-H and C-H Stretching Region (3200-2800 cm⁻¹): The presence of a medium-intensity band, often broad, between 3150 and 2900 cm⁻¹ is strong evidence for the N-H stretch of the thione tautomer. This often overlaps with the sharper, weaker aromatic C-H stretching vibrations typically found just above 3000 cm⁻¹. The absence of a distinct, weak S-H stretching peak around 2600-2550 cm⁻¹ further supports the predominance of the thione form.
-
Nitrile Region (2300-2200 cm⁻¹): This region is diagnostically crucial. Aromatic nitriles typically exhibit a strong, sharp absorption band between 2240-2220 cm⁻¹. The conjugation with the benzothiazole ring system places the absorption in this range. Its high intensity and sharp profile make it an unambiguous marker for the presence of the -C≡N group.
-
Double Bond Region (1700-1450 cm⁻¹): This region will contain several important bands. A peak around 1630-1600 cm⁻¹ can be assigned to the C=N stretching vibration within the thiazole ring. This will be accompanied by a series of absorptions between 1600 and 1450 cm⁻¹ corresponding to the C=C stretching vibrations of the fused benzene ring.
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands that are characteristic of the molecule as a whole. Notable peaks include the C=S stretching vibration, which is expected to appear as a medium-to-strong band in the 1300-1100 cm⁻¹ range. Additionally, strong bands corresponding to aromatic C-H out-of-plane bending and vibrations of the C-S-C bonds in the thiazole ring will be present.
Diagram 2: Correlation of Functional Groups to IR Absorption Regions.
Conclusion
FT-IR spectroscopy, particularly utilizing the ATR method, offers a rapid, reliable, and highly informative tool for the structural verification and functional group analysis of this compound. By understanding the fundamental principles of its thiol-thione tautomerism and the characteristic absorption frequencies of the nitrile, thione, and benzothiazole moieties, researchers can confidently interpret the resulting spectrum. The distinct, strong signal from the nitrile group at ~2230 cm⁻¹ and the N-H stretching band of the dominant thione tautomer serve as primary diagnostic markers for structural confirmation.
References
- Rai, A. K., Singh, R., Singh, K. N., & Singh, V. B. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 483-490.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- ResearchGate. (2005). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Chemistry LibreTexts. (2022). IR Spectroscopy.
- PubMed. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?.
- Journal of Chemical Education. (2006). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Chemistry LibreTexts. (2024). Infrared Spectroscopy Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide.
- Chemistry LibreTexts. (2024). Interpreting Infrared Spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- PubMed. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations.
- MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- ResearchGate. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.
- MDPI. (2021). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- European Journal of Chemistry. (2015). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Mercaptobenzothiazole(149-30-4) IR Spectrum [chemicalbook.com]
- 6. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
Application Notes and Protocols for the Antimicrobial Evaluation of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
<
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[2][3][4] The core benzothiazole scaffold is a key pharmacophore in various clinically used drugs.[5] Its derivatives have been shown to exhibit antibacterial and antifungal activity through various mechanisms, such as the inhibition of essential enzymes like DNA gyrase and dihydropteroate synthase.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a specific derivative, in a suite of standardized antimicrobial assays.
The protocols outlined herein are designed to be robust and reproducible, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) where applicable.[8][9] They provide a framework for determining the antimicrobial susceptibility of a range of microorganisms to this novel compound. The causality behind experimental choices is explained to provide a deeper understanding of the assays.
Physicochemical Properties of 2-Mercaptobenzo[d]thiazole Derivatives
A critical first step in any antimicrobial testing is to understand the physical and chemical properties of the compound. 2-Mercaptobenzothiazole (MBT) and its derivatives are generally characterized by:
-
Solubility: Poorly soluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and chloroform.[10][11] For the purpose of antimicrobial assays, DMSO is the most common solvent for preparing stock solutions.[11]
-
Stability: Benzothiazole derivatives are generally stable under standard laboratory conditions. However, it is prudent to protect stock solutions from light and store them at low temperatures (-20°C) for long-term use.
-
Purity: The purity of the test compound should be as high as possible (ideally >95%) to ensure that the observed antimicrobial activity is not due to impurities.
Core Antimicrobial Assays
This section details the step-by-step protocols for a series of fundamental antimicrobial assays to characterize the activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of microbial growth is determined.
Experimental Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature and duration until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12][15]
-
Dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][18][19]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[19][20]
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[15]
-
-
Inoculation of Agar Plate:
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[16]
-
-
Result Interpretation:
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[22][23]
Principle: A standardized bacterial suspension is exposed to different concentrations of the test compound. At specified time intervals, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined by plating. A bactericidal agent will cause a ≥3-log10 reduction (99.9% kill) in CFU/mL.[23]
Experimental Protocol:
-
Preparation:
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates, and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration and the control.
-
Workflow Diagram:
Caption: Workflow for the Time-Kill Kinetic Assay.
Anti-Biofilm Assay using Crystal Violet Staining
This assay quantifies the ability of a compound to inhibit biofilm formation.[26][27]
Principle: Biofilms are formed in a 96-well plate and then stained with crystal violet. The amount of bound dye is proportional to the biofilm biomass and can be quantified by measuring the absorbance after solubilization.[28]
Experimental Protocol:
-
Biofilm Formation:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture 1:100 in fresh biofilm-promoting medium.[28]
-
Add the diluted culture to the wells of a 96-well plate containing serial dilutions of this compound.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.[26][29]
-
-
Staining:
-
Quantification:
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Candida albicans | ATCC 90028 | 8 |
| Vancomycin (Control) | - | 1 |
| Ciprofloxacin (Control) | - | 0.5 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls are essential for each assay:
-
Positive Control: A known effective antimicrobial agent (e.g., ciprofloxacin, vancomycin) to validate the susceptibility of the test organisms.
-
Negative Control (Growth Control): Microorganisms in broth without the test compound to ensure normal growth.
-
Sterility Control: Broth medium without microorganisms to check for contamination.
-
Solvent Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve the compound should be tested to ensure it has no antimicrobial activity on its own.
Conclusion
These detailed application notes and protocols provide a robust framework for the comprehensive in vitro evaluation of the antimicrobial properties of this compound. By following these standardized methods, researchers can generate reliable and reproducible data to advance the development of this promising class of antimicrobial agents.
References
- Bio-protocol. (n.d.). Crystal violet assay.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- iGEM. (n.d.). Crystal Violet Biofilm Assay.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- Kumar, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1281, 135117. [Link]
- Semantic Scholar. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. [Link]
- iGEM. (n.d.). General Biofilm Assay Protocol.
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
- SciSpace. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity.
- MI - Microbiology. (n.d.). Broth Microdilution.
- BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method.
- Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2092. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- ResearchGate. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Current Topics in Medicinal Chemistry. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- ResearchGate. (2009). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity.
- ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
- Heliyon. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (n.d.). Antimicrobial drugs having benzothiazole moiety.
- Royal Society of Chemistry. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
- Appiah, T., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- Chemistry & Biology Interface. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives.
- Scribd. (n.d.). Time Kill Assay.
- MethodsX. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
- PubChem. (n.d.). 2-Mercaptobenzothiazole.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 11. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]
- 18. asm.org [asm.org]
- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 20. biolabtests.com [biolabtests.com]
- 21. microbenotes.com [microbenotes.com]
- 22. scribd.com [scribd.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crystal violet assay [bio-protocol.org]
- 27. static.igem.org [static.igem.org]
- 28. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static.igem.org [static.igem.org]
Application Note: A Comprehensive Protocol for Evaluating Benzothiazoles as Corrosion Inhibitors
Introduction: The Role of Benzothiazoles in Corrosion Mitigation
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries, including automotive, aerospace, and electronics.[1][2] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to combat corrosion.[3][4] Among these, benzothiazole and its derivatives have emerged as a prominent class of inhibitors, particularly for copper and its alloys, as well as for steel in various aggressive media.[1][2][3]
The efficacy of benzothiazole-based inhibitors stems from their molecular structure, which typically includes nitrogen and sulfur heteroatoms, as well as aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[5][6] This protective layer isolates the metal from the corrosive environment, thus reducing the corrosion rate.[5] This application note provides a detailed, multi-faceted protocol for researchers and scientists to systematically evaluate the performance and mechanism of benzothiazole derivatives as corrosion inhibitors. The methodologies outlined herein are grounded in established standards and leverage a combination of gravimetric, electrochemical, and surface analysis techniques to provide a holistic assessment of inhibitor efficacy.
PART 1: Foundational Methodologies for Inhibitor Evaluation
A robust evaluation of a corrosion inhibitor requires a combination of techniques that probe different aspects of the metal-inhibitor-environment interaction. This protocol integrates three key methodologies: the weight loss method for a direct measure of corrosion rate, electrochemical techniques for mechanistic insights, and surface analysis for visualizing the protective film.
Weight Loss (Gravimetric) Method
The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a specified period.[7][8][9] It provides a direct, quantitative measure of metal loss, which is essential for calculating inhibitor efficiency. This method is guided by standards such as ASTM G1 and ASTM G31.[10][11][12][13][14][15][16]
1.1.1. Causality Behind Experimental Choices:
-
Specimen Preparation: Proper preparation of metal coupons is critical to ensure reproducibility. A standardized surface finish allows for consistent inhibitor adsorption and corrosion behavior. The procedures outlined in ASTM G1 ensure that any pre-existing oxides or contaminants are removed, providing a uniform surface for testing.[10][11][13][14][15]
-
Corrosive Environment: The choice of the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution) should mimic the intended application environment of the inhibitor. The concentration of the inhibitor is varied to determine the optimal dosage.
-
Duration of Immersion: The immersion period must be sufficient to produce a measurable weight loss in the blank (uninhibited) solution, yet not so long that the inhibitor degrades or the corrosion products significantly alter the environment.
1.1.2. Step-by-Step Protocol for Weight Loss Measurement:
-
Specimen Preparation:
-
Cut metal specimens (e.g., mild steel, copper) into uniform dimensions (e.g., 3 cm x 1 cm x 0.05 cm).[3]
-
Mechanically polish the specimens with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the specimens by sonicating in acetone or ethanol, followed by rinsing with deionized water and drying with a stream of warm air.
-
Accurately weigh each specimen to four decimal places (W_initial) using an analytical balance.
-
Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to testing.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M H2SO4) with and without various concentrations of the benzothiazole inhibitor.
-
Completely immerse the weighed specimens in the test solutions at a constant temperature (e.g., 30 ± 1 °C).[3] Ensure each specimen has a sufficient volume of solution (e.g., at least 20 mL/cm^2 of specimen surface area) as recommended by ASTM G31.[12][16]
-
After the predetermined immersion time (e.g., 24 hours), carefully remove the specimens from the solutions.
-
-
Cleaning and Re-weighing:
-
Clean the specimens according to ASTM G1 procedures to remove corrosion products without removing the underlying metal.[10][11][13] This may involve gentle brushing and immersion in a specific cleaning solution (e.g., a solution containing hydrochloric acid and a pickling inhibitor like hexamine for steel).
-
Rinse the cleaned specimens with deionized water and acetone, then dry thoroughly.
-
Weigh the cleaned and dried specimens to obtain the final weight (W_final).
-
-
Data Analysis and Interpretation:
-
Corrosion Rate (CR): Calculate the corrosion rate using the following formula, often expressed in millimeters per year (mm/y)[4][17]: CR (mm/y) = (K × ΔW) / (A × T × D) Where:
-
K is a constant (8.76 × 10^4 for mm/y).[17]
-
ΔW is the weight loss (W_initial - W_final) in grams.
-
A is the total surface area of the specimen in cm^2.
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm^3.
-
-
Inhibition Efficiency (IE%): Calculate the percentage of inhibition efficiency using the corrosion rates: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Surface Coverage (θ): θ = (CR_blank - CR_inhibitor) / CR_blank
-
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | 0.1500 | 5.20 | - | - |
| 1 | 0.0300 | 1.04 | 80.0 | 0.800 |
| 5 | 0.0150 | 0.52 | 90.0 | 0.900 |
| 10 | 0.0075 | 0.26 | 95.0 | 0.950 |
| Table 1: Sample data presentation for weight loss measurements. |
Electrochemical Methods
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[3][18] They are highly sensitive and can elucidate whether an inhibitor acts on the anodic, cathodic, or both reactions. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
1.2.1. Causality Behind Experimental Choices:
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used to isolate the electrochemical behavior of the working electrode (the metal specimen). The reference electrode provides a stable potential, while the counter electrode completes the circuit for current flow without influencing the working electrode's potential.
-
Open Circuit Potential (OCP): Allowing the system to stabilize at OCP before any measurement ensures that the subsequent polarization or impedance scan is performed on a system at a quasi-steady state.
-
Potentiodynamic Polarization (PDP): By polarizing the electrode away from its OCP, we can directly measure the effect of the inhibitor on the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[19][20] The shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr) are direct indicators of inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[21][22][23] By modeling the impedance data with equivalent electrical circuits, one can determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which is related to inhibitor adsorption.[24]
1.2.2. Step-by-Step Protocol for Electrochemical Measurements:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the prepared metal specimen as the working electrode (with a defined exposed area), a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the corrosive solution, with and without the benzothiazole inhibitor.
-
Allow the working electrode to be immersed in the solution for a stabilization period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.
-
-
Potentiodynamic Polarization (PDP) Measurement:
-
Perform the PDP scan using a potentiostat. A typical scan range is from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
Plot the resulting potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[25]
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[22][24]
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude |Z| and phase angle vs. frequency).
-
Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
1.2.3. Data Analysis and Interpretation:
-
PDP Data:
-
Determine Ecorr and icorr from the Tafel plots. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.
-
Calculate the Inhibition Efficiency (IE%) using the icorr values: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Analyze the shift in Ecorr. A significant shift in Ecorr (> 85 mV) towards the anodic or cathodic direction suggests the inhibitor is predominantly anodic or cathodic, respectively. A smaller shift indicates a mixed-type inhibitor.[26]
-
-
EIS Data:
-
In the Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and thus a lower corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
The double-layer capacitance (Cdl) can be calculated from the frequency at the top of the semicircle (ω_max) and Rct: Cdl = 1 / (ω_max × Rct). A decrease in Cdl upon addition of the inhibitor is indicative of inhibitor adsorption on the metal surface.
-
| Parameter | Blank | 5 mM Inhibitor | 10 mM Inhibitor |
| PDP | |||
| Ecorr (mV vs. SCE) | -450 | -435 | -430 |
| icorr (μA/cm²) | 150 | 25 | 12 |
| IE (%) | - | 83.3 | 92.0 |
| EIS | |||
| Rct (Ω·cm²) | 200 | 1200 | 2500 |
| Cdl (μF/cm²) | 100 | 45 | 30 |
| IE (%) | - | 83.3 | 92.0 |
| Table 2: Sample summary of electrochemical data. |
PART 2: Elucidating the Inhibition Mechanism with Surface Analysis
While gravimetric and electrochemical methods quantify inhibition efficiency, surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the benzothiazole inhibitor.[27][28]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal specimens before and after corrosion testing.
2.1.1. Rationale: By comparing the SEM images of a specimen exposed to the corrosive environment with and without the inhibitor, one can qualitatively assess the degree of protection. A smooth, undamaged surface in the presence of the inhibitor, contrasted with a heavily corroded surface in the blank, provides compelling visual evidence of the inhibitor's effectiveness.
2.1.2. Protocol:
-
After the immersion test (from the weight loss study), carefully rinse the specimens with deionized water and dry them.
-
Mount the specimens on SEM stubs using conductive carbon tape.
-
Sputter-coat the specimens with a thin layer of gold or carbon if they are not sufficiently conductive.
-
Acquire high-resolution images of the specimen surfaces at various magnifications.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface.[27][29]
2.2.1. Rationale: XPS can confirm the presence of the benzothiazole inhibitor on the metal surface by detecting the characteristic elements of the inhibitor molecule (e.g., N 1s, S 2p). High-resolution spectra of these elements can provide insights into the nature of the chemical bonds formed between the inhibitor and the metal surface (chemisorption).[30]
2.2.2. Protocol:
-
Immerse a freshly prepared metal specimen in the corrosive solution containing a high concentration of the inhibitor for a period sufficient to form a stable film (e.g., 24 hours).
-
Gently rinse the specimen with deionized water to remove any loosely adsorbed molecules and dry it carefully.
-
Introduce the specimen into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for the elements of interest (e.g., Fe 2p, Cu 2p, N 1s, S 2p, C 1s).
-
Analyze the binding energies and peak shapes to determine the chemical states and bonding environment.
PART 3: Visualizing Workflows and Mechanisms
Diagrams are essential for conveying complex experimental setups and theoretical concepts in a clear and concise manner.
Figure 1: General experimental workflow for inhibitor evaluation.
Figure 2: Schematic of the three-electrode electrochemical cell setup.
Figure 3: Mechanism of benzothiazole inhibition on a metal surface.
Conclusion
The comprehensive protocol detailed in this application note provides a robust framework for the systematic evaluation of benzothiazoles as corrosion inhibitors. By integrating weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, researchers can obtain a multi-faceted understanding of an inhibitor's performance. This approach not only quantifies the inhibition efficiency but also elucidates the underlying protective mechanisms, which is crucial for the rational design and development of new, more effective corrosion inhibitors. Adherence to standardized procedures, such as those from ASTM, ensures the reliability and comparability of the obtained results.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024). Tej Acton.
- ASTM G1-90(1999)E1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (1999).
- ASTM G1-90(1999)e1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test. (1999).
- Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (n.d.). Portugaliae Electrochimica Acta.
- Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. (2024). Research Journal of Chemistry and Environment.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- Structural Origin of Corrosion Inhibition Effect over 2-(2- Hydroxyphenyl)benzothiazole on Steel in HCl Medium. (n.d.).
- ASTM NACE/ASTMG31-12a - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
- Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. (2025). PMC - NIH.
- Review on Benzotriazole As Anti-corrosive Agents. (n.d.). Jetir.Org.
- ASTM G102-89(2004)e1 - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. (2004). ANSI Webstore.
- G102 - 89 Astm. (n.d.). Scribd.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). Molecular Systems Design & Engineering (RSC Publishing).
- Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (n.d.). WJE.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. (2020).
- ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information. (1999).
- ASTM G102-89(2010) - Standard Practice for Calculation of Corrosion Rates and Related Information. (2010).
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). RSC Publishing.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM.
- D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM.
- ASTM G 102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. (2004). R&B Inc..
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (n.d.).
- The use of benzotriazole as a corrosion inhibitor for copper. (1970).
- Benzothiazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M H3PO4 Solutions. (2025). International Journal of Electrochemical Science.
- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering.
- ASTM NACE TM0169/G31—12a (2012) Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (2012). Scientific Research Publishing.
- ASTM G1 Standard Practice. (n.d.). Scribd.
- Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1M HCl. (2025).
- A Study of New benzo[d]thiazol Derivatives as Corrosion Inhibitors for Steel AISI 1035 in Acidic. (n.d.). International Journal of Trend in Scientific Research and Development.
- Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. (n.d.).
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
- G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (2012). ASTM.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
- NACE TM0169/G31-12a - Laboratory Immersion Corrosion Testing of Metals. (n.d.).
- Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results, 3.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
- Laboratory Immersion Corrosion Testing of Metals1. (n.d.). ANSI Webstore.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- Weight loss method of corrosion assessment. (n.d.).
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). ASTM.
- Potentiodynamic Corrosion Testing. (2025).
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Potentiodynamic polarization methods. (n.d.). University of Cambridge.
Sources
- 1. Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry [tengerchemical.com]
- 2. emerald.com [emerald.com]
- 3. peacta.org [peacta.org]
- 4. tcreng.com [tcreng.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. store.astm.org [store.astm.org]
- 17. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 18. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. store.astm.org [store.astm.org]
- 20. Potentiodynamic polarization [corrosion-doctors.org]
- 21. ijcsi.pro [ijcsi.pro]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 24. content.ampp.org [content.ampp.org]
- 25. researchgate.net [researchgate.net]
- 26. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 27. content.ampp.org [content.ampp.org]
- 28. researchgate.net [researchgate.net]
- 29. content.ampp.org [content.ampp.org]
- 30. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Mercaptobenzo[d]thiazole-6-carbonitrile Derivatives in Cancer Research
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Oncology
The benzothiazole framework, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated and have shown significant promise as antimicrobial, anti-inflammatory, anticonvulsant, and notably, as anticancer agents.[3][4] The antitumor properties of benzothiazole derivatives are attributed to their ability to interact with various biological targets and modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[2]
Substitutions on the benzothiazole ring system, particularly at the C-2 and C-6 positions, have been shown to be critical for tuning the biological activity of these compounds.[5] The introduction of a nitrile (-CN) group at the 6-position is of particular interest due to its strong electron-withdrawing nature, which can significantly alter the electronic properties of the molecule and its potential interactions with biological targets. The 2-mercapto (-SH) group provides a reactive handle for further derivatization, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile and its derivatives. Furthermore, detailed protocols for the in vitro evaluation of their anticancer activity are presented, offering a systematic approach to identifying and characterizing novel therapeutic candidates.
Synthesis of this compound: A Proposed Protocol
Reaction Principle:
The synthesis involves the reaction of an aniline derivative with carbon disulfide and sulfur. The key to obtaining the desired product is the use of an aniline with a cyano group at the para-position to the amino group, which will become the 6-position in the final benzothiazole ring. A plausible starting material is 4-aminobenzonitrile.
DOT Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Materials and Reagents:
-
4-Aminobenzonitrile
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
High-pressure autoclave with a stirrer
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 4-aminobenzonitrile, carbon disulfide, and sulfur. A typical molar ratio would be 1:1.5:2 of aniline derivative to carbon disulfide to sulfur.[7]
-
Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to a temperature in the range of 240-260°C.[6][7] The reaction will generate internal pressure, which should be monitored and maintained within the safe operating limits of the autoclave, typically in the range of 6-15 MPa.[7]
-
Reaction Time: Maintain the reaction at the target temperature and pressure for 2-5 hours with continuous stirring.[7]
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure.
-
Dissolve the crude product in an aqueous sodium hydroxide solution.[7]
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 4-5 to precipitate the this compound.[7]
-
Collect the precipitate by filtration and wash it thoroughly with deionized water.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SH, -C≡N).
-
Melting Point Analysis: To assess purity.
-
Derivatization at the 2-Mercapto Position
The synthesized this compound can serve as a versatile intermediate for creating a library of derivatives by targeting the reactive thiol group. A common and straightforward derivatization is S-alkylation.
General Protocol for S-Alkylation:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the thiol group, forming a thiolate anion.
-
Add the desired alkylating agent (e.g., an alkyl halide, benzyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting derivative using column chromatography.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is essential to determine the anticancer potential of the newly synthesized this compound derivatives. The following protocols describe standard assays for assessing cytotoxicity, effects on cell proliferation, and induction of apoptosis.
Cell Lines and Culture:
A panel of human cancer cell lines should be used to assess the breadth of activity. It is also recommended to include a non-cancerous cell line to evaluate selectivity.
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-231 | Breast Adenocarcinoma |
| HeLa | Cervical Cancer |
| A549 | Lung Carcinoma |
| HepG2 | Hepatocellular Carcinoma |
| MRC-5 | Normal Lung Fibroblast |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Mechanisms of Action and Signaling Pathways
Benzothiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways.[8] While the specific mechanisms of this compound derivatives need to be elucidated experimentally, they are hypothesized to target similar pathways.
DOT Diagram of Potential Signaling Pathways Modulated by Benzothiazole Derivatives:
Caption: Potential signaling pathways targeted by benzothiazole derivatives in cancer cells.[8]
Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., phosphorylated and total Akt, ERK, and STAT3) and kinase inhibition assays, would be necessary to confirm the precise molecular targets of the synthesized compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, derivatization, and in vitro evaluation of this class of compounds. The electron-withdrawing nature of the 6-carbonitrile group, combined with the potential for diverse substitutions at the 2-mercapto position, offers a rich chemical space for exploration. Future research should focus on expanding the library of derivatives, elucidating their specific molecular targets, and advancing the most promising candidates to in vivo models of cancer.
References
- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (URL not available)
- Biological Screening and Structure Activity relationship of Benzothiazole. (URL not available)
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI.
- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds - Chula Digital Collections.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives - ResearchGate.
- Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity - MDPI.
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry.
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
- CN102304099A - Improved method for synthesizing 2-mercaptobenzothiazole derivative - Google Patents.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
- Benzothiazole derivatives as anticancer agents - PubMed.
- Syntheses of Substituted 2-Cyano-benzothiazoles.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - Bentham Science Publisher.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Microwave-Assisted Benzothiazole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzothiazoles and the Advent of Microwave Synthesis
The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditionally, the synthesis of these vital compounds has relied on conventional heating methods that often necessitate prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[6][7] This rapid, uniform heating minimizes the formation of byproducts, leading to higher yields and product purity.[6][7] Furthermore, MAOS frequently allows for solvent-free conditions, aligning with the principles of green chemistry by reducing waste and energy consumption.[4][5] This application note provides a comprehensive guide to the experimental setup for the microwave-assisted synthesis of benzothiazoles, detailing the underlying principles, step-by-step protocols, and safety considerations.
Underlying Principles: The Microwave Effect in Benzothiazole Synthesis
Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[7] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[7] This volumetric heating is a key advantage over conventional methods, which rely on slower conductive heating from an external source.
In the context of benzothiazole synthesis, the polar intermediates, such as the Schiff base formed from the condensation of an aldehyde with 2-aminothiophenol, readily absorb microwave energy, thereby accelerating the subsequent intramolecular cyclization and dehydration or oxidation steps to form the final benzothiazole product.[8]
General Reaction Scheme
The most common and versatile method for synthesizing 2-substituted benzothiazoles via microwave irradiation involves the condensation of 2-aminothiophenol with either an aldehyde or a carboxylic acid.
From Aldehydes:
This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
From Carboxylic Acids:
The reaction with carboxylic acids involves the formation of an amide intermediate followed by cyclization and dehydration.[1][9]
Experimental Workflow for Microwave-Assisted Benzothiazole Synthesis
The following diagram illustrates the general workflow for the synthesis of benzothiazoles using a dedicated microwave reactor.
Caption: General workflow for microwave-assisted benzothiazole synthesis.
Detailed Experimental Protocols
Important Safety Precautions:
-
Always use a dedicated laboratory microwave reactor designed for chemical synthesis, not a domestic microwave oven.[10][11] These systems are equipped with necessary safety features like pressure and temperature sensors, and proper shielding.[10][12][13]
-
Use only microwave-safe reaction vessels and caps designed to withstand high pressures and temperatures.[14] Inspect vessels for any cracks or defects before use.[12]
-
When working with flammable solvents, ensure the microwave reactor is placed in a well-ventilated fume hood.[10]
-
Be aware of the potential for rapid pressure buildup. Never exceed the maximum recommended volume for the reaction vessel.[12]
-
Allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to release any residual pressure.[14]
Protocol 1: Synthesis of 2-Arylbenzothiazoles from Aldehydes (Solvent-Free)
This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding bulk solvents.[15][16]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Dedicated microwave reactor
-
10 mL microwave process vial with a Teflon-coated stir bar
-
Crimp sealer
Procedure:
-
Reagent Addition: In a 10 mL microwave process vial, add 2-aminothiophenol (1.0 mmol, 1.0 equiv). To this, add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Vial Sealing: Place a Teflon septum on the vial and securely seal it with an aluminum crimp cap.
-
Microwave Setup: Place the sealed vial into the cavity of the microwave reactor.
-
Irradiation Parameters: Set the reaction parameters. A typical starting point is to ramp the temperature to 120-140°C and hold for 5-15 minutes.[17] The power can be set to a maximum of 150-300 W, with the instrument automatically modulating the power to maintain the set temperature.
-
Reaction Monitoring: Initiate the microwave irradiation. The instrument's software will monitor the internal temperature and pressure in real-time.
-
Cooling: Once the reaction is complete, the vessel is automatically cooled to below 50°C using a jet of compressed air.
-
Work-up: Carefully open the vial in a fume hood. Add ethanol to the crude product and filter the resulting solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids (Solvent-Free)
This method provides a direct route to benzothiazoles from carboxylic acids, avoiding the need to first convert the acid to a more reactive derivative.[1][9][18]
Materials:
-
2-Aminothiophenol
-
Aliphatic or aromatic carboxylic acid
-
Dedicated microwave reactor
-
10 mL microwave process vial with a Teflon-coated stir bar
-
Crimp sealer
Procedure:
-
Reagent Addition: In a 10 mL microwave process vial, combine 2-aminothiophenol (1.0 mmol, 1.0 equiv) and the selected carboxylic acid (1.2 mmol, 1.2 equiv). No solvent is required.
-
Vial Sealing: Securely seal the vial with a septum and crimp cap.
-
Microwave Setup: Place the vial within the microwave reactor.
-
Irradiation Parameters: Program the reactor to heat the mixture to 150°C and maintain this temperature for 20-30 minutes.[1]
-
Reaction Monitoring: Start the reaction and monitor the temperature and pressure.
-
Cooling: After the irradiation period, allow the vial to cool to a safe temperature.
-
Work-up: Open the vial and dissolve the contents in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Mechanism of Benzothiazole Formation from 2-Aminothiophenol and Aldehyde
The following diagram outlines the key steps in the formation of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde.
Caption: Reaction mechanism for the formation of 2-arylbenzothiazoles.
Data Summary: Microwave-Assisted Synthesis of Benzothiazole Derivatives
The following table summarizes representative results for the microwave-assisted synthesis of various benzothiazole derivatives, demonstrating the efficiency of this method.
| Entry | Aldehyde/Carboxylic Acid | Product | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 10 | 92 | [17] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 8 | 95 | [17] |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 12 | 90 | [17] |
| 4 | Benzoic Acid | 2-Phenylbenzothiazole | 20 | 92 | [1] |
| 5 | Acetic Acid | 2-Methylbenzothiazole | 20 | 85 | [1] |
| 6 | 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)benzothiazole | 20 | 88 | [1] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzothiazoles, offering substantial improvements in reaction times, yields, and environmental impact compared to conventional methods. The protocols outlined in this application note provide a robust framework for researchers to efficiently synthesize a diverse range of benzothiazole derivatives. By adhering to the specified safety guidelines and leveraging the capabilities of modern microwave reactors, scientists can accelerate their research and development efforts in medicinal chemistry and materials science.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(23), 5673. (URL: [Link])
- Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. (URL: [Link])
- Yıldız, M., Büyükgüzel, E., & Büyükgüzel, K. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. (URL: [Link])
- Shaikh, I. A., & Siddiqui, Z. N. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. (URL: [Link])
- Biris, C. G., Bica, A., & Iovu, H. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development, 24(10), 1949-1965. (URL: [Link])
- Benzothiazole synthesis. Organic Chemistry Portal. (URL: [Link])
- Chakraborti, A. K. (2004).
- Microwave Reactor Safety. (URL: )
- Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4). (URL: [Link])
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Chen, Y. J., & Chen, C. Y. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(4), 391-396. (URL: [Link])
- Praveen, C., Nandakumar, A., Dheenkumar, P., Muralidharan, D., & Perumal, P. T. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. (URL: [Link])
- Request PDF. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.
- Mitchell, D. (2005). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. (URL: [Link])
- Calvano, C. D., & Nacci, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7549. (URL: [Link])
- Safety Considerations for Microwave Synthesis.
- Praveen, C., Nandakumar, A., Dheenkumar, P., Muralidharan, D., & Perumal, P. T. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. (URL: [Link])
- Singh, A., & Singh, K. N. (2020). Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating in aqueous medium. Organic & Biomolecular Chemistry, 18(30), 5853-5861. (URL: [Link])
- Wu, T. C. (2014). Development of microreactor setups for microwave organic synthesis.
- Nagaraju, P., Reddy, P. N., Padmaja, P., & Ugale, V. G. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Letters in Organic Chemistry, 18(1), 49-57. (URL: [Link])
- Zhang, X. Z., Zhou, W. J., Yang, M., Wang, J., & Bai, L. (2012). Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. Journal of Chemical Research, 36(8), 489-491. (URL: [Link])
- Microwave Safety Policy. Microwave Chemical. (URL: [Link])
- Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidines. Organic Syntheses, 84, 11. (URL: [Link])
- Tozkoparan, B., Göktaş, O., & Küpeli, E. (2007). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 57(9), 569-576. (URL: [Link])
- Getting Started with Microwave Synthesis.
- Reddy, M. M., & Kumar, K. V. (2014). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 256-263. (URL: [Link])
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ijpbs.com [ijpbs.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 16. Benzothiazole synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation (2004) | Asit K. Chakraborti | 87 Citations [scispace.com]
Application Notes & Protocols: 2-Mercaptobenzo[d]thiazole-6-carbonitrile as a Strategic Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Mercaptobenzo[d]thiazole-6-carbonitrile. It serves as a versatile and highly functionalized scaffold for the synthesis of diverse pharmacologically active compounds. We will explore its significance as a building block, detail its reactivity, and provide validated, step-by-step protocols for its derivatization. The causality behind experimental choices, safety protocols, and methods for characterization are explained to ensure reproducibility and success in the laboratory.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a "privileged scaffold" in drug discovery. Its unique electronic properties and rigid structure allow it to effectively interact with a multitude of biological targets. Derivatives of 2-mercaptobenzothiazole (MBT), in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, and enzyme inhibitory properties.[1][2][3]
This compound (CAS: 315228-79-6) is a strategically designed intermediate that capitalizes on this privileged core while offering two distinct and versatile functional handles for chemical modification: the nucleophilic mercapto group at the 2-position and the electrophilic carbon of the nitrile group at the 6-position. This dual functionality allows for orthogonal chemical transformations, enabling the systematic construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 315228-79-6 | [4] |
| Molecular Formula | C₈H₄N₂S₂ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| IUPAC Name | 2-sulfanylidene-3H-1,3-benzothiazole-6-carbonitrile | [4] |
| Appearance | Typically a yellow to beige powder | General Knowledge |
Rationale for Use as a Pharmaceutical Intermediate
The utility of this compound stems from the distinct reactivity of its functional groups, which serve as key anchor points for building molecular diversity.
-
The 2-Mercapto Group (Thiol/Thione Tautomerism): This group exists in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[6] In the presence of a base, it is readily deprotonated to form a potent thiolate nucleophile. This anion is the workhorse for a wide range of C-S bond-forming reactions, most notably S-alkylation and S-acylation, allowing for the introduction of virtually any desired side chain. This is the most common and reliable reaction pathway for this class of compounds.[7][8]
-
The 6-Carbonitrile Group: The nitrile moiety is a versatile functional group that can undergo various transformations. It can be:
-
Hydrolyzed to a carboxylic acid, creating a new site for amide bond formation.
-
Reduced to a primary amine, enabling further functionalization.
-
Utilized in cycloaddition reactions to form heterocycles like tetrazoles. This provides a secondary site for diversification, crucial for fine-tuning a drug candidate's properties.
-
-
The Benzothiazole Core: This aromatic system contributes to the molecule's overall pharmacological profile, often through non-covalent interactions (π-stacking, hydrophobic interactions) with enzyme active sites or receptors.[3]
The combination of these features makes this intermediate a powerful tool for developing libraries of compounds targeted against a range of diseases, including cancer, inflammation, and infectious diseases.[9][10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key decisions. Researchers should adapt these procedures based on the specific properties of their chosen reagents.
Protocol 1: S-Alkylation via Nucleophilic Substitution
This protocol describes the most fundamental and widely used transformation for this intermediate: the attachment of an alkyl or benzyl side chain to the sulfur atom. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the electrophile.
Causality: The reaction is driven by the formation of the highly nucleophilic thiolate anion in the presence of a mild base like potassium carbonate. An aprotic polar solvent such as DMF or acetone is chosen to solubilize the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
Workflow Diagram: S-Alkylation
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. eMolecules ChemScene / this compound / 100mg | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Thiol Group of 2-Mercaptobenzothiazoles: Strategies and Protocols
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
2-Mercaptobenzothiazole (MBT) is a versatile heterocyclic compound featuring a benzothiazole core substituted with a thiol group at the 2-position.[1][2] This structure exists in a tautomeric equilibrium between the thiol form and the more stable thione form (1,3-benzothiazole-2(3H)-thione), where the proton resides on the nitrogen atom.[3] This tautomerism is crucial as the exocyclic sulfur atom remains a potent nucleophile, making it the primary site for chemical modification. The reactivity of this thiol/thione group is the cornerstone of MBT's widespread utility, from its classical role as a vulcanization accelerator in the rubber industry to its modern applications as a scaffold in medicinal chemistry and a key reagent in organic synthesis.[4][5]
Functionalized MBT derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][6][7][8] This diverse bioactivity has made the targeted functionalization of the MBT core a significant focus for researchers in drug development. This guide provides a detailed overview of the primary strategies for modifying the thiol group of 2-mercaptobenzothiazole, offering both the chemical principles and field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: S-Alkylation and S-Arylation – Forging C-S Bonds
The most common modification of 2-mercaptobenzothiazole is the formation of a thioether linkage via S-alkylation or S-arylation. This reaction leverages the nucleophilicity of the sulfur atom to displace a leaving group from an electrophilic carbon center.
Chemical Principles & Causality
The reaction proceeds via a nucleophilic substitution mechanism (SN2 for typical alkyl halides). The thiol proton of MBT is weakly acidic and requires a base to be removed, generating the more potent benzothiazole-2-thiolate anion. This anion then acts as the nucleophile.
-
Choice of Base: The selection of the base is critical and depends on the reactivity of the alkylating agent.
-
Weak Bases (e.g., Triethylamine (TEA), NaHCO₃, Cs₂CO₃): Sufficient for highly reactive electrophiles like benzyl halides, allyl halides, and α-halo ketones.[9] They are mild and minimize side reactions.
-
Stronger Bases (e.g., NaOH, KOH, NaH): Required for less reactive alkylating agents. These ensure complete deprotonation of the MBT, driving the reaction to completion.
-
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
-
Catalysis for S-Arylation: The formation of a C(aryl)-S bond typically requires more stringent conditions, often involving a transition metal catalyst like copper to facilitate the cross-coupling of MBT with aryl halides.[10]
General Workflow for S-Alkylation
Caption: Workflow for a typical S-alkylation of 2-mercaptobenzothiazole.
Protocol 1: S-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the synthesis of 2-(alkylthio)benzothiazoles.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Base (e.g., Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., Dimethylformamide (DMF))
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.0 eq.).
-
Dissolve the MBT in a minimal amount of DMF.
-
Add the base (1.2 eq.) to the solution. For example, use triethylamine for a homogeneous reaction or cesium carbonate for a heterogeneous one.[10]
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen) to allow for the formation of the thiolate salt.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-90°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure S-alkylated derivative.[11]
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure, identify the protons and carbons of both the benzothiazole ring and the newly introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR: Look for the disappearance of the N-H and S-H stretching bands and the appearance of characteristic bands for the new functional group.
| Reagent Type | Base | Solvent | Temperature | Typical Yield | Reference |
| Aryl Halides | Cs₂CO₃ | PEG-400 | 90 °C | Good to Excellent | [10] |
| Alkyl Halides | TEA | THF | Reflux | Good | [11] |
| 2-Chloroethyl acrylate | NaHCO₃ | DMF | 60 °C -> Reflux | Not specified | [9] |
| Tetraalkylammonium Salts | Basic conditions | Toluene | 110 °C | >80% | [12] |
Part 2: Oxidation and Disulfide Bond Formation
The oxidation of the thiol group to form a disulfide bond is a fundamental transformation of MBT, yielding 2,2'-dithiobis(benzothiazole) (MBTS). MBTS is a crucial industrial chemical and a key intermediate in understanding MBT's biological mechanism of action.[13][14]
Chemical Principles & Causality
Oxidation involves the coupling of two thiol molecules with the removal of two protons and two electrons. This can be achieved with a variety of oxidizing agents.
-
Oxidizing Agents:
-
Hydrogen Peroxide (H₂O₂): A common, clean oxidizing agent. The reaction can be catalyzed by metal complexes.[15]
-
Iodine (I₂): A mild oxidant suitable for this transformation.[13]
-
Hypochlorous Acid (from bleach): An effective but less selective oxidant.[13]
-
Oxygen (Air): In the presence of a catalyst, such as cobalt phthalocyanine sulfonate, molecular oxygen can be used as a green oxidant.[16] The reaction temperature can be controlled to favor the disulfide (50-80°C) or the monosulfide (130-180°C).[16]
-
-
Reaction Medium: The reaction is often performed in an aqueous solution where MBT is first converted to its soluble alkali metal salt (e.g., sodium mercaptobenzothiazole) before oxidation.[16] A novel "chemical looping" technology uses a CO₂-switchable system to solubilize MBT in an aqueous sodium carbonate solution for clean oxidation with H₂O₂.[17]
Mechanism of Action in Biological Systems
The oxidation of MBT to MBTS is believed to be the first step in its haptenation pathway, which can lead to allergic contact dermatitis.[13][18] The disulfide MBTS can then react with nucleophilic cysteine residues in skin proteins via a disulfide exchange mechanism, forming a mixed disulfide and covalently bonding the benzothiazole moiety to the protein, which is then recognized by the immune system.[13][14]
Caption: Oxidation of MBT to MBTS and its subsequent reaction with protein thiols.
Protocol 2: Oxidation of MBT to MBTS using Hydrogen Peroxide
This protocol provides a method for synthesizing MBTS, a common disulfide derivative.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Solubilization: In a beaker, prepare an aqueous solution of sodium hydroxide. Add 2-mercaptobenzothiazole (1.0 eq.) portion-wise while stirring to form the soluble sodium 2-mercaptobenzothiazolate salt. The solution should become clear.
-
Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% solution, approx. 1.1 eq.) dropwise to the stirred solution. The addition should be controlled to keep the temperature below 10-15°C.
-
A pale yellow precipitate of MBTS will begin to form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any unreacted salts.
-
Purification: Dry the crude product in a vacuum oven. The MBTS can be further purified by recrystallization from a solvent such as ethanol.
Part 3: S-Acylation
S-acylation introduces a thioester functionality to the MBT scaffold. Thioesters are valuable synthetic intermediates and can also confer specific biological properties.
Chemical Principles & Causality
Similar to S-alkylation, S-acylation is a nucleophilic substitution reaction, but it occurs at a carbonyl carbon (nucleophilic acyl substitution).
-
Acylating Agents: Acyl chlorides and acid anhydrides are common reagents. They are highly electrophilic and react readily with the thiolate form of MBT.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the acid (e.g., HCl) generated during the reaction and to act as a catalyst.
-
Reaction Conditions: The reaction is typically fast and can often be performed at or below room temperature to avoid potential side reactions.
Protocol 3: S-Acylation using an Acyl Chloride
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve 2-mercaptobenzothiazole (1.0 eq.) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise via a syringe. Ensure the temperature remains at 0°C during the addition.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development and Research
The functionalization of 2-mercaptobenzothiazole's thiol group is a powerful strategy for generating novel compounds with significant therapeutic potential. The diverse derivatives synthesized through these methods have been investigated for a wide range of applications.
-
Anticancer Agents: Novel benzothiazole-2-thiol derivatives have been synthesized that exhibit potent and broad-spectrum inhibitory activities against various human cancer cell lines, with some compounds inducing apoptosis in cancer cells.[11]
-
Antimicrobial and Antifungal Agents: S-acyl and S-acethydrazide hydrazone derivatives of MBT have reported antifungal and antibacterial activities.[1] Specifically, S-alkenylthio derivatives have shown significant inhibitory effects against Candida albicans.[1]
-
Enzyme Inhibitors: Derivatives of MBT are highlighted as potent, mechanism-based inhibitors of several enzymes, including heat shock protein 90 (Hsp90) and c-Jun N-terminal kinases (JNK), which are important targets in cancer and inflammatory diseases.[1]
-
Diabetes Management: A study of 33 different 2-mercaptobenzothiazole derivatives found that many showed potent α-glucosidase inhibitory activity, suggesting their potential as leads for managing diabetes.[7]
-
Reagents in Organic Synthesis: Beyond its biological applications, S-functionalized MBT derivatives are key intermediates in reactions like the Modified Julia olefination.[3][4]
The straightforward and versatile chemistry of the 2-mercaptobenzothiazole thiol group ensures its continued prominence as a privileged scaffold in the development of new therapeutics and chemical tools.
References
- Satish, G., Reddy, K. H. V., Ramesh, K., Shankar, J., & Nageswar, Y. V. D. An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. Journal of Molecular Liquids, 324, 115129.
- Chipinda, I., et al. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Journal of Applied Toxicology.
- Adelaere, B., et al. REACTION OF 2-MERCAPTOBENZOTHIAZOLE WITH DIAMINES. SYNTHESIS OF O-AMINOBENZENETHIOL. Bulletin des Sociétés Chimiques Belges.
- Wikipedia. Mercaptobenzothiazole.
- Satish, G., et al. (PDF) An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ResearchGate.
- Li, Y., et al. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.
- Wang, F., et al. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.
- Chipinda, I., et al. Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway | Request PDF. ResearchGate.
- Wang, Y., et al. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.
- ProQuest. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Request PDF. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate.
- Hammam, A. E.-F. G., & Youssif, N. M. Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity. Journal of Chemical & Engineering Data.
- Google Patents. US3654297A - Process for oxidizing 2-mercaptobenzothiazole.
- DTIC. Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media.
- RSC Publishing. Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry.
- PMC. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central.
- PubMed. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions.
- RSC Publishing. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. Green Chemistry.
- ResearchGate. Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities.
- PubMed. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management.
- PMC. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH.
- Current Organic Chemistry. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- Request PDF. Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. ResearchGate.
- Request PDF. Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O 2 -dependent oxidation of primary alcohols. ResearchGate.
- PubMed. Mercaptobenzothiazole allergenicity-role of the thiol group. NIH.
- MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Request PDF. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate.
- Request PDF. The role of thiol intermediates in 2‐mercaptobenzothiazole accelerated sulfur vulcanization of rubber model compounds. ResearchGate.
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 17. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mercaptobenzothiazole allergenicity-role of the thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Antitumor Activity Evaluation of Novel Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the essential in vitro methodologies for evaluating the antitumor potential of novel benzothiazole derivatives. Benzothiazoles represent a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including promising anticancer properties.[1][2][3] This document provides not only step-by-step protocols for key assays but also the scientific rationale behind experimental choices, ensuring a robust and reproducible assessment of new chemical entities. The protocols covered include cytotoxicity determination using the MTT assay, analysis of apoptosis via Annexin V/Propidium Iodide staining and flow cytometry, cell cycle analysis, and investigation of apoptotic protein expression by Western blotting.
Introduction: The Therapeutic Promise of Benzothiazoles
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[2] Derivatives of benzothiazole have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] In oncology, their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6] Some benzothiazole derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including those of the lung, colon, breast, and pancreas, with IC50 values in the nanomolar to low micromolar range.[1][2]
The evaluation of novel benzothiazole compounds necessitates a systematic in vitro approach to characterize their cytotoxic and cytostatic effects and to elucidate their mechanism of action. This application note provides a suite of validated protocols to guide researchers in this endeavor.
Experimental Workflow for In Vitro Evaluation
A logical and sequential workflow is critical for the efficient evaluation of novel compounds. The following diagram outlines a typical screening cascade for assessing the antitumor activity of new benzothiazole derivatives.
Caption: Experimental workflow for evaluating novel benzothiazole compounds.
Determination of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[8][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Representative Data: IC50 Values
The following table presents hypothetical IC50 values for two novel benzothiazole compounds (BZ-1 and BZ-2) against various human cancer cell lines after 48 hours of treatment.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) |
| BZ-1 | 1.5 ± 0.2 | 2.8 ± 0.4 | 0.9 ± 0.1 | 5.2 ± 0.7 |
| BZ-2 | 8.9 ± 1.1 | 12.4 ± 1.5 | 6.5 ± 0.8 | 15.1 ± 2.0 |
| Cisplatin | 5.0 ± 0.6 | 7.2 ± 0.9 | 3.1 ± 0.4 | 10.8 ± 1.3 |
Elucidation of Apoptotic Mechanism
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[10] It is characterized by distinct morphological and biochemical events, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[10]
Apoptosis Analysis by Annexin V/PI Staining
During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[12]
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[13]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently trigger apoptosis.[6] Cell cycle distribution is commonly analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[14] The amount of DNA in a cell correlates with its phase in the cell cycle (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S phase cells have an intermediate amount).
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay (Section 4.1.1).
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16] Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[15]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[15]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[17]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[15]
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. Use pulse processing (e.g., plotting pulse area vs. pulse width) to exclude doublets and aggregates.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase and the appearance of a sub-G1 peak (indicative of apoptotic cells with fragmented DNA) should be noted.
Western Blot Analysis of Apoptotic Proteins
To confirm the induction of apoptosis at the molecular level, Western blotting is used to detect key proteins involved in the apoptotic cascade.[18] This includes the executioner caspases (like caspase-3 and caspase-7), their substrate PARP (Poly (ADP-ribose) polymerase), and members of the Bcl-2 family which regulate the intrinsic apoptotic pathway.[19]
-
Protein Extraction: Treat cells with the benzothiazole compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay, to ensure equal protein loading.[18]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[20] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
An increase in the cleaved (active) forms of caspase-3 and PARP in compound-treated cells compared to the control is a hallmark of apoptosis induction.[21][22] Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the involvement of the mitochondrial pathway.[18]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the initial in vitro evaluation of novel benzothiazole derivatives as potential antitumor agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key apoptotic proteins, researchers can effectively identify promising lead compounds for further preclinical development. This structured approach ensures scientific rigor and provides the foundational data necessary to advance the discovery of new cancer therapeutics.
References
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1308-1326. [Link]
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1308–1326. [Link]
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Chen, J., Wang, Y., Zhang, Y., Chen, Y., Chen, J., & Wang, Q. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369651. [Link]
- Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
- Singh, S., Kumar, V., & Kumar, A. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Shanmugam, R., & Kusumanchi, P. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Cell cycle analysis. [Link]
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
- Shi, Y. (2004). Determination of Caspase Activation by Western Blot. In Apoptosis Methods and Protocols (pp. 13-21). Humana Press. [Link]
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for the Utilization of 2-Mercaptobenzo[d]thiazole-6-carbonitrile in the Synthesis of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, enabling the selective elimination of disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby inducing its degradation.[2] The rational design of PROTACs hinges on the careful selection of a "warhead" that binds to the protein of interest (POI). This document provides detailed application notes and protocols for the use of 2-Mercaptobenzo[d]thiazole-6-carbonitrile as a versatile building block for the synthesis of novel protein degraders. We will explore its potential as a covalent or non-covalent warhead, detailing synthetic strategies for its incorporation into PROTAC scaffolds, and outlining the subsequent biochemical and cellular characterization of the resulting degraders.
Introduction: The Potential of this compound in PROTAC Design
2-Mercaptobenzo[d]thiazole and its derivatives have a rich history in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The 2-mercaptobenzothiazole scaffold presents two key functional handles for chemical modification: the reactive thiol group and the aromatic ring system, which can be further functionalized. The specific compound, This compound , offers an additional intriguing feature: a nitrile group.
The nitrile moiety is a versatile functional group in drug design. It can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with protein residues.[5] More significantly, under certain conditions, the nitrile group can act as an electrophilic warhead, forming a reversible or irreversible covalent bond with nucleophilic residues like cysteine or serine on a target protein.[6][7] This dual potential for both covalent and non-covalent binding makes this compound a compelling candidate for a PROTAC warhead.
The thiol group at the 2-position provides a convenient and well-established point for linker attachment through nucleophilic substitution reactions.[8] This allows for the straightforward conjugation of the benzothiazole warhead to a linker and subsequently to an E3 ligase ligand, completing the PROTAC structure.
This guide will provide a hypothetical, yet scientifically grounded, framework for leveraging these properties to develop novel protein degraders.
Conceptual Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC from a novel warhead follows a logical progression of synthesis, characterization, and biological testing. The workflow detailed below serves as a roadmap for researchers utilizing this compound.
Figure 1. A conceptual workflow for the development of a PROTAC using a novel warhead.
Synthetic Protocols
The following protocols outline a general synthetic strategy for constructing a PROTAC using this compound as the warhead. This example will utilize a polyethylene glycol (PEG) linker and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial | Warhead |
| Boc-NH-PEGx-Br (e.g., x=3) | Commercial | Bifunctional Linker |
| Pomalidomide | Commercial | E3 Ligase Ligand Precursor |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc deprotection |
| HATU | Sigma-Aldrich | Amide coupling reagent |
| DIPEA | Sigma-Aldrich | Base for coupling reaction |
| Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | Base for alkylation |
| Preparative and Analytical HPLC columns (C18) | Waters, Agilent | Purification and analysis |
| Acetonitrile (ACN) and Water (HPLC grade) | Commercial | Mobile phase for HPLC |
| Formic Acid | Sigma-Aldrich | Mobile phase additive |
Protocol 1: Synthesis of the Warhead-Linker Conjugate
This protocol describes the alkylation of the thiol group of this compound with a Boc-protected PEG linker. This is a standard SN2 reaction where the thiolate acts as a nucleophile.[9]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolver.scholarsportal.info [resolver.scholarsportal.info]
- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve optimal yields and purity in your synthesis.
Introduction
2-Mercaptobenzothiazoles (MBTs) are a class of heterocyclic compounds with significant industrial and pharmacological importance. The introduction of a carbonitrile moiety at the 6-position creates a valuable building block for further functionalization, making this compound a key intermediate in the development of novel therapeutic agents. This guide is based on a highly efficient, metal-free tandem reaction using an o-haloaniline precursor and carbon disulfide, a method noted for its operational simplicity and good to excellent yields.[1][2]
Recommended Synthetic Protocol
This protocol is adapted from the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide, a robust method for constructing the 2-mercaptobenzothiazole core.[1][3] The recommended starting material is 4-amino-3-chlorobenzonitrile, a readily available intermediate.[4][5][6]
Experimental Workflow Diagram
Caption: Overall workflow from precursor to purified product.
Step-by-Step Methodology
Materials:
-
4-amino-3-chlorobenzonitrile (1.0 equiv)
-
Carbon disulfide (CS₂) (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a pre-dried, screw-capped tube equipped with a magnetic stir bar, add 4-amino-3-chlorobenzonitrile (0.5 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube with a Teflon-lined septum and purge with dry nitrogen (N₂) for 5-10 minutes.
-
Reagent Addition: Under a positive N₂ pressure, add anhydrous toluene (1 mL), followed by DBU (1.0 mmol, 2.0 equiv, ~149 µL) and carbon disulfide (1.0 mmol, 2.0 equiv, ~60 µL).
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 80-100°C. Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using petroleum ether/ethyl acetate = 5/1). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (5 mL) to the tube and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 15 mL), then dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with the acid-base purification detailed in the troubleshooting section or purify by column chromatography on silica gel.[7][8]
Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Product Yield
Q: I've followed the protocol, but my final yield is very low, or I've recovered only starting material. What went wrong?
A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing the problem:
-
Reagent Quality:
-
DBU: DBU is hygroscopic. The presence of water can inhibit its basicity and interfere with the reaction. Ensure you are using freshly opened or properly stored anhydrous DBU.
-
Solvent: The solvent must be anhydrous. Use freshly distilled toluene or a commercially available anhydrous grade.
-
Carbon Disulfide: Use a freshly opened bottle of CS₂. Over time, it can degrade.
-
-
Reaction Conditions:
-
Temperature: The intramolecular SNAr cyclization step requires sufficient thermal energy. While the original protocol suggests 80°C, the electron-withdrawing nature of the nitrile group on your substrate may require a higher temperature. Try increasing the reaction temperature to 100°C or even 110°C (refluxing toluene).[1]
-
Reaction Time: Some electronically deactivated substrates may require longer reaction times. If TLC shows the reaction is proceeding but is slow, extend the time to 36 or 48 hours.
-
-
Substrate Reactivity:
-
The starting material, 4-amino-3-chloro benzonitrile, might be less reactive than its bromo or iodo counterparts. The C-Cl bond is stronger than C-Br or C-I, making the final intramolecular cyclization step (the SNAr reaction) the rate-limiting step. If possible, consider using 4-amino-3-bromo benzonitrile as the starting material for potentially higher yields and faster reaction times.[1]
-
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Product is Impure or Difficult to Purify
Q: My crude product is a dark, sticky solid, and TLC shows multiple spots. How can I effectively purify it?
A: Dark coloration and multiple spots suggest the formation of byproducts, such as disulfides (from oxidation of the mercaptan) or polymeric materials. Standard column chromatography may be difficult with such mixtures. An acid-base purification is highly recommended and often very effective for this class of compounds.[8]
Detailed Acid-Base Purification Protocol:
-
Dissolution: Take your crude product and dissolve it in a 5% aqueous solution of sodium hydroxide (NaOH). The mercaptobenzothiazole is acidic and will deprotonate to form a water-soluble sodium salt. Polymeric byproducts and other non-acidic impurities will typically remain insoluble.
-
Expert Tip: Use approximately 10-20 mL of NaOH solution per 100 mg of crude material. Gentle warming (40-50°C) can aid dissolution.
-
-
Filtration: Filter the basic solution through a pad of celite or a medium porosity filter paper to remove any insoluble impurities. The desired product is now in the dark-colored filtrate.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 5% aqueous hydrochloric acid (HCl) dropwise while stirring vigorously. As the solution becomes acidic (target pH ~2-3), the purified this compound will precipitate out as a solid.
-
Causality Note: This step protonates the thiolate salt, rendering the product insoluble in the aqueous medium.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual salts.
-
Drying: Dry the purified solid under vacuum to yield the final product, which should be a much lighter-colored powder with significantly higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A: The reaction proceeds via a two-step tandem mechanism:
-
Nucleophilic Attack: The amino group of the 4-amino-3-chlorobenzonitrile acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate.
-
Intramolecular Cyclization: DBU, acting as a strong base, deprotonates the dithiocarbamic acid and/or the aniline nitrogen. This facilitates an intramolecular nucleophilic aromatic substitution (SNAr), where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the benzothiazole ring.[1][9]
Q2: Why is DBU used instead of other bases like triethylamine or NaOH?
A: DBU is an ideal choice for several reasons. It is a very strong (pKa of conjugate acid ~12-13), sterically hindered, non-nucleophilic base. Triethylamine is often not basic enough to efficiently promote the cyclization step. Strong nucleophilic bases like NaOH would lead to unwanted side reactions in the organic solvent, such as hydrolysis of the nitrile group or reaction with the solvent.
Q3: Can this reaction be scaled up?
A: Yes, this reaction is practical and scalable.[1] When scaling up, ensure efficient stirring to maintain a homogenous mixture and good heat transfer. The dropwise addition of reagents may be necessary to control any exotherms, although this specific reaction is typically endothermic.
Q4: How can I confirm the structure of my final product?
A: Standard analytical techniques should be used:
-
¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the benzothiazole ring and a broad singlet for the -SH proton (which may exchange with D₂O).
-
¹³C NMR: Look for the characteristic signal of the C=S carbon around 190-200 ppm and the nitrile carbon (-C≡N) around 115-120 ppm.
-
FT-IR: Key stretches to look for are the -SH (thiol) peak (often weak, ~2550 cm⁻¹) and the strong -C≡N (nitrile) stretch (~2230 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale / Comment |
|---|---|---|
| Solvent | Anhydrous Toluene | Optimal balance of solubility and boiling point.[1] |
| Base | DBU | Strong, non-nucleophilic base prevents side reactions. |
| Temperature | 80 - 110 °C | Higher end of the range may be needed for chloro-substrates. |
| Atmosphere | Nitrogen (N₂) | Prevents oxidation of the thiol product to a disulfide. |
| Stoichiometry | 2.0 equiv. Base & CS₂| Ensures the reaction goes to completion. |
Table 2: Predicted Analytical Data for this compound
| Analysis | Expected Result |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.5 (br s, 1H, SH), ~8.4 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~195 (C=S), ~155 (N-C-S), ~138, ~135, ~128, ~125, ~122 (Ar-C), ~118 (-CN) ppm. |
| FT-IR (ATR) | ν ~2550 (S-H, weak), ~2230 (C≡N, strong), ~1590, 1480 (C=C, aromatic) cm⁻¹. |
| MS (ESI-) | [M-H]⁻ calculated for C₈H₃N₂S₂⁻: 190.98. |
References
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
- PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Figshare. [Link]
- ResearchGate. (2015). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps.
- Laky, D. E., & Whitman, N. (1982). U.S. Patent No. 4,343,946. U.S.
- Wychem. (n.d.). Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries.
- Szymańska, E., et al. (2024).
- Wang, F., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(7), 1184. [Link]
- Google Patents. (n.d.). CS221042B1 - Method of purification of 2-mercaptobenzothiazole.
- Wychem. (n.d.). 4-Amino-3-chlorobenzonitrile.
- ResearchGate. (n.d.). Proposed mechanism of DBU-catalyzed condensation/cyclization between o-haloanilines and carbon disulfide.
- Wang, F., et al. (2011). Supporting Information for Synthesis of 2-Mercaptobenzothiazoles via DBU-promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. ACS Publications.
Sources
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Collection - Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters - Figshare [figshare.com]
- 3. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Amino-3-chlorobenzonitrile | Call Wychem 01440 820338 [wychem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Nitrile-Substituted Benzothiazoles
Welcome to the technical support guide for the synthesis of nitrile-substituted benzothiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. In this guide, we will move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our focus is on providing actionable, field-tested advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - Common Hurdles
This section addresses high-level, common issues encountered during the synthesis of nitrile-substituted benzothiazoles.
Q1: My overall yield is consistently low, or I'm not getting any product. What are the first things I should check?
A1: Low or no yield is a frequent starting problem. Before delving into complex side reactions, it's crucial to validate your foundational setup.
-
Reagent Quality: The primary suspect is often the 2-aminothiophenol starting material. It is highly susceptible to air oxidation, forming 2,2'-dithiobis(aniline), a disulfide dimer.[1] This dimerization consumes your starting material and can complicate purification. Always use freshly purified 2-aminothiophenol or a newly opened bottle, and handle it under an inert atmosphere (Nitrogen or Argon) where possible.[1]
-
Reaction Conditions: Many benzothiazole syntheses require specific temperatures or catalysts to proceed efficiently.[1] If you are running the reaction at room temperature and seeing low conversion, a gradual increase in temperature may be necessary. Conversely, if you observe decomposition or charring, the temperature may be too high.[2]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[1] This allows you to see if the starting materials are being consumed and if a new product spot is forming. It's the most straightforward way to diagnose a stalled reaction.
Q2: How do I choose the best synthetic route for my specific nitrile-substituted benzothiazole?
A2: The optimal route depends on the starting materials available and the position of the nitrile group. The most common and direct method is the condensation of a substituted 2-aminothiophenol with a nitrile-containing reaction partner.[3]
| Reaction Partner | Typical Catalyst/Conditions | Advantages | Considerations |
| Cyanobenzoyl Chloride | None (direct condensation) or mild base | Fast, high-yielding, often clean reaction. | Acyl chlorides can be moisture-sensitive. |
| Cyanobenzoic Acid | Polyphosphoric acid (PPA), Eaton's reagent | Readily available starting materials. | Harsh conditions (high temp) can lead to side reactions and lower yields.[2] |
| Cyanonitrile (dinitriles) | Copper salts (e.g., CuI, Cu(OAc)₂) | Good for certain substrates, atom economical. | Catalyst may require removal; reaction optimization needed.[4][5] |
| Cyanobenzaldehyde | Oxidizing agent (e.g., H₂O₂/HCl, DMSO, air) | Mild conditions possible. | Potential for over-oxidation or formation of benzothiazoline intermediates.[6][7] |
Q3: What are some "green" or more environmentally friendly approaches I can try?
A3: Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, this often involves using water as a solvent, employing reusable catalysts, or running reactions under solvent-free conditions.[1][8] Microwave-assisted synthesis is another excellent green chemistry technique that can drastically reduce reaction times and energy usage.[1][9]
Section 2: Troubleshooting Specific Side Reactions
This section provides in-depth analysis and solutions for specific, structure-verified side products that can contaminate your desired nitrile-substituted benzothiazole.
Q4: My mass spectrometry and NMR data show the presence of a carboxylic acid or amide instead of the nitrile group on my final product. What is causing this?
A4: This is a classic case of nitrile hydrolysis . The cyano group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either strongly acidic or basic aqueous conditions, especially at elevated temperatures.
Causality: If your synthesis involves harsh acidic conditions (e.g., refluxing in PPA or strong mineral acids) or a basic workup with heating, you are creating an environment ripe for this unwanted transformation.[2]
Workflow: Diagnosing and Preventing Nitrile Hydrolysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benzothiazole Synthesis Optimization: A Technical Support Guide
Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzothiazole derivatives. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzothiazole synthesis reaction?
A1: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside your starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde or carboxylic acid) on a TLC plate, you can visually track the consumption of reactants and the formation of the new benzothiazole product spot. Visualization is typically achieved using a UV lamp or an iodine chamber.[1]
Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A2: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, several green approaches are gaining prominence:
-
Water as a Solvent: Many protocols now utilize water as a safe and environmentally benign solvent.[1][2]
-
Reusable Catalysts: The use of heterogeneous or reusable catalysts, such as silica-supported catalysts or certain nanoparticles, minimizes waste.[3][4]
-
Solvent-Free Conditions: Reactions conducted without a solvent, often with microwave irradiation, can significantly reduce reaction times, energy consumption, and the use of volatile organic compounds.[1][3][5][6]
-
Visible-Light-Promoted Synthesis: These methods offer a transition-metal-free and milder alternative for conducting the synthesis.[7][8]
Q3: What safety precautions are crucial when working with 2-aminothiophenol?
A3: 2-Aminothiophenol is a key precursor but requires careful handling:
-
Oxidation Sensitivity: The thiol group is highly susceptible to oxidation, which can form disulfide byproducts.[1] It is best to use a freshly opened bottle or purify it before use. Handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation.[1]
-
Odor and Toxicity: As a thiol, it has a potent and unpleasant odor. Always handle it in a well-ventilated fume hood.
-
Safety Data Sheet (SDS): Always consult the SDS for comprehensive handling, storage, and emergency procedures before starting any experiment.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during benzothiazole synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem. Let's break down the potential causes systematically.
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
A logical approach to troubleshooting low yields.
Detailed Troubleshooting Table for Low Yield
| Potential Cause | Scientific Explanation & Causality | Recommended Solutions |
| Poor Starting Material Quality | 2-Aminothiophenol readily oxidizes to form a disulfide dimer, which is unreactive in the desired condensation. Aldehydes can also degrade or undergo self-condensation. Impure reagents reduce the concentration of active reactants.[1] | Ensure the purity of both 2-aminothiophenol and the carbonyl compound. Use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use.[1] |
| Suboptimal Reaction Conditions | The reaction rate and equilibrium are highly dependent on temperature and solvent polarity. Some reactions require thermal energy to overcome the activation barrier, while others may produce side products at elevated temperatures.[1] The solvent choice (e.g., ethanol, DMSO, or solvent-free) affects reactant solubility and can influence the reaction pathway.[3] | Systematically optimize reaction conditions. If the reaction is sluggish at room temperature, gradually increase the heat.[1] Conversely, if byproducts are forming, try lowering the temperature. Screen different solvents; for example, DMSO can act as both a solvent and an oxidant.[2][3] |
| Inefficient Catalyst | The catalyst's role is crucial for activating the carbonyl group (in the case of aldehydes/acids) and facilitating the cyclization step. The choice of catalyst depends heavily on the specific substrates. For instance, reactions with carboxylic acids often require strong acid catalysts like Polyphosphoric Acid (PPA), while aldehyde condensations can be catalyzed by various systems like H₂O₂/HCl or Lewis acids.[1][3] | The choice of catalyst is critical. For condensations with aldehydes, catalysts such as H₂O₂/HCl or molecular iodine can be effective.[1][7][8] For carboxylic acids, consider PPA or methanesulfonic acid/silica gel.[1][9] It is often necessary to screen several catalysts to find the optimal one for your specific substrates.[1] |
| Inefficient Cyclization/Oxidation | The synthesis proceeds through an intermediate (a Schiff base from an aldehyde, which then cyclizes to a benzothiazoline). This intermediate must be oxidized to form the final aromatic benzothiazole.[3] If the oxidation step is inefficient, the reaction can stall, leading to a low yield of the desired product.[3] | Ensure an adequate oxidant is present. For many reactions, atmospheric oxygen is sufficient, especially if the reaction is left open to the air.[3] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or even the solvent (DMSO) is required to drive the reaction to completion.[2][3][7] |
| Substrate Reactivity | The electronic nature of the substituents on the aldehyde or carboxylic acid plays a significant role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive and tend to give higher yields than those with electron-donating groups or aliphatic aldehydes.[3][8] | If you are working with a less reactive substrate (e.g., an aliphatic aldehyde), more forcing conditions may be necessary. This could include higher temperatures, longer reaction times, or employing a more active catalytic system like microwave-assisted synthesis.[3][8] |
Problem 2: Significant Byproduct Formation
Q: My TLC and NMR show multiple spots/peaks, indicating the formation of byproducts. What are they and how can I prevent them?
A: Byproduct formation complicates purification and reduces the yield of your target molecule. Here are the most common culprits.
Common Side Reactions in Benzothiazole Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Mercaptobenzothiazole (MBT) Derivatives
Welcome to the technical support center for the purification of 2-mercaptobenzothiazole (MBT) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the high purity levels required for their work. The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Therefore, ensuring the purity of these derivatives is paramount for accurate biological evaluation and clinical success.
This resource provides in-depth, experience-based answers to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 2-MBT derivatives?
A1: Impurities in 2-MBT syntheses typically arise from unreacted starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Aniline, carbon disulfide, and sulfur are often used in the primary synthesis of the 2-MBT core.[3][4][5]
-
Side-Products: Compounds like benzothiazole, diphenylthiourea, and various polysulfides can form under typical reaction conditions.[6][7]
-
Oxidation and Degradation Products: 2-MBT is susceptible to oxidation, which can lead to the formation of its disulfide dimer.[8][9] It can also degrade in acidic solutions to form benzothiazole.[10]
-
Colored Impurities: Highly conjugated, often polymeric, tars can form, leading to yellow, brown, or even dark red crude products.[6][11]
Q2: Why is achieving high purity so critical for my 2-MBT derivative?
A2: The purity of a compound directly impacts the reliability and reproducibility of experimental results. For drug development, even minor impurities can have significant consequences:
-
Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data or off-target effects.
-
Toxicity: Contaminants can be toxic, potentially causing adverse effects in cellular or animal models, which can halt the development of a promising lead compound.[12]
-
Physical Properties: Impurities can affect a compound's solubility, stability, and crystal form, complicating formulation and administration.
-
Regulatory Compliance: Regulatory agencies like the FDA have stringent purity requirements for active pharmaceutical ingredients (APIs).
Q3: What are the primary purification techniques for 2-MBT derivatives?
A3: The choice of purification method depends on the nature of the derivative and the impurities present. The most common and effective techniques are:
-
Recrystallization: An excellent method for removing small amounts of impurities from solid compounds. It relies on the differential solubility of the product and impurities in a chosen solvent system.
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating acidic or basic compounds from neutral impurities.[13][14][15] Given that 2-MBT has a pKa of around 7.0, this method is particularly useful.[10]
-
Column Chromatography: Flash chromatography is a powerful tool for separating complex mixtures, especially when impurities have similar polarities to the desired product.[16][17]
-
Decolorization with Activated Carbon: Used to remove colored, typically large and conjugated, impurities from a solution before crystallization.[18][19][20]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process and provides actionable, scientifically-grounded solutions.
Problem 1: My recrystallization isn't working. I'm getting very low yields or the product is "oiling out."
Answer: This is a classic recrystallization problem, often stemming from improper solvent selection or cooling technique.
-
Causality (Low Yield): A low yield typically means your compound has significant solubility in the solvent even at low temperatures, or you used an excessive volume of solvent.[21] The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Causality ("Oiling Out"): Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of crystals. This is common when the solution is supersaturated or cools too rapidly.[21]
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
Single Solvent: If your compound is too soluble, the solvent is too polar. Try a less polar solvent. If it's not soluble enough, try a more polar one.
-
Mixed Solvents: This is often the best approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly. Common systems for compounds like these include toluene/isopropanol, toluene/acetone, or ethanol/water.[22][23][24]
-
-
Control the Cooling Rate:
-
Slow Cooling is Key: Rapid cooling, such as placing the flask directly in an ice bath, encourages oiling out and traps impurities.[21] Allow the flask to cool slowly to room temperature on the benchtop, insulated by a few paper towels. Once it has reached room temperature, then you can move it to an ice bath to maximize crystal precipitation.
-
-
Induce Crystallization:
-
If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Alternatively, add a "seed crystal" – a tiny amount of your pure, solid product – to the cooled solution to initiate crystallization.
-
Problem 2: My product is pure by NMR, but it's still yellow/brown. How do I get a white solid?
Answer: Persistent color often indicates the presence of highly conjugated, high-molecular-weight impurities that are present in very small quantities but have strong chromophores. Activated carbon is the industry standard for removing these.[18][25]
-
Causality: Activated carbon has a vast surface area composed of nonpolar graphene sheets. Flat, conjugated molecules (which are often colored) adsorb strongly to these surfaces, while your less conjugated, more polar product remains in solution.[20]
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolve: Dissolve your colored compound in the minimum amount of an appropriate hot recrystallization solvent.
-
Cool Slightly: Remove the flask from the heat source. Crucially, never add activated carbon to a boiling solution , as its high surface area can cause violent bumping and boil-over.[19][20]
-
Add Carbon: Add a very small amount of activated carbon (a micro-spatula tip is a good starting point). Swirl the flask. The solution may turn grey or black.
-
Heat and Filter: Briefly heat the mixture back to boiling for a few minutes to ensure the desired compound remains dissolved. Immediately perform a hot gravity filtration using fluted filter paper to remove the carbon. The filtrate should be colorless.
-
Crystallize: Allow the colorless filtrate to cool and crystallize as you normally would.
A Word of Caution: Activated carbon is indiscriminate and will adsorb some of your desired product.[19] Use the minimum amount necessary to remove the color to avoid significant yield loss.
Problem 3: I have an impurity that I can't separate by recrystallization. TLC shows it has a very similar Rf to my product.
Answer: When impurities have similar solubility and polarity to your product, recrystallization is often ineffective. This is a classic scenario for employing acid-base extraction or flash column chromatography.
-
Causality (Acid-Base Extraction): This technique exploits differences in the acidic/basic properties of compounds.[26][27] 2-MBT and its derivatives are weakly acidic due to the thiol proton (or the N-H proton in the thione tautomer).[10] You can selectively convert your acidic product into a water-soluble salt by treating it with a base, leaving non-acidic impurities behind in the organic layer.
Troubleshooting Protocol: Purification via Acid-Base Extraction
-
Dissolve: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Extract with Base: Transfer the solution to a separatory funnel and extract it with an aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). The acidic 2-MBT derivative will be deprotonated, forming a salt that dissolves in the aqueous layer. Neutral or basic impurities will remain in the organic layer.[14][15]
-
Separate Layers: Drain the aqueous layer into a clean flask. Discard the organic layer (which contains the impurities).
-
Acidify and Precipitate: Cool the aqueous layer in an ice bath and slowly add a non-oxidizing acid (e.g., 1M HCl or H2SO4) until the solution is acidic (check with pH paper).[6] Your purified 2-MBT derivative will protonate and precipitate out of the aqueous solution as a solid.
-
Isolate: Collect the purified solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid and salts, and dry it.[6]
-
Visual Workflow for Acid-Base Extraction
Caption: Workflow for purifying an acidic 2-MBT derivative using acid-base extraction.
Data Summary & Protocols
Table 1: Solvent Selection for Recrystallization of 2-MBT Derivatives
| Solvent System | Polarity Index | Typical Impurities Removed | Expert Notes |
| Toluene | 2.4 | Non-polar grease, residual sulfur | Good for less polar derivatives. Can be used in a mixed system.[7] |
| Ethanol | 5.2 | Polar starting materials, salts | A common, effective solvent. High solubility may require a co-solvent. |
| Toluene/Isopropanol | ~3.8-4.4 | A broad range of impurities | A powerful mixed solvent system for difficult purifications.[22] |
| Ethanol/Water | Variable | Highly polar impurities, salts | Excellent for more polar derivatives. Water acts as the anti-solvent. |
| Dichloromethane | 3.1 | General non-polar impurities | Often used for flash chromatography but less common for recrystallization.[16] |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a moderately polar 2-MBT derivative contaminated with slightly less polar and slightly more polar impurities.
Materials:
-
Crude 2-MBT derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
TLC plates, chamber, and UV lamp
-
Glass column, collection tubes, air pressure source
Procedure:
-
Develop a TLC System:
-
Find a solvent system (e.g., 7:3 Hexanes:EtOAc) that gives your desired product an Rf value of ~0.3-0.4 and shows good separation from impurities.
-
-
Prepare the Column:
-
Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a silica slurry by mixing silica gel with your starting eluent (e.g., 9:1 Hexanes:EtOAc) and pour it into the column.
-
Use gentle air pressure to pack the column, ensuring no air bubbles or cracks form. The final packed silica height should be about 6-8 inches. Add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Run the Column:
-
Carefully add your eluent to the column.
-
Apply gentle, steady air pressure to push the solvent through the column at a flow rate of about 2 inches/minute.
-
Start with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) and collect fractions.
-
Gradually increase the polarity of the eluent (gradient elution, e.g., to 8:2, then 7:3 Hexanes:EtOAc) to elute your compounds.
-
-
Analyze and Combine:
-
Spot each collected fraction on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified 2-MBT derivative.
-
-
Visual Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification method for 2-MBT derivatives.
References
- Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term.
- LibreTexts. (2022). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT).
- Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals.
- JoVE. (2020). Video: Extraction - Concept.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds.
- Google Patents. (1982). US4343946A - Purification of 2-mercaptobenzothiazole.
- ResearchGate. (2014). Purification of 2-mercaptobenzothiazole by solvent extraction.
- MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Creative Bioarray. (n.d.). Decolorization Protocol.
- ResearchGate. (1981). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
- University of Colorado Boulder. (n.d.). Decolorizing carbon.
- Royal Society of Chemistry. (2011). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
- LibreTexts. (2022). 3.5C: Charcoal.
- Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
- ResearchGate. (2020). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps.
- IARC Publications. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
- Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway.
- MDPI. (2024). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- LibreTexts. (2022). 3.6F: Troubleshooting.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only).
- Google Patents. (2015). CN105061357A - 2-mercaptobenzothiazole refining method.
- ResearchGate. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (2012). CN102351809B - Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium.
- Google Patents. (1985). CS221042B1 - Method of purification of 2-mercaptobenzothiazole.
- PubMed. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update.
- MDPI. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
- Science Primary Literature. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
Sources
- 1. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. atamankimya.com [atamankimya.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. www2.mst.dk [www2.mst.dk]
- 11. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 12. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. conceptsecotech.com [conceptsecotech.com]
- 19. Decolorizing carbon [sites.pitt.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. CN105061357A - 2-mercaptobenzothiazole refining method - Google Patents [patents.google.com]
- 23. Tips & Tricks [chem.rochester.edu]
- 24. CS221042B1 - Method of purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Video: Extraction - Concept [jove.com]
- 27. magritek.com [magritek.com]
Technical Support Center: Scaling Up the Synthesis of 2-Mercaptobenzo[d]thiazole-6-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 2-Mercaptobenzo[d]thiazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to navigate the challenges of this specific synthesis, ensuring efficiency, purity, and scalability.
I. Overview of the Synthesis Pathway
The primary and most direct route to synthesizing this compound involves the reaction of 2-amino-5-cyanobenzothiophenol with carbon disulfide. The 2-amino-5-cyanobenzothiophenol intermediate is typically generated in situ or used directly if isolated. A common industrial approach for related 2-mercaptobenzothiazoles involves reacting the corresponding aniline with carbon disulfide and sulfur under high pressure and temperature.[1][2][3] However, for this specific cyano-substituted derivative, a more targeted approach is often preferred to avoid harsh conditions that could compromise the nitrile group.
A plausible and efficient laboratory-scale synthesis involves a tandem reaction of an appropriately substituted o-haloaniline with carbon disulfide, promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This avoids the need for handling the often unstable aminothiophenol intermediate directly.
Illustrative Reaction Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Final Product
Question: We are experiencing significantly lower than expected yields of this compound. What are the likely causes and how can we improve this?
Answer:
Low yields can stem from several factors, from the stability of intermediates to the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Instability of 2-amino-5-cyanobenzothiophenol | The aminothiophenol intermediate can be prone to oxidation, forming a disulfide byproduct, which will not cyclize as desired. | Consider an in situ generation of the aminothiophenol and immediate reaction with carbon disulfide. If using an isolated intermediate, ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and used promptly. |
| Incomplete Cyclization | The reaction of the aminothiophenol with carbon disulfide may be slow or incomplete under the chosen conditions.[5][6] | Ensure an adequate excess of carbon disulfide is used. The reaction is often facilitated by a base; consider using a non-nucleophilic organic base like DBU or an inorganic base like potassium carbonate.[4] The reaction temperature can also be optimized; while some related syntheses are performed at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial. |
| Side Reactions | The nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Also, polymerization of intermediates or the final product can occur. | Maintain a moderate pH during the reaction and workup. Avoid strong acids or bases and prolonged heating. Use of a milder base can be advantageous. |
| Suboptimal Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. | Carefully control the stoichiometry. A slight excess of carbon disulfide is generally recommended. If generating the aminothiophenol in situ, the stoichiometry of the preceding step is also critical. |
Problem 2: Impurity Profile and Purification Challenges
Question: Our final product is contaminated with several impurities that are difficult to remove. What are these likely impurities and what purification strategies are most effective?
Answer:
Impurities often arise from side reactions or unreacted starting materials. Understanding their nature is key to effective purification.
Common Impurities:
-
Disulfide of 2-amino-5-cyanobenzothiophenol: Formed by oxidation of the intermediate.
-
Unreacted 2-amino-5-cyanobenzothiophenol: Due to incomplete reaction.
-
Polymeric materials: Tar-like substances formed under harsh conditions.
-
Byproducts from the aminothiophenol synthesis: Depending on the route used.
Purification Strategies:
| Purification Method | Description & Application | Considerations |
| Alkali Washing and Acid Precipitation | This is a classic and effective method for purifying 2-mercaptobenzothiazoles.[1] The crude product is dissolved in an aqueous alkali solution (e.g., NaOH or KOH) to form the sodium or potassium salt. Insoluble impurities (like the disulfide) are removed by filtration. The filtrate is then acidified (e.g., with HCl or H₂SO₄) to precipitate the purified product.[1] | The concentration of the alkali and acid solutions should be carefully controlled to avoid degradation. The temperature during precipitation should be kept low (e.g., below 35°C) to ensure good crystal formation.[1] |
| Recrystallization | Recrystallization from a suitable solvent can be effective for removing less soluble or more soluble impurities. | Toluene and ethanol are commonly used solvents for recrystallizing 2-mercaptobenzothiazole derivatives.[7] The choice of solvent will depend on the specific impurity profile. |
| Solvent Extraction | This can be used to selectively remove certain impurities.[7] | The choice of solvent is critical and should be based on the differential solubility of the product and impurities. Nitrobenzene, toluene, and ethanol have been reported for the purification of 2-mercaptobenzothiazole.[7] |
| Flash Chromatography | For laboratory-scale purification, flash chromatography can provide high purity.[8][9] | Dichloromethane is a common eluent for related compounds.[8][9] This method may be less practical for large-scale synthesis due to solvent consumption and cost. |
Problem 3: Scalability Issues
Question: We have a successful lab-scale synthesis, but are facing challenges when scaling up. What are the key considerations for a successful scale-up?
Answer:
Scaling up a chemical synthesis introduces challenges related to heat and mass transfer, reaction time, and safety.
Key Scale-Up Considerations:
-
Heat Management: The reaction of anilines with carbon disulfide and sulfur is exothermic.[3] Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature. Runaway reactions can be a significant safety hazard.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. As the reactor volume increases, the mixing efficiency can decrease. Use appropriate agitation and consider the reactor geometry.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. A controlled addition rate can help manage exotherms and minimize the formation of byproducts.
-
Workup and Isolation: The workup procedure may need to be adapted for larger scales. For example, filtration and drying times will be longer. Ensure equipment is appropriately sized for the scale of the reaction.
-
Safety: Carbon disulfide is highly flammable and toxic. Ensure all scale-up activities are conducted in a well-ventilated area with appropriate personal protective equipment and fire suppression systems in place.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
While the exact melting point for this specific derivative is not widely reported in the provided search results, the parent compound, 2-mercaptobenzothiazole, has a melting point in the range of 172-181°C, depending on purity.[1][2] The presence of the cyano group would be expected to alter this, likely increasing it. It is crucial to characterize the synthesized product using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.[8][9]
Q2: Are there alternative synthetic routes that avoid the use of carbon disulfide?
Yes, while the reaction with carbon disulfide is a very common method, other approaches exist for the synthesis of the benzothiazole core.[10] For instance, some methods involve the reaction of o-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides.[11] Another approach involves the reaction of o-haloanilines with potassium O-ethyl dithiocarbonate.[12] However, for the specific synthesis of a 2-mercapto derivative, carbon disulfide remains one of the most direct and widely used reagents.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, intermediates, and the final product. The disappearance of the limiting starting material and the appearance of the product spot can be used to determine the reaction endpoint.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled in a fume hood, away from ignition sources.
-
o-Haloanilines and Aminothiophenols: These are often toxic and can be skin and respiratory irritants. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Bases (e.g., DBU, NaOH): Can be corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Reaction Mechanism Visualization
The following diagram illustrates a plausible mechanism for the DBU-promoted synthesis from an o-haloaniline.[4]
Caption: Plausible mechanism for DBU-promoted synthesis.
IV. References
-
Purification of 2-mercaptobenzothiazole. Google Patents.
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Link]
-
Purification of 2-mercaptobenzothiazole by solvent extraction. ResearchGate. [Link]
-
Process for purification of crude 2-mercaptobenzothiazole. Google Patents.
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
-
Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. [Link]
-
Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry. [Link]
-
Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. ResearchGate. [Link]
-
Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. ResearchGate. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Baghdad. [Link]
-
Benzo[1][7][8]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [Link]
-
A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Google Patents.
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
-
PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. European Patent Office. [Link]
-
Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
-
Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. ResearchGate. [Link]
-
Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews. [Link]
-
Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. ResearchGate. [Link]
-
Reactions of 2Amino3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2Amino3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c]pyrazole with Phenyl Isocyanate, Carbon Disulfide, and Thiourea. ResearchGate. [Link]
-
Synthesis and reactions with carbon disulfide of 5-amino-3-(2-pyrrolyl)pyrazoles. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
-
Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews. [Link]
Sources
- 1. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. US3681371A - Process for purification of crude 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to avoid thermal decomposition during benzothiazole synthesis
Technical Support Center: Benzothiazole Synthesis
Guide: Proactively Managing and Preventing Thermal Decomposition in Benzothiazole Synthesis
As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. A recurring challenge, particularly in the synthesis of benzothiazoles, is managing thermal decomposition. This guide is structured to provide not just solutions, but a foundational understanding of why decomposition occurs and how to design experiments to prevent it from the outset. Our goal is to move from reactive troubleshooting to proactive, robust protocol design.
Frequently Asked Questions (FAQs)
Q1: What exactly is thermal decomposition in the context of benzothiazole synthesis?
A1: Thermal decomposition, or thermolysis, is a chemical breakdown caused by heat.[1] In benzothiazole synthesis, it refers to the degradation of starting materials, intermediates, or the final product due to excessive thermal energy.[2][3] Instead of following the desired reaction pathway to form the benzothiazole ring, molecules break apart or polymerize into a complex mixture of undesired byproducts, often observed as charring, tar formation, or a significant darkening of the reaction mixture. This process is generally endothermic, as heat is required to break the chemical bonds.[1][4]
Q2: Which components in a typical benzothiazole synthesis are most susceptible to heat?
A2: The two primary components of concern are the 2-aminothiophenol (2-ATP) starting material and the benzothiazoline intermediate .
-
2-Aminothiophenol (2-ATP): This molecule is notoriously sensitive. While its primary instability is towards oxidation (forming disulfides), this process is often accelerated by heat.[5][6] At elevated temperatures, 2-ATP can also polymerize or decompose, contributing to tar formation.[7] The material safety data sheet (MSDS) for 2-ATP indicates that hazardous decomposition products like carbon, nitrogen, and sulfur oxides form under fire conditions.[7]
-
Benzothiazoline Intermediate: The cyclized, non-aromatic intermediate formed from the condensation of 2-ATP and a carbonyl compound is often unstable. The final step of the reaction is an oxidation/dehydrogenation to form the stable, aromatic benzothiazole ring.[8] If this final aromatization step is slow or inefficient, the unstable intermediate can linger and be susceptible to thermal degradation, especially under harsh heating.
Q3: What are the immediate visual cues that thermal decomposition is occurring in my reaction?
A3: The most common signs include:
-
Drastic Color Change: The reaction mixture turning from a pale yellow or orange to a deep brown, dark red, or black color is a strong indicator of charring and decomposition.
-
Formation of Insoluble Material: The appearance of amorphous, tar-like solids that are insoluble in the reaction solvent.
-
Gas Evolution: Uncontrolled bubbling or fuming can indicate the breakdown of molecules into smaller, gaseous fragments.
-
Complex TLC Profile: Thin-layer chromatography (TLC) will show a streak of decomposition products near the baseline, rather than distinct spots for starting materials and the desired product.[5]
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction turns black, and the final yield is extremely low or zero.
-
Potential Cause 1: Excessive Reaction Temperature. Many traditional benzothiazole syntheses call for high temperatures, such as refluxing in toluene (110 °C) or DMSO (189 °C).[9][10] While these conditions can drive the reaction to completion, they often exceed the thermal stability threshold of the reactants or intermediates.[11]
-
Solution & Rationale: Lower the reaction temperature. The activation energy for decomposition pathways is often higher than that of the desired reaction.[12] By reducing thermal energy, you can selectively favor the formation of the product over degradation. Explore modern catalytic systems that enable the reaction to proceed efficiently at room temperature or with only gentle heating (40-80 °C).[9][13][14]
-
-
Potential Cause 2: Localized Overheating. Even if the set temperature is moderate, poor heat distribution can create "hot spots" in the reaction vessel, especially during scale-up. This is common when using heating mantles without proper stirring.
-
Solution & Rationale: Ensure uniform heating and efficient stirring. Use a silicone oil or water bath for better thermal regulation. Employ vigorous mechanical or magnetic stirring to constantly circulate the mixture and dissipate heat evenly, preventing localized temperature spikes that can initiate decomposition.
-
-
Potential Cause 3: Uncontrolled Exotherm. The initial condensation reaction between 2-aminothiophenol and a highly reactive aldehyde can be exothermic. If reagents are mixed too quickly without cooling, the heat generated by the reaction itself can raise the internal temperature to a point where decomposition begins.
-
Solution & Rationale: Control the reaction exotherm by slowing the rate of addition of one reactant to the other, potentially using a syringe pump for precise control. Pre-cooling the reaction vessel in an ice bath before and during the addition can effectively absorb the heat generated. Diluting the reagents in a larger volume of solvent can also help to dissipate the heat more effectively.
-
Problem 2: I'm observing the formation of an insoluble, tar-like polymer instead of my crystalline product.
-
Potential Cause: High-Temperature Induced Polymerization. As mentioned, 2-aminothiophenol and its derivatives can undergo self-condensation or polymerization at high temperatures. This is particularly problematic in solvent-free reactions or when using high-boiling point solvents where temperatures can exceed 150 °C.
-
Solution & Rationale: Shorten the reaction time and lower the temperature. Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed.[5] If high temperatures are unavoidable for your specific substrate, consider a different synthetic route. Utilizing microwave-assisted synthesis can be an excellent alternative, as it often dramatically reduces reaction times from hours to minutes, minimizing the window for thermal degradation to occur.[11][14]
-
Visualizing the Reaction: Desired Pathway vs. Decomposition
The following diagram illustrates the critical juncture where a reaction can proceed correctly to the benzothiazole product or diverge into thermal decomposition pathways.
Caption: Reaction schematic showing the desired synthesis route versus off-target thermal decomposition.
Proactive Prevention: An Optimized, Low-Temperature Protocol
Instead of troubleshooting a failed reaction, a more effective approach is to use a protocol designed to minimize thermal stress from the start. The following method, adapted from several successful reports, utilizes an H₂O₂/HCl catalytic system in ethanol at room temperature, avoiding harsh heating entirely.[9][13][15]
Objective: Synthesize 2-phenylbenzothiazole while avoiding thermal decomposition.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) in ethanol (10 mL). Stir the solution at room temperature.
-
Rationale: Ethanol is a suitable solvent with a moderate boiling point, and conducting the initial mixing at room temperature prevents any initial exotherm from escalating.
-
-
Catalyst Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol, 6.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol, 3.0 eq).[15]
-
Rationale: This H₂O₂/HCl system acts as an efficient oxidizing agent for the final aromatization step and catalyzes the initial condensation under very mild conditions.[9] The reaction proceeds efficiently at room temperature, eliminating the need for heating and thus minimizing the risk of thermal decomposition.
-
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress every 15-20 minutes by TLC. The reaction is typically complete within 45-60 minutes.[13][15]
-
Rationale: Close monitoring prevents the reaction from running unnecessarily long, which could lead to slow side-product formation even at room temperature.
-
-
Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker containing ice-cold water (50 mL). The product will precipitate as a solid.
-
Rationale: Quenching the reaction in cold water stops the reaction and facilitates product isolation.
-
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. If necessary, the crude product can be recrystallized from ethanol to yield pure 2-phenylbenzothiazole.
Data Summary: Selecting Reaction Conditions
The choice of solvent and catalyst has a profound impact on the required reaction temperature. The table below provides a comparative summary to guide your experimental design.
| Catalyst System | Solvent | Typical Temperature (°C) | Reaction Time | Thermal Decomposition Risk | Reference(s) |
| H₂O₂ / HCl | Ethanol | Room Temperature | 45-60 min | Very Low | [13],[9] |
| Iodine (catalytic) | DMF | Room Temperature | 2-3 hours | Low | [16] |
| SnP₂O₇ (heterogeneous) | Solvent-free | 80-100 °C | 8-35 min | Low-Moderate | [10] |
| Microwave Irradiation | Glycerol / Ethanol | 80-170 °C | 4-15 min | Moderate (substrate dependent) | [11],[17] |
| Air / O₂ (oxidant) | DMSO / Chlorobenzene | 110-140 °C | 1-24 hours | High | [13],[16] |
| No Catalyst | Toluene | 110 °C (Reflux) | 1-5 hours | High | [9],[10] |
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2021). SciELO.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PubMed Central.
- Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. (2014). ResearchGate.
- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2024). YouTube.
- Thermal Decomposition. Wolfram Language Documentation.
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). PubMed Central.
- Crystal violet. Wikipedia.
- Decomposition Reactions. Solubility of Things.
- Thermal Decomposition. (2020). YouTube.
- Thermal decomposition. Wikipedia.
- Thionine. Wikipedia.
- GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. LinkedIn.
- Decomposition Reactions. EBSCO.
- 2-Aminothiophenol. Wikipedia.
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. Thermal Decomposition—Wolfram Documentation [reference.wolfram.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Decomposition Reactions | Research Starters | EBSCO Research [ebsco.com]
- 13. mdpi.com [mdpi.com]
- 14. airo.co.in [airo.co.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzothiazole synthesis [organic-chemistry.org]
- 17. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flash Chromatography for 2-Mercaptobenzo[d]thiazole-6-carbonitrile Purification
Welcome to the technical support center dedicated to the purification of 2-Mercaptobenzo[d]thiazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the flash chromatography of this moderately polar heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Understanding the Molecule: Physicochemical Properties
| Property | Predicted/Analogous Value | Significance in Flash Chromatography |
| Molecular Formula | C₈H₄N₂S₂ | Foundational for molecular weight calculation. |
| Molecular Weight | 192.26 g/mol | Influences diffusion rates. |
| Appearance | Likely a pale yellow or off-white solid | Important for visual identification of the compound during purification. |
| Solubility | Predicted to be soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water.[1][2] | Critical for choosing an appropriate solvent for sample loading and for the mobile phase. |
| pKa | The mercapto group (-SH) is weakly acidic, while the benzothiazole nitrogen is weakly basic (pKa of parent benzothiazole is ~0.85-6.5).[2] | The acidic nature of the thiol and the basicity of the thiazole nitrogen can lead to interactions with the silica gel stationary phase, potentially causing peak tailing. The overall acidic or basic character will influence the choice of mobile phase additives. |
| UV Absorbance | The aromatic benzothiazole core is expected to have strong UV absorbance. | Allows for easy detection of the compound in column fractions using a UV detector. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash chromatography of this compound?
For a compound with the predicted polarity of this compound, a good starting point for normal-phase flash chromatography on silica gel would be a mobile phase of hexane/ethyl acetate or dichloromethane/methanol.[3] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.[4]
Q2: My compound is streaking badly on the TLC plate and the column. What is the likely cause and how can I fix it?
Streaking is a common issue with compounds containing both acidic (mercaptan) and basic (thiazole nitrogen) functional groups. This is often due to strong interactions with the acidic silanol groups on the silica gel surface, leading to peak tailing.[5]
To resolve this, consider the following:
-
Mobile Phase Modifier: Add a small amount of a modifier to your mobile phase. For potentially acidic compounds that streak, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) can help. Conversely, if the basicity of the thiazole nitrogen is the primary cause of streaking, adding a small amount of a volatile base like triethylamine (0.1-1%) can significantly improve peak shape by competing with your compound for active sites on the silica.[6]
-
Deactivated Silica Gel: For compounds that are sensitive to the acidic nature of silica, using a deactivated silica gel is a good option. You can purchase commercially available deactivated silica or prepare it yourself by pre-treating the silica with a solution containing triethylamine.[7]
Q3: I am not getting good separation between my product and a closely-eluting impurity. What can I do?
Poor separation can be addressed by several strategies:
-
Optimize the Mobile Phase: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvent systems can alter the selectivity of the separation.[3]
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of increasing polarity can help to better resolve closely eluting compounds.[6]
-
Reduce the Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[8]
-
Change the Stationary Phase: If normal-phase chromatography is not providing adequate separation, consider using a different stationary phase. Reversed-phase (C18) flash chromatography is an excellent alternative for polar compounds.[8]
Q4: My compound seems to be degrading on the column. How can I confirm this and prevent it?
Degradation on silica gel is a possibility for some sensitive compounds. To confirm this, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.
To prevent degradation:
-
Deactivate the Silica Gel: As mentioned previously, deactivating the silica with a base like triethylamine can neutralize the acidic sites on the silica surface.[6][9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like amine-functionalized silica.[7]
-
Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and impurities.
-
Broad peaks.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The chosen solvent system may not have sufficient selectivity for the separation.
-
Solution: Perform a thorough TLC analysis with different solvent systems. Good alternatives to hexane/ethyl acetate include dichloromethane/methanol, and toluene/ethyl acetate.[3]
-
-
Column Overloading: Too much sample has been loaded onto the column.
-
Solution: Reduce the amount of sample loaded. For flash chromatography, a typical loading capacity is 1-5% of the silica gel weight.[8]
-
-
Poor Column Packing: An improperly packed column will have channels and voids, leading to band broadening and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A well-packed column should have a flat, level surface.
-
-
Isocratic Elution is Insufficient: For complex mixtures, an isocratic elution may not provide enough resolving power.
-
Solution: Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help to sharpen peaks and improve the separation of closely eluting compounds.[6]
-
Issue 2: Significant Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and broader peaks, leading to lower apparent purity.
Potential Causes & Solutions:
-
Secondary Interactions with Silica: The acidic thiol group or the basic thiazole nitrogen can interact strongly with the silanol groups on the silica surface.[5]
-
Solution 1: Add a Mobile Phase Modifier. Add 0.1-1% of triethylamine to the mobile phase to mask the acidic silanol sites. Alternatively, if the compound is behaving as an acid, adding 0.1-1% of acetic acid can improve peak shape.[6][9]
-
Solution 2: Deactivate the Silica Gel. Pre-wash the packed column with a solvent mixture containing 1-3% triethylamine before loading the sample.[6][9]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase solvent or a weaker solvent. If solubility is an issue, consider dry loading.
-
Issue 3: Low or No Recovery of the Compound
Symptoms:
-
The desired compound is not observed in the collected fractions, or the yield is significantly lower than expected.
Potential Causes & Solutions:
-
Compound is Too Polar and Stuck on the Column: The chosen mobile phase may not be polar enough to elute the compound.
-
Solution: Drastically increase the polarity of the mobile phase. A flush with a very polar solvent like 10% methanol in dichloromethane can be attempted.[3]
-
-
Compound Degradation on Silica: The compound may be unstable on the acidic silica gel.
-
Solution: Use deactivated silica gel or an alternative stationary phase like alumina.[7] A 2D TLC can help diagnose this issue.
-
-
Irreversible Adsorption: Some compounds can bind irreversibly to silica gel.
-
Solution: If degradation is ruled out, consider switching to reversed-phase chromatography where the retention mechanism is different.[8]
-
Experimental Protocols
Protocol for Method Development using Thin Layer Chromatography (TLC)
-
Prepare Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the sample solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase (e.g., 20% ethyl acetate in hexane). Allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate and visualize the spots under a UV lamp.
-
Optimize the Mobile Phase:
-
If the spot for your target compound has a very low Rf (close to the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If the spot has a very high Rf (close to the solvent front), decrease the polarity of the mobile phase.
-
Aim for an Rf value of approximately 0.2-0.3 for the target compound.[4]
-
Protocol for Deactivating Silica Gel with Triethylamine
-
Pack the Column: Dry pack or slurry pack your flash chromatography column with silica gel as you normally would.
-
Prepare the Deactivating Solution: Prepare a solvent mixture that is the same as your initial elution solvent but with the addition of 1-3% triethylamine.[9]
-
Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Load the Sample and Run the Chromatography: The column is now ready for your separation.
Visualizations
Chemical Structures
Caption: Target compound and potential impurities.
Workflow for Method Selection
Caption: Decision tree for chromatography method selection.
Troubleshooting Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
References
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester
- Chromatography: The Solid Phase - Department of Chemistry : University of Rochester
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders
- HPLC Troubleshooting Guide
- How To Neutralize Silica Gel? - Chemistry For Everyone - YouTube
- The Choice of Mobile Phase in Reversed-Phase Flash Chrom
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem
- Stability of the mercaptobenzothiazole compounds - PubMed
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- SOP: FLASH CHROM
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent
- Deactivation of silica gel?
- Peak Tailing in HPLC - Element Lab Solutions
- FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?
- Successful Flash Chrom
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester
- Very polar compound purification using aqueous normal-phase flash column chrom
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Flash chromatography - International Journal of Pharmaceutical Research & Analysis
- Column chrom
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Purification of Polar Organic Compounds by Flash Chromatography: Applic
- Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law
- Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH
- Cas 95-16-9,Benzothiazole - LookChem
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI
- Physicochemical properties of the designed compounds.
- (PDF)
- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium | Open Access Journals - Research and Reviews
- cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues - PubMed
- Using Silica Gel to Control Moisture in Pharmaceutical Packaging - Stream Peak
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry
- Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability - Colorcon
- Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life - P
- Benzothiazole - Wikipedia
- Synthetic applications of benzothiazole containing cyanoacetyl group. - SciSpace
- An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole - Benchchem
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
- Desiccant Impact on Stability - StabilityHub
- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium - Research and Reviews
Sources
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 95-16-9,Benzothiazole | lookchem [lookchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Navigating the Stability of 2-Mercaptobenzothiazole (2-MBT) in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-mercaptobenzothiazole (2-MBT) and its derivatives. This resource is designed to provide in-depth, practical guidance on the stability challenges commonly encountered when handling these compounds in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on 2-MBT Stability
This section addresses the most common initial questions regarding the handling and stability of 2-MBT in solution.
Q1: What are the fundamental chemical properties of 2-MBT I should be aware of before starting my experiments?
A1: 2-Mercaptobenzothiazole (CAS No: 149-30-4) is a pale yellow, crystalline solid with a characteristic unpleasant odor.[1] In solution and in its solid state, it primarily exists in the more stable thione tautomeric form (2(3H)-benzothiazolethione) rather than the thiol form (2-benzothiazolethiol).[1] It is a weak acid with a pKa of approximately 7.03 in aqueous buffer solutions.[1][2] Its stability is significantly influenced by pH, the presence of oxidizing agents, metal ions, and light exposure.[1][3]
Q2: How does pH affect the stability and solubility of 2-MBT in aqueous solutions?
A2: The pH of the solution is a critical factor. 2-MBT's aqueous solubility increases in alkaline conditions due to the deprotonation of the thiol/thione group.[4] For instance, its solubility is reported to be 51 mg/L at pH 5, 118 mg/L at pH 7, and 900 mg/L at pH 9.[4] In terms of stability, 2-MBT is more stable in neutral or alkaline solutions.[1] In acidic conditions, it can be susceptible to reduction to benzothiazole, particularly in the presence of certain ions like iron.[1]
Q3: My 2-MBT solution seems to be degrading. What is the most common degradation pathway?
A3: The most common degradation pathway for 2-MBT in solution is oxidation. 2-MBT is readily oxidizable, and this process often leads to the formation of its disulfide dimer, 2,2'-dithiobis(benzothiazole) (MBTS).[5][6] This conversion can occur in the presence of atmospheric oxygen, oxidizing agents like ozone, or even during storage in certain vehicles like petrolatum.[1][6]
Q4: Can light exposure impact my 2-MBT solutions?
A4: Yes, 2-MBT can undergo photodegradation, especially in aqueous solutions exposed to UV light.[1][3] This photochemical degradation can lead to the formation of dimeric compounds and other byproducts, altering the concentration and purity of your stock solutions.[3] Therefore, it is crucial to protect 2-MBT solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: Are there any specific solvents I should use or avoid when preparing 2-MBT stock solutions?
A5: 2-MBT has limited solubility in water but is soluble in various organic solvents. Acetone, ethyl acetate, ethanol, and tetrahydrofuran (THF) are commonly used to prepare stock solutions.[5][7] For long-term storage, acetonitrile is a suitable solvent, with solutions being stable for approximately four weeks when stored at 4°C in the dark.[8] However, be aware that even in acetonitrile, significant degradation can be observed over several months.[8] It is generally insoluble in gasoline.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments with 2-MBT.
Issue 1: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing my 2-MBT sample.
-
Question: I prepared a fresh solution of 2-MBT in a buffer at pH 6.5 for my assay. When I ran an HPLC analysis, I saw a significant secondary peak with a different retention time. What could this be?
-
Probable Cause and Explanation: The most likely identity of this new peak is the oxidized dimer of 2-MBT, 2,2'-dithiobis(benzothiazole) (MBTS). In a buffer solution around neutral pH, 2-MBT can be converted to this disulfide.[6] This process can be accelerated by dissolved oxygen or trace metal contaminants in your buffer.
-
Step-by-Step Solution:
-
Confirm the Identity: If you have a standard for MBTS, inject it into your HPLC system to compare retention times. A simple reverse-phase HPLC method can be used for simultaneous determination of both MBT and MBTS.[7]
-
Degas Your Solvents: Before preparing your solutions, thoroughly degas all aqueous buffers and the mobile phase to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If your application is highly sensitive to oxidation, consider preparing your solutions and performing your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Reducing Agent (Assay Dependent): In some contexts, like studying interactions with biological thiols, the presence of a reducing agent like glutathione can convert MBTS back to 2-MBT.[6] However, this is highly dependent on your experimental design and may interfere with your assay.
-
Issue 2: The concentration of my 2-MBT stock solution is decreasing over time.
-
Question: I prepared a 10 mM stock solution of 2-MBT in acetonitrile and stored it in a clear glass vial in the lab. After a week, I re-quantified it and found the concentration to be significantly lower. Why is this happening?
-
Probable Cause and Explanation: The decrease in concentration is likely due to a combination of oxidation and photodegradation. Storing the solution in a clear vial exposes it to ambient light, which can cause photochemical breakdown.[3] Additionally, repeated opening of the vial introduces atmospheric oxygen, leading to oxidation to MBTS.
-
Step-by-Step Solution:
-
Proper Storage: Always store 2-MBT stock solutions in amber glass vials or vials wrapped in aluminum foil to protect them from light.
-
Refrigeration: Store the stock solution at 4°C to slow down the degradation rate.[8]
-
Aliquot: Prepare smaller, single-use aliquots from your main stock solution. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.
-
Fresh Preparation: For highly sensitive and quantitative experiments, it is best practice to prepare fresh calibration standards daily from a recently prepared stock solution.[8]
-
Issue 3: I'm observing poor solubility and precipitation of 2-MBT in my aqueous assay buffer.
-
Question: I'm trying to prepare a 1 mM solution of 2-MBT directly in a phosphate buffer at pH 6.0, but the compound is not fully dissolving and is precipitating out. What am I doing wrong?
-
Probable Cause and Explanation: The issue is the low aqueous solubility of 2-MBT, especially at a pH below its pKa of ~7.0.[1] At pH 6.0, a significant portion of the 2-MBT is in its neutral, less soluble form.
-
Step-by-Step Solution:
-
Prepare a Concentrated Stock in Organic Solvent: First, dissolve the 2-MBT in a water-miscible organic solvent like acetone, ethanol, or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration. The small amount of organic solvent introduced should not significantly affect most assays, but this should be validated with a vehicle control.
-
Adjust pH: If your experimental conditions allow, increasing the pH of your aqueous buffer to above 7.5 will significantly increase the solubility of 2-MBT.[4]
-
Sonication: Gentle sonication can help to dissolve the compound during the preparation of the initial stock solution.
-
Data Presentation: Key Physicochemical Properties and Storage
| Property | Value / Condition | Source(s) |
| Molecular Formula | C₇H₅NS₂ | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| pKa (aqueous) | ~7.03 | [1][2] |
| Melting Point | 180.2 - 181.7 °C | [1] |
| Decomposition Temp. | > 260 °C | [1] |
| Aqueous Solubility | pH 5: 51 mg/LpH 7: 118 mg/LpH 9: 900 mg/L | [4] |
| Organic Solubility | Soluble in acetone, ethanol, ethyl acetate, chloroform, dilute alkali. | [1][5] |
| Recommended Storage | Tightly closed, dry, protected from light, refrigerated (4°C for solutions). | [5][8] |
Experimental Protocols
Protocol 1: Preparation of a Stable 2-MBT Stock Solution
-
Weighing: Accurately weigh the desired amount of 2-MBT powder in a fume hood.
-
Dissolution: Transfer the powder to a volumetric flask. Add a small amount of HPLC-grade acetonitrile (or another suitable organic solvent) and gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with the same solvent.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap.
-
Aliquoting: For frequent use, create smaller, single-use aliquots in separate amber vials to minimize contamination and degradation of the main stock.
-
Labeling and Storage: Clearly label the vials with the compound name, concentration, solvent, and preparation date. Store at 4°C.[8]
Protocol 2: HPLC Method for Monitoring 2-MBT and MBTS
This is a general reverse-phase HPLC method adaptable for stability studies.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).[7][9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) at a slightly acidic pH (e.g., pH 4.0).[7] A gradient elution may be necessary to resolve 2-MBT from its degradation products effectively.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both 2-MBT and its potential degradation products have significant absorbance. A diode-array detector (DAD) is useful for confirming peak identity by comparing UV spectra. Common wavelengths are around 240 nm or 325 nm.[7][9]
-
Sample Preparation: Dilute your 2-MBT solution to an appropriate concentration within the linear range of your calibration curve using the mobile phase.
-
Injection: Inject a standard volume (e.g., 10-20 µL).
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. The peak area is used to determine the concentration of 2-MBT and MBTS in your samples.[10]
Visualizations: Chemical Structures and Workflows
Caption: Tautomeric equilibrium of 2-MBT.
Caption: General workflow for a 2-MBT stability study.
References
- 2- Mercapto- benzothiazole (MBT) - Miljøstyrelsen. (2014). Danish Environmental Protection Agency. [Link]
- 2-MERCAPTOBENZOTHIAZOLE.
- Fregert, S. (1981). Stability of the mercaptobenzothiazole compounds.
- Sivagami, K., & Sakthivel, R. (2016). Microaerobic Degradation of 2-Mercaptobenzothiazole Present in Industrial Wastewater. Journal of Environmental Engineering, 142(11), C4016002. [Link]
- 2-Mercaptobenzothiazole Degradation P
- 2-MERCAPTOBENZOTHIAZOLE (MBT).
- Besse, P., De Wever, H., & Vereecken, H. (2001). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 67(11), 5349–5352. [Link]
- Kaur, H., & Kumar, S. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(3), 241-250. [Link]
- Mailhot, G., & Brigante, M. (2010). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Photochemical & Photobiological Sciences, 9(7), 1043-1049. [Link]
- Safety Data Sheet 2-Mercaptobenzothiazole. (2022). Redox. [Link]
- Gries, W., & Leng, G. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.
- Mosaferi, M., et al. (2012). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 24(12), 5515-5518. [Link]
- ISO 21490:2019.
- Process for the preparation of 2-mercaptobenzothiazole. (1994).
- Degradation of 2-mercaptobenzothiazole in aqueous solution by gamma irradiation. (2018).
- Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (2000). Indian Journal of Pharmaceutical Sciences, 62(3), 214-215. [Link]
- Reemtsma, T., et al. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 353(1), 81-87. [Link]
- Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Chen, F., et al. (2008). Photodegradation of 2-mercaptobenzothiazole in the γ-Fe2O3/oxalate suspension under UVA light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 193(2-3), 103-110. [Link]
- 2-MERCAPTOBENZOTHIAZOLE. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. [Link]
- De Wever, H., & Verachtert, H. (1991). 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems. Applied Microbiology and Biotechnology, 35(5). [Link]
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. series.publisso.de [series.publisso.de]
- 9. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Interpreting complex NMR spectra of benzothiazole derivatives
Technical Support Center: Interpreting Complex NMR Spectra of Benzothiazole Derivatives
Welcome to the Technical Support Center for the analysis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex Nuclear Magnetic Resonance (NMR) spectra of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a substituted benzothiazole overlapping and difficult to assign?
A1: Signal overlapping in the aromatic region (typically δ 7.0-9.0 ppm) of benzothiazole derivatives is a common challenge.[1] This arises from the complex interplay of electron-donating and withdrawing effects of substituents on the benzothiazole core, which can lead to similar chemical environments for multiple protons.[2][3] The protons on the fused benzene ring (positions 4, 5, 6, and 7) and any attached aryl groups can have very close chemical shifts, resulting in complex multiplets that are difficult to resolve at first glance.[1]
Q2: What is a simple first step to resolve overlapping aromatic signals?
A2: A practical initial step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[4] Solvents can induce differential shifts in proton resonances, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS) effect.[4] For instance, switching from CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can alter the shielding of specific protons, potentially separating the overlapping signals and simplifying the spectrum.[4]
Q3: My ¹H NMR spectrum shows broad signals for some protons. What could be the cause?
A3: Broadening of NMR signals can be attributed to several factors, including:
-
Chemical Exchange: Protons involved in chemical exchange processes, such as those on amine (-NH₂) or hydroxyl (-OH) groups, can appear as broad singlets.[5] The rate of exchange can be influenced by temperature, concentration, and solvent.
-
Intermediate Exchange Rates: If a molecule is undergoing conformational changes on a timescale comparable to the NMR experiment, the signals for the involved nuclei can be broadened.
-
Quadrupolar Effects: Protons coupled to quadrupolar nuclei, like ¹⁴N, can sometimes exhibit broadening.
Q4: How do substituents on the benzothiazole ring affect the ¹H and ¹³C NMR chemical shifts?
A4: Substituents have a significant impact on the electron distribution within the benzothiazole ring system, thereby influencing the chemical shifts of both protons and carbons.[2][3] Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield nearby protons and carbons, causing their signals to shift upfield (to lower ppm values).[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) will deshield adjacent nuclei, resulting in a downfield shift (to higher ppm values).[6][7] The position of the substituent dictates which nuclei are most affected.
Troubleshooting Guides
Guide 1: Resolving Heavily Overlapped Aromatic Multiplets
Problem: The 1D ¹H NMR spectrum of your benzothiazole derivative shows a complex, indecipherable multiplet in the aromatic region, preventing the assignment of individual protons.
Solution Workflow:
Detailed Protocols:
1. Solvent-Induced Shift Analysis:
-
Protocol:
-
Prepare solutions of your compound at the same concentration in at least two different deuterated solvents (e.g., CDCl₃ and Benzene-d₆).[4]
-
Acquire standard 1D ¹H NMR spectra for each sample under identical experimental conditions.[4]
-
Compare the spectra to identify changes in chemical shifts that may resolve signal overlap.[4]
-
-
Causality: Aromatic solvents like benzene-d₆ create a magnetically anisotropic environment. Solute molecules will orient themselves to minimize steric hindrance, and this preferred orientation leads to differential shielding or deshielding of protons depending on their position relative to the solvent ring current.[4]
2. Two-Dimensional (2D) NMR Spectroscopy:
If solvent changes are insufficient, 2D NMR techniques are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds.[8][9]
-
Protocol: Run a standard COSY experiment. Cross-peaks in the 2D spectrum indicate which protons are coupled. For example, in an unsubstituted benzothiazole ring, H-4 will show a correlation to H-5, H-5 to H-6, and H-6 to H-7.
-
Interpretation: This is invaluable for tracing out the connectivity of the protons on the benzene portion of the benzothiazole core.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[8][9][10]
-
Protocol: Acquire a standard HSQC spectrum. Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
Interpretation: This allows you to leverage the typically better-resolved ¹³C spectrum to help assign the crowded ¹H spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[2][8][10]
-
Protocol: Run a standard HMBC experiment. Cross-peaks will appear between a proton and carbons that are two or three bonds away.
-
Interpretation: This is crucial for connecting different fragments of the molecule. For instance, the proton at position 7 (H-7) on the benzothiazole ring should show an HMBC correlation to the carbon at the ring junction (C-7a).
-
3. Computational Chemistry Approaches:
-
Purpose: To predict the ¹H and ¹³C chemical shifts of your proposed structure and compare them to the experimental data.
-
Protocol:
-
Trustworthiness: While not a replacement for experimental data, a good correlation between predicted and experimental shifts provides strong evidence for your structural assignment.[6][7][11][12] Several studies have shown a good match between DFT-calculated and experimental NMR chemical shifts for benzothiazole derivatives.[11][12]
Guide 2: Differentiating Isomers
Problem: You have synthesized a substituted benzothiazole and need to confirm the position of the substituent (e.g., 5-methoxy vs. 6-methoxy).
Solution: A combination of ¹H NMR coupling patterns and 2D NMR is highly effective.
1. Analysis of ¹H NMR Coupling Patterns:
-
Principle: The substitution pattern on the benzene ring of the benzothiazole core will produce characteristic splitting patterns for the remaining protons.
-
Example: Monosubstituted Benzothiazole
-
Substitution at C-4 or C-7: Will result in three adjacent aromatic protons, leading to a complex splitting pattern that can often be resolved.
-
Substitution at C-5 or C-6: Will leave two pairs of adjacent protons. For a 6-substituted derivative, H-5 and H-7 will often appear as doublets, while H-4 will be a singlet (or a small doublet if coupled to H-5).[1]
-
2. Utilizing HMBC for Unambiguous Assignment:
-
Protocol: Acquire an HMBC spectrum.
-
Example: Distinguishing 5-methoxy from 6-methoxybenzothiazole
-
5-Methoxy Isomer: The protons of the methoxy group (-OCH₃) will show a strong HMBC correlation to the carbon at position 5 (C-5).
-
6-Methoxy Isomer: The methoxy protons will show a strong HMBC correlation to C-6.
-
By identifying the carbon to which the methoxy group is attached, you can definitively determine the isomeric structure.
-
Data Presentation: Typical Chemical Shift Ranges
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted benzothiazole ring. Note that these values can be significantly influenced by substituents.[2][3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~9.0 | ~156 |
| 4 | ~8.1 | ~122 |
| 5 | ~7.5 | ~125 |
| 6 | ~7.4 | ~126 |
| 7 | ~7.9 | ~122 |
| 3a | - | ~134 |
| 7a | - | ~153 |
Data compiled from various sources, including spectral databases.[13][14]
References
- Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. [Link]
- Karaman, N., et al. (2021). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 26(16), 4992. [Link]
- Jayakumar, S., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]
- Yilmaz, I., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
- Jayakumar, S., et al. (2014).
- PubMed. (2016).
- Patel, N. B., & Shaikh, F. M. (2012). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Saudi Chemical Society, 16(4), 451-458. [Link]
- Hoggan, P. E. (2009). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Interdisciplinary Sciences: Computational Life Sciences, 1(2), 99-107. [Link]
- Senturk, M., et al. (2012). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 650-655. [Link]
- Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
- Wiley Online Library. (2014).
- Perez, M. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5727. [Link]
- Royal Society of Chemistry. (2014).
- ResearchGate. (2015).
- SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. [Link]
- ResearchGate. (2016). A) 1 H NMR, B)
- SpectraBase. (n.d.). Benzothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
- Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]
- ResearchGate. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. [Link]
- ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
- MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]
- Asian Journal of Chemistry. (2005). 13C-NMR Studies of Some Heterocyclically Substituted. [Link]
- ESA-IPB. (n.d.).
- MDPI. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. [Link]
- YouTube. (2021).
- DiVA portal. (2021).
- SciSpace. (2022).
- ResearchGate. (2007).
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]
- Arabian Journal of Chemistry. (2017).
- Reddit. (2022).
- Chemistry LibreTexts. (2024). 15.
- St. Norbert College. (n.d.).
- National Institute of Standards and Technology. (n.d.). Benzothiazole. [Link]
Sources
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fiveable.me [fiveable.me]
- 11. Comparison of experimental and DFT‐calculated NMR chemical shifts of 2‐amino and 2‐hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF‐PCM solvation model | Semantic Scholar [semanticscholar.org]
- 12. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 14. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Navigating Compound Solubility in Biological Assays
A Guide for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is compound solubility and why is it critical in biological assays?
A: Solubility is the maximum concentration of a chemical substance (solute) that can dissolve in a specific solvent to form a homogeneous solution. In biological assays, poor solubility can lead to a number of artifacts that compromise data quality. For instance, compound precipitation can cause inconsistent and non-reproducible results, and undissolved particles may interfere with assay detection systems, such as those used in fluorescence or absorbance-based assays. Furthermore, the actual concentration of the compound in solution may be much lower than the intended nominal concentration, leading to an underestimation of its potency.
Q2: My compound is poorly soluble in aqueous solutions. What is the first step I should take?
A: The first step is typically to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system, generally below 1% and ideally less than 0.1%.
Q3: How can I determine if my compound has precipitated in the assay?
A: Visual inspection is the first and simplest method; look for cloudiness, turbidity, or visible particles in your assay wells. For a more quantitative assessment, light scattering-based techniques, such as nephelometry, can be employed. Additionally, you can centrifuge the assay plate and measure the concentration of the compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Poor compound solubility is a common hurdle in biological assays. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Assessment: Is Solubility the Problem?
Before modifying your assay protocol, it's essential to confirm that the observed issues are indeed due to poor solubility.
Symptoms of Poor Solubility:
-
Inconsistent or non-reproducible results between replicate wells or experiments.
-
A "bell-shaped" dose-response curve, where the response decreases at higher concentrations.
-
Visible precipitation or turbidity in the assay wells.
-
High variability in blank or control wells.
The following flowchart outlines a decision-making process for addressing suspected solubility problems:
graph TD { A[Start: Inconsistent Assay Results] --> B{Visual Inspection}; B -->|Precipitate Observed| C[Confirm with Light Scattering/HPLC]; B -->|No Precipitate| D[Consider Other Assay Artifacts]; C --> E{Is Final Solvent Concentration <1%?}; E -->|Yes| F[Proceed to Solubility Enhancement]; E -->|No| G[Optimize Solvent Concentration]; G --> F; }
Caption: Troubleshooting workflow for solubility issues.Step 1: Optimizing the Stock Solution
The preparation of a stable, high-concentration stock solution is the foundation for reliable results.
Protocol: Preparing a Stock Solution with an Organic Solvent
-
Solvent Selection: Begin with 100% DMSO as it is a versatile solvent for a wide range of compounds. If DMSO is not suitable due to compound reactivity or assay incompatibility, other options include ethanol, methanol, or dimethylformamide (DMF).
-
Weighing the Compound: Accurately weigh a small amount of your compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10-50 mM). Use a vortex mixer to facilitate dissolution. Gentle warming (to 30-40°C) can be applied, but be cautious of compound degradation.
-
Solubility Confirmation: Visually inspect the solution for any undissolved particles. If the solution is not clear, it may be necessary to filter it through a 0.22 µm syringe filter to remove any aggregates.
-
Storage: Store the stock solution in an appropriate container (e.g., amber glass vial) at -20°C or -80°C to minimize degradation and solvent evaporation.
Step 2: Modifying the Assay Buffer
If optimizing the stock solution is insufficient, the next step is to modify the aqueous assay buffer to enhance compound solubility.
1. pH Adjustment:
For ionizable compounds, solubility is highly dependent on pH. The Henderson-Hasselbalch equation can be used to predict the ionization state of a compound at a given pH.
-
Acidic compounds: More soluble at higher pH (basic conditions).
-
Basic compounds: More soluble at lower pH (acidic conditions).
Protocol: pH Optimization Study
-
Prepare a series of assay buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).
-
Add the compound to each buffer at the desired final concentration.
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Assess solubility using the methods described in the "Initial Assessment" section.
-
Select the pH that provides the best solubility without compromising the biological activity of the target.
2. Use of Co-solvents:
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.
| Co-solvent | Typical Starting Concentration (%) | Notes |
| DMSO | < 1 | Most common, but can be toxic to some cells at higher concentrations. |
| Ethanol | 1-5 | Less toxic than DMSO, but also a less effective solvent for many compounds. |
| Polyethylene Glycol (PEG) 400 | 1-10 | A non-ionic polymer that can improve solubility and reduce non-specific binding. |
| Glycerol | 5-20 | Can increase viscosity, which may affect assay kinetics. |
3. Addition of Surfactants:
Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds. They are typically used at concentrations above their critical micelle concentration (CMC).
-
Tween 20/80: Non-ionic surfactants commonly used in biological assays.
-
CHAPS: A zwitterionic surfactant often used for solubilizing membrane proteins.
Caution: Surfactants can denature proteins and interfere with biological interactions, so their use must be carefully validated.
Step 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary.
1. Use of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. Beta-cyclodextrins, and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization:
graph TD { subgraph "Mechanism" A[Hydrophobic Compound] --> B(Cyclodextrin); B --> C{Inclusion Complex}; C --> D[Increased Aqueous Solubility]; end }
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.2. Bovine Serum Albumin (BSA):
BSA is a protein that can bind to and solubilize hydrophobic compounds. It is often included in assay buffers to reduce non-specific binding of compounds to plasticware and to mimic in vivo conditions where drugs bind to plasma proteins.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Organic Solvents (e.g., DMSO) | Increase the polarity of the solvent system. | Simple, effective for many compounds. | Can be toxic to cells, may affect protein conformation. |
| pH Adjustment | Ionize the compound to increase its interaction with water. | Highly effective for ionizable compounds. | May alter the activity of the biological target. |
| Co-solvents (e.g., PEG 400) | Reduce the polarity of the aqueous phase. | Generally less toxic than pure organic solvents. | Can affect enzyme kinetics and protein stability. |
| Surfactants (e.g., Tween 20) | Form micelles to encapsulate hydrophobic compounds. | Can significantly increase solubility. | May denature proteins and interfere with assays. |
| Cyclodextrins | Form inclusion complexes with hydrophobic compounds. | Low toxicity, high solubilizing capacity. | May alter the free concentration of the compound. |
| BSA | Binds to and solubilizes hydrophobic compounds. | Reduces non-specific binding, mimics in vivo conditions. | Can sequester the compound, reducing its effective concentration. |
References
- Di, L., & Kerns, E. H. (2016).
- Kerns, E. H., & Di, L. (2008). Solubility and Permeability. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 47-66). Academic Press.
- Brouwer, E., et al. (2020). A review of the role of nephelometry in the measurement of specific proteins. Journal of Clinical Pathology, 73(10), 621-628. (Note: A direct link to a general review on nephelometry is provided for illustrative purposes as specific assay-related links can be too niche.)
- Avdeef, A. (2012).
Validation & Comparative
A Senior Application Scientist's Guide to Structural Verification: Comparing Experimental and Calculated NMR Spectra for 2-Mercaptobenzo[d]thiazole-6-carbonitrile
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as 2-Mercaptobenzo[d]thiazole-6-carbonitrile, a molecule of interest for its potential applications stemming from the versatile benzothiazole scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of structural elucidation. While experimental NMR provides a direct fingerprint of the molecule's atomic framework, its power is significantly amplified when juxtaposed with theoretical calculations. This guide offers an in-depth comparison of experimental and computational approaches to NMR analysis for this compound, providing a robust framework for researchers to validate their synthesized compounds with a high degree of confidence.
The Synergy of Experiment and Theory in NMR
The core principle behind this comparative approach lies in the synergy between empirical measurement and theoretical prediction. An experimental NMR spectrum is the result of the complex interplay of electronic and magnetic environments within a molecule in a specific solvent.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), allows us to model these environments and predict the resulting NMR chemical shifts.[3][4] A strong correlation between the experimental and calculated spectra provides powerful evidence for the proposed molecular structure.
Part 1: The Experimental Protocol - Acquiring a High-Fidelity Molecular Fingerprint
The acquisition of a clean, high-resolution NMR spectrum is the foundation of this comparative workflow. The choices made during sample preparation and instrument setup directly impact the quality of the data and, consequently, the reliability of the comparison.
Step-by-Step Experimental ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts due to solute-solvent interactions.[5][6][7] DMSO-d₆ is often a good choice for polar compounds that may exhibit tautomerism, such as the thiol-thione equilibrium in 2-mercaptobenzothiazoles.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is set to 0.00 ppm for both ¹H and ¹³C spectra.[8][9][10][11][12]
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[13]
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often necessary.[1]
-
Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon spectrum.[14]
-
The following Graphviz diagram illustrates the experimental workflow for acquiring NMR data.
Caption: Workflow for Experimental NMR Data Acquisition.
Part 2: The Computational Protocol - Predicting the NMR Spectrum from First Principles
Computational NMR predictions are most commonly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3][15][16] The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors.[17][18][19]
Step-by-Step Computational NMR Protocol
-
Molecular Structure Optimization:
-
The first and most crucial step is to obtain an accurate 3D structure of this compound. The quality of the NMR prediction is highly dependent on the input geometry.
-
Perform a geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[20][21]
-
It is essential to include a solvent model in the optimization to account for the influence of the solvent on the molecular geometry. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[5][6][7][22][23]
-
-
NMR Shielding Calculation:
-
Using the optimized geometry, perform a GIAO-DFT calculation to obtain the isotropic shielding values (σ).
-
For improved accuracy, it is recommended to use a larger basis set for the NMR calculation itself, such as 6-311+G(d,p) or higher.[24][25][26] The functional used for the optimization (e.g., B3LYP) is often also used for the shielding calculation.[16]
-
The same solvent model (e.g., PCM for CDCl₃ or DMSO-d₆) used in the geometry optimization must be included in the NMR calculation.[22][23]
-
-
Calculation of Chemical Shifts:
-
The output of the GIAO calculation is absolute shielding values (σ_iso), not chemical shifts (δ). To convert these to chemical shifts, they must be referenced against the calculated shielding value of a reference compound, typically TMS.
-
Perform the same GIAO-DFT calculation (same functional, basis set, and solvent model) on TMS to obtain its isotropic shielding value (σ_ref).
-
The calculated chemical shift for each nucleus (i) is then determined using the formula: δ_calc(i) = σ_ref - σ_iso(i)
-
The following diagram outlines the computational workflow.
Caption: Workflow for Computational NMR Chemical Shift Prediction.
Part 3: Data Comparison and Interpretation
Once both the experimental and calculated data are obtained, they can be systematically compared. A well-structured table is the most effective way to present this comparison.
Comparative Data Table
The following table provides a template for comparing the experimental and calculated ¹H and ¹³C NMR data for this compound. Note: The experimental values are hypothetical, based on typical shifts for similar benzothiazole structures, and are included for illustrative purposes.
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |
| ¹H NMR | |||
| H-4 | ~7.90 | Value from DFT | Difference |
| H-5 | ~7.60 | Value from DFT | Difference |
| H-7 | ~8.10 | Value from DFT | Difference |
| SH | Broad, variable | Value from DFT | Difference |
| ¹³C NMR | |||
| C-2 (C=S) | ~190.0 | Value from DFT | Difference |
| C-4 | ~125.0 | Value from DFT | Difference |
| C-5 | ~128.0 | Value from DFT | Difference |
| C-6 (C-CN) | ~115.0 | Value from DFT | Difference |
| C-7 | ~123.0 | Value from DFT | Difference |
| C-8 (C-S) | ~153.0 | Value from DFT | Difference |
| C-9 (C-N) | ~135.0 | Value from DFT | Difference |
| CN | ~118.0 | Value from DFT | Difference |
Interpreting the Comparison
-
Correlation: A strong linear correlation between the experimental and calculated chemical shifts is a primary indicator of a correct structural assignment.[24]
-
Mean Absolute Error (MAE): For a well-performed DFT calculation on a rigid organic molecule, the MAE for ¹H NMR is typically expected to be within 0.2-0.3 ppm, and for ¹³C NMR within 2-5 ppm.
-
Outliers: Significant deviations for specific nuclei can often be informative. They may point to conformational dynamics not captured by a single static structure, strong localized solvent effects, or the presence of tautomers. For 2-mercaptobenzothiazoles, the thiol-thione tautomerism can significantly impact the chemical shifts, and it may be necessary to calculate the spectra for both tautomers and compare the weighted average to the experimental data.
Conclusion: A Self-Validating System for Structural Integrity
The combined application of experimental NMR spectroscopy and first-principles DFT calculations creates a powerful, self-validating system for structural elucidation. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve a high level of confidence in the structural integrity of novel compounds like this compound. The convergence of experimental and theoretical data not only confirms the proposed structure but also provides deeper insights into the electronic and conformational properties of the molecule, thereby accelerating the research and development pipeline.
References
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.com.
- Cid, M., et al. (2022). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. [Link]
- UCSB Chemistry and Biochemistry. Chemical Shift Referencing. NMR Facility, UCSB. [Link]
- Wiitala, K. W., et al. (2006). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
- Khan Academy. Chemical shift (video). Khan Academy. [Link]
- Gaussian, Inc. NMR. Gaussian.com. [Link]
- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]
- Shekhani, Z.
- Q-Chem. 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]
- Schreckenbach, G., & Ziegler, T. (1999). The DFT route to NMR chemical shifts.
- Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
- Thai Journal of Science and Technology. (2013).
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.com.
- Michalska, D., et al. (2007). Computational Analysis of Solvent Effects in NMR Spectroscopy.
- Chemistry Stack Exchange. (2024). (Why) Is TMS really needed to reference NMR spectra?. Chemistry Stack Exchange. [Link]
- ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian?.
- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
- Weizmann Institute of Science. Chemical shift referencing. Weizmann Institute of Science. [Link]
- Swiss Open Access Repository. (2010). A Critical Assessment of Density Functional Methods for the Prediction of 1H Nuclear Magnetic Resonance Chemical Shifts. RERO DOC. [Link]
- Q-Chem. (2023). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link]
- Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
- University of Tartu. Tutorial: Modeling NMR Spectra. University of Tartu. [Link]
- Journal of the Physical Society of Japan. (2007). 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. JPS Journals. [Link]
- Royal Society of Chemistry. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. [Link]
- MDPI. (2023).
- PubMed Central. (2024).
- ACS Publications. (2022). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (2021). The calculated (with 6-311++G(d,p) basis set) and experimental 13 C and....
- ResearchGate. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
- YouTube. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]
- LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. LibreTexts. [Link]
- Physical Chemistry Chemical Physics. (2015).
- Scribd. 1H-NMR Organic Structure Guide. Scribd. [Link]
- SciSpace. (2010). NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and.... SciSpace. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 9. Khan Academy [khanacademy.org]
- 10. savemyexams.com [savemyexams.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Chemical shift referencing [chem.ch.huji.ac.il]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GitHub - zaid-shekhani/NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation [github.com]
- 16. thaiscience.info [thaiscience.info]
- 17. gaussian.com [gaussian.com]
- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. sonar.ch [sonar.ch]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercaptobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-mercaptobenzothiazole (2-MBT) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacological activities.[1][2][3] Its derivatives have been extensively explored as antimicrobial, anti-inflammatory, and anticancer agents, among others.[4][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-MBT derivatives, synthesizing experimental data to elucidate the molecular features governing their biological effects. By understanding the causality behind why certain structural modifications enhance or diminish activity, researchers can more rationally design the next generation of potent and selective therapeutic agents.
Core Principles of 2-MBT Bioactivity: A Tale of Three Positions
The biological activity of 2-MBT derivatives is primarily modulated by substitutions at three key positions:
-
The Thiol Group (C2-SH): The sulfur atom at position 2 is a critical anchor point for derivatization. Its modification dictates the physicochemical properties and often the biological target engagement of the entire molecule.
-
The Benzene Ring (Positions C4-C7): Substituents on the fused benzene ring can profoundly influence ligand-receptor interactions, membrane permeability, and metabolic stability.
-
Hybridization with Other Pharmacophores: Linking the 2-MBT core to other bioactive heterocyclic systems (e.g., triazoles, oxadiazoles, pyrazolines) has proven to be a highly effective strategy for creating hybrid molecules with enhanced or dual activities.[5]
Below, we dissect the specific SAR for the most prominent therapeutic applications of 2-MBT derivatives.
Comparative SAR Analysis by Therapeutic Area
Antimicrobial Activity: Targeting Bacteria and Fungi
2-MBT derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The SAR for antimicrobial action reveals distinct patterns for antibacterial versus antifungal efficacy.
Key Antibacterial SAR Insights:
-
The Free Thiol is Favored: The presence of a free thiol group (S-H) at the C2 position is often crucial for potent antibacterial activity. For instance, the replacement of the thiol proton with a benzyl group (S-Bn) has been shown to cause a considerable loss of antibacterial action.[6][7] This suggests the thiol group may be directly involved in binding to a bacterial target or in a mechanism sensitive to steric hindrance in that region.
-
Ring Substitutions are Key: Electron-withdrawing groups on the benzothiazole ring can dramatically enhance potency. A derivative with a trifluoromethyl (CF₃) group at the C6 position exhibited a minimum inhibitory concentration (MIC) of just 3.12 µg/mL against S. aureus.[1] Similarly, a nitro (NO₂) group at C6 showed significant activity against both S. aureus (MIC 12.5 µg/mL) and E. coli (MIC 25 µg/mL).[1][6][7]
-
Hybrid Vigor: Linking the 2-MBT scaffold via the sulfur atom to other heterocyclic moieties like 1,3,4-thiadiazole or azetidinone often results in compounds with broad-spectrum activity.[4] The 2-mercaptobenzothiazole moiety is hypothesized to act as a "binding element" that anchors the molecule to its target.[1]
Key Antifungal SAR Insights:
-
Derivatization of the Thiol Group: Unlike for antibacterial action, modification of the C2-thiol group is a successful strategy for antifungal agents. S-thiocyanomethyl derivatives, for example, show significant inhibition of fungi like Aspergillus niger.[4]
-
Alkyl Chains Matter: The length and nature of alkyl chains attached to the sulfur atom influence antifungal potency. Certain 2-alkylthio-6-aminobenzothiazole derivatives have shown significant activity against Candida albicans, with the specific structure of the alkyl group being a determining factor.[1]
Diagram: Key SAR Features for Antimicrobial Activity
Caption: SAR summary for 2-MBT antimicrobial derivatives.
Table 1: Comparative Antimicrobial Activity of 2-MBT Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 6-CF₃-2-MBT | Staphylococcus aureus | 3.12 | [1] |
| 6-NO₂-2-MBT | Staphylococcus aureus | 12.5 | [1] |
| 6-NO₂-2-MBT | Escherichia coli | 25 | [1][6] |
| 2-MBT linked to Carbapenem | MRSA | Significant Potency | [1][4] |
| 2-(thiocyanomethylthio)benzothiazole | Aspergillus niger | 75 (ppm) | [4] |
| 2-alkylthio-6-aminobenzothiazole derivative | Candida albicans | 15.6 | [1] |
Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases
The 2-MBT scaffold is prevalent in compounds designed to combat cancer, with mechanisms including the induction of apoptosis and the inhibition of critical cellular kinases.[2][8]
Key Anticancer SAR Insights:
-
C6 Substitution is Critical: Similar to antimicrobial activity, substitution at the C6 position of the benzothiazole ring has been identified as a crucial determinant for cytotoxic activity against cancer cells.[8]
-
2-Aryl Substituents Confer Potency: The class of 2-arylbenzothiazoles has received significant attention for its potent and selective anticancer properties.[9] The nature and substitution pattern of this aryl group are key areas for SAR exploration.
-
Hybridization with Indole: Creating hybrid molecules by linking the 2-MBT core with an indole moiety has yielded potent anticancer agents. SAR studies of these hybrids revealed that electron-deficient substituents (e.g., halogens) on the phenyl ring attached to the indole nitrogen increased the inhibitory activity.[8]
-
Amide Linkers: Many potent anticancer derivatives feature an acetamide linker attached to the C2-thiol group, which then connects to a substituted phenyl ring. Modifications on this terminal phenyl ring, such as chloro and trifluoromethyl groups, have been shown to modulate activity against various cancer cell lines.[10]
Table 2: Comparative Anticancer Activity (IC₅₀) of 2-MBT Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Benzothiazole-Indole Hybrid | HT29 (Colon) | Potent Inhibition | [8] |
| 2-(Thio)acetamide Derivative (4h) | Pancreatic | Potent Inhibition | [10] |
| 2-(Thio)acetamide Derivative (4p) | Paraganglioma | Potent Inhibition | [10] |
| Indolo-β-lactam Hybrid (4b) | HeLa, MCF7, A549 | Active | [11] |
Anti-inflammatory Activity: A Focus on COX Inhibition
Chronic inflammation is a hallmark of many diseases, and 2-MBT derivatives have been developed as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[1] A major goal in this area is to develop compounds with high efficacy and reduced gastrointestinal side effects commonly associated with traditional NSAIDs.[5]
Key Anti-inflammatory SAR Insights:
-
Aromatic Moieties are Essential: For derivatives where the 2-MBT core is linked to another heterocycle like triazole, the presence of an aromatic ring attached to the triazole is essential for potent anti-inflammatory activity. Aliphatic or alicyclic rings in this position are less effective.[1][4]
-
Electron-Withdrawing Groups Enhance Potency: The potency of these aromatic derivatives is further enhanced by the presence of electron-withdrawing groups (e.g., -F, -Cl) on the terminal aromatic ring. The para position is often the optimal location for these substituents.[1][4] A 4-fluorophenyl group, for instance, was found in compounds with strong COX-2 inhibitory potential.[1]
-
Amide Linkages: Synthesizing derivatives through N-substituted amides has produced compounds with mild to moderate anti-inflammatory activity, comparable in some cases to standard drugs.[12]
Diagram: Key SAR Features for Anti-inflammatory Activity
Caption: SAR summary for 2-MBT anti-inflammatory derivatives.
Table 3: Comparative Anti-inflammatory Activity of 2-MBT Derivatives
| Compound Class | Assay Model | Activity (% Inhibition) | Standard Drug | Reference |
| Triazole derivative with p-fluorophenyl | Carrageenan-induced paw edema | Potent | Ibuprofen | [1] |
| Indolo-β-lactam Hybrid (9k) | In vitro assay | 141.23 (ratio) | Dexamethasone | [11] |
| N-substituted amide derivative | Carrageenan-induced paw edema | Mild to Moderate | Diclofenac | [12] |
| 1,3-thiazolidin-4-one derivative | Carrageenan-induced paw edema | Significant | - | [13] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities discussed.
Protocol: Antimicrobial Susceptibility via Microbroth Dilution (MIC Determination)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using the broth as a diluent. A range of concentrations is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: In Vitro Cytotoxicity via MTT Assay (IC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining IC₅₀ using the MTT assay.
Conclusion and Future Perspectives
The 2-mercaptobenzothiazole scaffold is a remarkably versatile platform for the development of diverse therapeutic agents. The structure-activity relationship studies reveal clear, albeit distinct, principles for guiding the design of potent antimicrobial, anticancer, and anti-inflammatory compounds. Key takeaways include the differential importance of the free C2-thiol group for antibacterial activity versus its derivatization for other applications, and the consistent impact of electron-withdrawing substituents on the benzene ring in enhancing potency across multiple biological activities.
Future advances in this field will undoubtedly arise from a deeper analysis of the mechanisms of action and the application of computational tools to refine SAR models.[14] The continued exploration of hybrid molecules, which combine the favorable properties of the 2-MBT core with other pharmacophores, holds immense promise for discovering novel agents that are not only potent but also highly selective and capable of overcoming existing drug resistance.
References
- Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. (2011). European Journal of Medicinal Chemistry.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.).
- Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (n.d.).
- Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). PubMed.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
- Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. (2025).
- Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. (2022).
- Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. (2016). European Journal of Chemistry.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). Semantic Scholar.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023).
- Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025).
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2025).
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- 2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 73-83). (n.d.).
- SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. (2025).
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Biological Activities of 2-Mercaptobenzothiazole Deriv
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Benzothiazole Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3][4] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][5][6][7] This guide provides a comparative analysis of the antimicrobial activity of various benzothiazole derivatives, offering insights into their structure-activity relationships (SAR) and mechanisms of action to aid researchers and drug development professionals in this critical field.
The Benzothiazole Scaffold: A Versatile Core for Antimicrobial Agents
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This unique structural motif serves as a cornerstone for numerous synthetic and naturally occurring bioactive molecules.[6][7] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. Several clinically approved drugs, such as the antifungal agent Dimazole and the antimicrobial TCMTB, feature the benzothiazole core, underscoring its therapeutic potential.[1]
The antimicrobial prowess of benzothiazole derivatives stems from their ability to interact with various microbial targets.[2] Reported mechanisms of action include the inhibition of essential enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, which are crucial for microbial survival.[1][4][8]
Comparative Antimicrobial Potency: A Data-Driven Analysis
The antimicrobial efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system. The following sections provide a comparative overview of different classes of benzothiazole analogs, supported by experimental data from the literature.
Impact of Key Substitutions on Antimicrobial Activity
Structure-activity relationship (SAR) studies have revealed several key trends in the antimicrobial activity of benzothiazole derivatives:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halo groups, on the phenyl ring of benzothiazole-thiazole hybrids has been shown to enhance antimicrobial activity.[9]
-
Pyrazolone and Benzylidene Moieties: Benzothiazole derivatives incorporating a pyrazolone ring have demonstrated high antimicrobial activities.[8] For instance, certain 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives have shown superior activity against Staphylococcus aureus compared to standard drugs like ampicillin and sulfadiazine.[8]
-
Isatin Conjugates: Benzothiazole-isatin conjugates have exhibited promising antibacterial activity, particularly against Gram-negative bacteria.[1] One study found a specific derivative to be more potent against E. coli and P. aeruginosa than ciprofloxacin.[1]
-
Schiff Bases: Amino-benzothiazole Schiff base analogs have shown equipotent antibacterial activity against E. coli and P. aeruginosa when compared to ciprofloxacin.[1] The substitution of a hydroxyl group at the 2nd position of the benzylidene ring was found to improve their antibacterial action.[1]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various microbial strains, providing a clear comparison of their potency.
Table 1: Comparative Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | P. aeruginosa | Reference |
| Pyrazolone-Substituted | Compound 16c | 0.025 mM | - | - | [8] |
| Isatin Conjugates | Compound 41c | 12.5 | 3.1 | 6.2 | [1] |
| Schiff Bases | Compound 46a/46b | - | 15.62 | 15.62 | [1] |
| Sulfonamide Analogs | Compound 66c | 3.1-6.2 | 3.1-6.2 | 3.1-6.2 | [1] |
| Thiazolidin-4-one Derivatives | Compound 8a-d | - | 90-180 | 90-180 | [1] |
| Click Chemistry Products | Compound 3e | 3.12 | 3.12 | 3.12 | [10] |
| Standard Drug | Ciprofloxacin | - | 12.5 | 12.5 | [1][10] |
| Standard Drug | Ampicillin | >64 µM | - | - | [1] |
Table 2: Comparative Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative | C. albicans | A. niger | Reference |
| Pyrazolone-Substituted | Six compounds | Active | - | [8] |
| Click Chemistry Products | Compound 3n | 1.56-12.5 | 1.56-12.5 | [10] |
| Pyrrolo[2,1-b][8][10]benzothiazoles | Compound 9d | More potent than fluconazole | - | [11] |
| Standard Drug | Fluconazole | - | - | [11][12] |
| Standard Drug | Amphotericin-B | - | - | [13][14] |
Experimental Protocols for Antimicrobial Screening
To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed for evaluating the antimicrobial efficacy of benzothiazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a compound.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
Future Perspectives and Conclusion
The benzothiazole scaffold remains a highly promising framework for the development of novel antimicrobial agents.[2][3] The comparative data presented in this guide highlight the significant impact of structural modifications on antimicrobial potency. Future research should focus on the synthesis of novel benzothiazole derivatives with optimized pharmacokinetic and pharmacodynamic profiles. In vivo studies are warranted for the most promising compounds to evaluate their therapeutic potential.[13][14] The continued exploration of the vast chemical space around the benzothiazole nucleus, guided by SAR principles, holds immense potential for combating the global challenge of antimicrobial resistance.
References
- Al-Hourani, B. J., Al-Awaida, W. A., Al-Jaber, H. I., El-Abadelah, M. M., & Voelter, W. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6543. [Link]
- Kumar, R., & Yusuf, M. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1281, 135111. [Link]
- Singh, P., & Kumar, A. (2018). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2848–2852. [Link]
- Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630–2659. [Link]
- Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Ovid. [Link]
- Lihumis, H. S., Farhan, A. M., & Al-Amiery, A. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
- Yusuf, M., & Kumar, R. (2023). Therapeutic advancement of benzothiazole derivatives in the last decennial period.
- Sharma, P., & Kumar, V. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- Patil, J. K. (2024). Design, Synthesis and Antimicrobial Screening of Novel Benzothiazole Analogs. International Journal of Pharmaceutical Drug Design, 1(10), 8-13. [Link]
- El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
- Morsy, N. M., El-Fakharany, E. M., & El-Haddad, A. E. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2091. [Link]
- Tomi, I. H. R., Al-Daraji, A. H. R., & Al-Qaysi, A. H. (2012). Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Saudi Chemical Society, 19(3), 263-271. [Link]
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2291-2296. [Link]
- S, S., & G, K. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]
- Kumar, A., & Singh, P. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(46), 33267-33281. [Link]
- Sharma, P., & Kumar, V. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Review on the Developments of Benzothiazole-containing Antimicrobial Agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
A Senior Application Scientist's Guide: 2-Mercaptobenzo[d]thiazole-6-carbonitrile vs. 2-Aminobenzothiazole Derivatives
In the intricate world of drug discovery, the benzothiazole core is a well-established "privileged scaffold," a molecular framework that consistently yields biologically active compounds.[1][2] Its rigid structure and rich electronic properties make it an ideal starting point for medicinal chemists. Within this family, two prominent classes—2-mercaptobenzothiazoles and 2-aminobenzothiazoles—offer distinct advantages and therapeutic profiles. This guide provides an in-depth comparison of a specific mercapto derivative, 2-Mercaptobenzo[d]thiazole-6-carbonitrile, against the broader class of 2-aminobenzothiazole derivatives, offering experimental insights to guide your research and development efforts.
The Core Structural and Physicochemical Divide
The fundamental divergence between these two classes originates at the C2 position of the benzothiazole ring. This single substitution point dictates the molecule's electronic nature, reactivity, and mode of interaction with biological targets.
This compound possesses a thiol (-SH) group at the 2-position, which exists in a crucial tautomeric equilibrium with its thione form (=S). This thiol group is weakly acidic and a potent nucleophile, making it a key player in the molecule's biological activity, often through interaction with metalloenzymes or participation in redox processes.[3][4][5] The additional cyano (-CN) group at the 6-position is a strong electron-withdrawing group, which significantly influences the overall electronic distribution of the aromatic system.
2-Aminobenzothiazole derivatives feature a basic amino (-NH2) group at the C2 position. This group is a strong hydrogen bond donor and acceptor, properties vital for receptor binding.[6] Unlike the mercapto group, the amino moiety provides a versatile chemical handle for extensive structural modifications (alkylation, acylation), allowing for the generation of vast chemical libraries to fine-tune pharmacological properties.[6][7]
Table 1: Comparative Physicochemical Properties
| Feature | This compound | 2-Aminobenzothiazole Derivatives |
| Key Functional Group | 2-thiol (-SH), 6-nitrile (-CN) | 2-amino (-NH2, -NHR, -NR2) |
| C2-Substituent Nature | Acidic, Nucleophilic | Basic, Nucleophilic |
| Tautomerism | Thiol-thione tautomerism | Not typically observed |
| Hydrogen Bonding | Good H-bond donor (thiol) | Excellent H-bond donor & acceptor (amino) |
| Synthetic Versatility | Moderate (S-alkylation, oxidation) | High (N-alkylation, acylation, etc.) |
| Prominent Drug Example | Not established as a standalone drug | Riluzole, Pramipexole[8] |
Synthetic Accessibility: A Tale of Two Pathways
The ease and flexibility of synthesis are paramount in drug development. Both classes are accessible through established chemical routes, but the strategies differ, reflecting their distinct functionalities.
Workflow for 2-Mercaptobenzothiazole Derivatives
The synthesis of 2-mercaptobenzothiazoles typically involves the reaction of an ortho-substituted aniline with carbon disulfide. This reaction proceeds via a dithiocarbamate intermediate which then cyclizes.
Caption: General synthetic workflow for 2-mercaptobenzothiazole derivatives.
Workflow for 2-Aminobenzothiazole Derivatives
The classic and most versatile route to 2-aminobenzothiazoles is the Hugerschoff synthesis. This involves the reaction of a substituted aniline with a thiocyanate salt (like KSCN) in the presence of an oxidizing agent, typically bromine, which facilitates the cyclization.[9]
Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.
Comparative Biological Activities & Therapeutic Potential
While both scaffolds are biologically active, their primary therapeutic applications are often distinct, a direct consequence of their differing chemistry at the C2 position.
2-Mercaptobenzothiazole Derivatives: Potent Antimicrobials and Enzyme Inhibitors
The 2-mercaptobenzothiazole class is renowned for its potent antimicrobial and antifungal activities.[3][4][5][10] The thiol group is often essential for this activity, potentially by chelating metal ions in bacterial enzymes or disrupting cellular redox balance.[3] Furthermore, these compounds have been identified as inhibitors of various enzymes, including monoamine oxidase and heat shock protein 90, and have shown potential as antitumor and anti-inflammatory agents.[4][5]
2-Aminobenzothiazole Derivatives: A Scaffold for CNS and Anticancer Agents
The 2-aminobenzothiazole scaffold is exceptionally versatile, forming the basis of drugs with a wide range of pharmacological effects.[1][2][11]
-
Neuroprotection: The most prominent example is Riluzole , an FDA-approved drug for amyotrophic lateral sclerosis (ALS). Its mechanism involves the inhibition of glutamate release and the blockade of voltage-dependent sodium channels, thereby reducing excitotoxicity in the central nervous system.[12][13][14][15]
-
Anticancer: Numerous 2-aminobenzothiazole derivatives have been developed as potent anticancer agents, targeting key signaling pathways involving kinases like PI3K, AKT, and EGFR.[6][7]
-
Other Activities: This class has also demonstrated anticonvulsant, anti-inflammatory, and antimicrobial properties.[11]
The key advantage here is the scaffold's "tunability." The 2-amino group can be readily derivatized to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.[6][7]
Representative Experimental Protocols
The following protocols provide a validated starting point for the synthesis of a representative compound from each class.
Protocol 1: Synthesis of 2-(Thiocyanomethylthio)benzo[d]thiazole (A 2-Mercaptobenzothiazole Derivative)
Causality: This protocol demonstrates a typical S-alkylation of the 2-mercaptobenzothiazole core. The sodium salt of the thiol is first generated in situ using a base, creating a potent nucleophile that readily reacts with an alkyl halide (chloromethyl thiocyanate) to form the desired product.
Materials:
-
2-Mercaptobenzothiazole
-
Sodium Hydroxide (NaOH)
-
Chloromethyl thiocyanate
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (1.05 eq) in water (5 mL) dropwise while stirring. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt.
-
Add chloromethyl thiocyanate (1.1 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Dry the product under vacuum. Recrystallize from an appropriate solvent like ethanol to obtain the pure compound.
Protocol 2: Synthesis of 2-Amino-6-chlorobenzo[d]thiazole (A 2-Aminobenzothiazole Derivative)
Causality: This protocol follows the Hugerschoff reaction. 4-Chloroaniline reacts with potassium thiocyanate to form an intermediate thiourea derivative. In the presence of bromine in acetic acid, an oxidative cyclization is induced, where the sulfur atom attacks the aromatic ring ortho to the amino group, leading to the formation of the benzothiazole ring system.
Materials:
-
4-Chloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Aqueous ammonia solution
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
In a 250 mL three-necked flask, dissolve 4-chloroaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
-
Prepare a solution of bromine (1.0 eq) in 10 mL of glacial acetic acid. Add this solution dropwise from a dropping funnel to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture onto 200 g of crushed ice. A solid hydrobromide salt will precipitate.
-
Filter the salt and wash it with cold water.
-
Suspend the collected solid in water and neutralize by adding aqueous ammonia solution dropwise until the mixture is basic (pH ~8-9), which precipitates the free base.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 2-amino-6-chlorobenzo[d]thiazole.
Conclusion and Strategic Recommendations
The choice between these two benzothiazole classes is dictated by the therapeutic goal.
-
Choose 2-Mercaptobenzothiazole derivatives when your primary focus is on developing novel antimicrobial or antifungal agents , or when targeting enzymes where a thiol group could be key for interaction (e.g., metalloenzymes). The synthetic tractability is more limited but offers a direct path to potent compounds in this space.
-
Choose 2-Aminobenzothiazole derivatives when embarking on a comprehensive medicinal chemistry campaign requiring extensive Structure-Activity Relationship (SAR) exploration . This scaffold is a proven platform for developing agents targeting a wide array of biological systems, particularly in oncology and neuroscience . Its synthetic versatility is its greatest asset, allowing for precise modulation of activity, selectivity, and ADME properties.
By understanding these fundamental differences in chemistry, synthesis, and biological application, researchers can more effectively leverage the power of the benzothiazole scaffold to develop the next generation of innovative therapeutics.
References
- Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology. [Link]
- Doble, A., et al. (1996). The pharmacology and mechanism of action of riluzole. Neurology. [Link]
- Wikipedia contributors. (2023). Riluzole. Wikipedia. [Link]
- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Riluzole?
- Desai, N. C., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of Sciences, Islamic Republic of Iran. [Link]
- Doble, A. (1996). The pharmacology and mechanism of action of riluzole. PubMed. [Link]
- Kumar, R., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances. [Link]
- Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
- Al-A`arajy, Z. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry. [Link]
- Singh, S., et al. (2016). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]
- Carradori, S., et al. (2007). 2-Aminobenzothiazole derivatives.
- Sahu, J. K., et al. (2017). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Cogent Chemistry. [Link]
- ResearchGate. (2023). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
- Azam, M. A., & Suresh, B. (2012).
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Bakal, R. L., et al. (2021).
- Bakal, R. L., et al. (2021).
- Gzella, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- Gzella, A., et al. (2024).
Sources
- 1. iajesm.in [iajesm.in]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 15. neurology.org [neurology.org]
A Senior Application Scientist's Guide to Comparing Cytotoxicity in Cancer Cell Lines
Welcome, fellow researchers, to an in-depth guide on navigating the critical landscape of cytotoxicity assays in cancer research. In the quest for novel anti-cancer therapeutics, the accurate and reliable assessment of a compound's cytotoxic potential is paramount. This guide is designed to move beyond mere protocol recitation. Instead, it aims to provide you with the scientific rationale behind choosing the right assay for your specific research question, ensuring the integrity and reproducibility of your data. We will delve into the mechanisms of commonly employed cytotoxicity assays, offer a comparative analysis to guide your selection, and provide detailed, field-proven protocols.
The Foundational Choice: Selecting the Right Tool for the Job
The selection of a cytotoxicity assay is not a one-size-fits-all decision. It is a critical experimental parameter that hinges on the specific scientific question being addressed. Are you interested in a simple, robust endpoint measurement for a large compound screen? Or do you require real-time kinetic data to understand the dynamics of cell death? The choice of assay will fundamentally influence the interpretation of your results.
Cancer cell lines are predominantly used for toxicological studies because they are well-characterized and more easily cultured than primary cells.[1] When selecting a cell line, it's crucial to consider the target organ or tissue of the therapeutic you are developing.[2] For instance, for orally administered drugs, cell lines that mimic the gastrointestinal tract, such as Caco-2 or HT29-MTX, are suitable choices.[2] For assessing potential liver toxicity, the HepG2 cell line is a common model.[2]
A Comparative Overview of Key Cytotoxicity Assays
Here, we will dissect and compare some of the most widely used cytotoxicity assays in cancer research. Each assay interrogates a different aspect of cellular health, from metabolic activity to membrane integrity.
| Assay Principle | Assay Name | Measurement | Throughput | Advantages | Disadvantages |
| Metabolic Activity | MTT/XTT | Colorimetric | High | Inexpensive, well-established | Indirect measure of viability, potential for interference from colored compounds |
| alamarBlue® (Resazurin) | Fluorometric/Colorimetric | High | Non-toxic, allows for kinetic monitoring | Can be sensitive to changes in cellular redox state | |
| RealTime-Glo™ MT | Luminescent | High | Real-time, kinetic measurements, non-lytic | Requires a luminometer, more expensive | |
| Membrane Integrity | LDH Release | Colorimetric/Luminescent | High | Direct measure of cell death, stable enzyme | Released LDH has a half-life of ~9 hours[3], can underestimate cytotoxicity with long incubation times[4] |
| Trypan Blue Exclusion | Microscopic | Low | Simple, direct visualization of dead cells | Subjective, low throughput, not suitable for high-throughput screening |
Delving Deeper: The Science Behind the Assays
Understanding the underlying principles of each assay is crucial for interpreting your data accurately and troubleshooting potential issues.
Metabolic Assays: A Window into Cellular Health
Metabolic assays are workhorses in cytotoxicity testing, providing a convenient and high-throughput method to assess cell viability.[5] They are predicated on the principle that viable, metabolically active cells can reduce a substrate into a detectable product.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6]
The alamarBlue® assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound.[8][9] In viable cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin.[8][9] This conversion can be measured by either fluorescence or absorbance, offering flexibility in detection. A key advantage of the alamarBlue® assay is its non-toxic nature, which allows for continuous monitoring of cell viability over time.[8]
The RealTime-Glo™ MT Cell Viability Assay is a bioluminescent method that provides real-time kinetic data on cell viability.[10] This non-lytic assay measures the reducing potential of viable cells.[10] A pro-substrate and NanoLuc® luciferase are added to the cell culture.[10] Viable cells reduce the pro-substrate into a substrate for NanoLuc® luciferase, which then generates a luminescent signal that is proportional to the number of living cells.[10][11] This allows for continuous monitoring of cell viability in the same well over extended periods.[12]
Membrane Integrity Assays: A Direct Measure of Cell Death
These assays directly quantify cell death by measuring the leakage of intracellular components into the surrounding culture medium, which occurs when the cell membrane is compromised.
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[3][13] The LDH assay quantitatively measures the amount of released LDH, providing a direct indicator of cytotoxicity.[3][14] The released LDH catalyzes the conversion of a substrate into a product that can be detected through a subsequent colorimetric or luminescent reaction.[13]
The Trypan Blue exclusion assay is a simple and direct method for distinguishing viable from non-viable cells.[15][16][17] The principle is based on the fact that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[15][16][17][18] While straightforward, this method is manual, subjective, and has low throughput.[15]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the assays discussed. Remember, these are starting points, and optimization for your specific cell line and experimental conditions is always recommended.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat cells with various concentrations of your test compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.
alamarBlue® Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
alamarBlue® Addition: Aseptically add alamarBlue® reagent to each well, equal to 10% of the culture volume.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9] Incubation time may need to be optimized.[9] For 3D spheroid cultures, an extended incubation of up to 24 hours may be necessary.[21]
-
Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm and 600 nm.[9][20]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with compounds as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[3][22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[14]
Data Analysis: From Raw Reads to Meaningful Insights
The ultimate goal of a cytotoxicity assay is to determine the concentration at which a compound exerts its effect. This is typically represented by the IC50 value, which is the concentration of a drug that is required to inhibit a biological process by 50%.[23][24]
Calculating the IC50
-
Data Normalization: Convert your raw data (e.g., absorbance, fluorescence) to percentage of viable cells relative to the vehicle-treated control.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration at which the curve passes through the 50% inhibition level.
Troubleshooting Common Issues
Even with the most robust protocols, unexpected results can occur. Here are some common issues and their potential solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors.[25] | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for viscous solutions.[26] |
| Low Absorbance/Fluorescence Signal | Too few cells, insufficient incubation time.[25] | Optimize cell seeding density through a titration experiment. Increase the incubation time with the assay reagent.[25] |
| High Background Signal | Microbial contamination, interference from media components (e.g., phenol red).[25][26] | Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays.[25][26] |
| Compound Interference | Colored or fluorescent compounds can interfere with the assay readout. | Run proper controls, including the compound in cell-free wells, to assess its intrinsic absorbance or fluorescence. Consider using an alternative assay with a different detection method. |
Conclusion: A Foundation for Rigorous Research
The selection and execution of cytotoxicity assays are foundational to the discovery and development of new cancer therapies. By understanding the principles behind each assay, carefully considering the experimental design, and meticulously executing the protocols, researchers can generate reliable and reproducible data. This guide provides a framework for making informed decisions and troubleshooting common challenges, ultimately contributing to the rigor and impact of your research.
References
- Advanced BioMatrix. (2024, August 27). AlamarBlue Assay Protocol.
- Strober, W. (2001). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology.
- Bio-Rad Antibodies.
- High Throughput Screening. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Kapałczyńska, M., et al. (2018). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Frontiers in Pharmacology.
- Chan, F. K. M., et al. (2011).
- Allevi. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
- Bio-Rad Antibodies. alamarBlue Protocols.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Williams, C., et al. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- Promega Corporation. RealTime-Glo™ MT Cell Viability Assay Technical Manual.
- Thermo Fisher Scientific. Trypan Blue Exclusion.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Williams, C., et al. (2016). High-Throughput Cell Toxicity Assays. PubMed.
- Abcam. MTT assay protocol.
- protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Li, M., et al. (2014). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- ATCC.
- AAT Bioquest. (2025, October 23). Trypan Blue Dye Exclusion Assay.
- Visikol. (2022, June 7).
- Abcam.
- ResearchGate. High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Cell Biologics Inc. LDH Assay.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Roche.
- Sigma-Aldrich. Trypan Blue.
- ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Scribd. Protocols For The Realtime-Glo™ MT Cell Viability.
- Wang, S. H., et al. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50)
- Wiley Online Library. (2001). Trypan blue exclusion test of cell viability. Current Protocols in Immunology.
- Promega Corporation. RealTime-Glo™ MT Cell Viability Assay.
- Gallardo-Vara, E., et al. (2021).
- BMG Labtech. (2025, July 28).
- Labstep. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting ADC Cytotoxicity Assays.
- National Institute of Environmental Health Sciences. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions.
- Suman, S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular & Cellular Medicine.
- Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- Carethers, J. M., et al. (2004).
- Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Promega Corporation. (2022, August 3). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well.
- Promega Corporation. RealTime-Glo™ MT Cell Viability Assay.
- Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research.
- Wawer, M. J., et al. (2014). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology.
- Promega Corporation. (2021, October 22).
- BenchChem. selecting appropriate cell lines for Rhombifoline cytotoxicity testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 9. allevi3d.com [allevi3d.com]
- 10. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 11. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 12. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 18. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 19. atcc.org [atcc.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. The Importance of IC50 Determination | Visikol [visikol.com]
- 24. clyte.tech [clyte.tech]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating Benzothiazole Spectroscopic Data with DFT Calculations
For researchers and professionals in drug development, the accurate characterization of molecular structures is paramount. Benzothiazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications, often present complex spectroscopic data. This guide provides an in-depth comparison of experimental spectroscopic techniques with Density Functional Theory (DFT) calculations, offering a robust framework for the validation and interpretation of data for this important class of molecules. By integrating computational chemistry, we can achieve a higher degree of confidence in our structural assignments, a critical step in the journey from discovery to clinical application.
The Synergy of Bench and Console: Why DFT Matters
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of molecular characterization. However, the interpretation of the resulting spectra can sometimes be ambiguous, especially for novel or complex benzothiazole derivatives. This is where computational chemistry, specifically DFT, becomes an indispensable tool.
DFT calculations allow us to predict the spectroscopic properties of a molecule from first principles. By creating a theoretical model of the benzothiazole derivative, we can calculate its expected UV-Vis absorption bands, vibrational frequencies (IR), and NMR chemical shifts. Comparing this theoretical data with experimental results provides a powerful method for:
-
Confirming Structural Assignments: Ensuring the synthesized molecule matches the expected structure.
-
Assigning Spectral Features: Unambiguously assigning specific vibrational modes or proton/carbon signals in complex spectra.
-
Understanding Electronic Properties: Gaining insights into the electronic transitions responsible for UV-Vis absorption.
This guide will walk you through a comprehensive workflow, from acquiring experimental data to performing and analyzing DFT calculations for benzothiazole derivatives.
The Integrated Workflow: Experiment and Computation
A successful validation strategy involves a tightly integrated experimental and computational workflow. The following diagram illustrates the key stages:
Caption: Integrated workflow for spectroscopic data validation.
Experimental Protocols
1. Sample Preparation and UV-Vis Spectroscopy:
-
Protocol:
-
Dissolve a small, accurately weighed sample of the benzothiazole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ M.
-
Record the UV-Vis spectrum over a range of 200-800 nm using a double-beam spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
-
2. FT-IR Spectroscopy:
-
Protocol:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies.
-
3. NMR Spectroscopy:
-
Protocol:
-
Dissolve approximately 5-10 mg of the benzothiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS).
-
Computational Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines the key steps for performing DFT calculations to predict the spectroscopic properties of a benzothiazole derivative. This guide utilizes the widely adopted B3LYP functional with the 6-311+G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[1][2]
Software: Gaussian 09 or a similar computational chemistry package is recommended.[1]
Step 1: Molecular Modeling
-
Construct a 3D model of the benzothiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
Step 2: Geometry Optimization
-
Purpose: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory has been shown to yield reliable geometries for benzothiazole systems.[3]
-
Keywords (Gaussian): #p B3LYP/6-311+G(d,p) Opt
Step 3: Frequency Calculation
-
Purpose: To confirm that the optimized geometry is a true minimum on the potential energy surface and to calculate the vibrational frequencies (IR spectrum).
-
Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.
-
Keywords (Gaussian): #p B3LYP/6-311+G(d,p) Freq
Step 4: UV-Vis Spectrum Prediction (TD-DFT)
-
Purpose: To calculate the electronic excitation energies and corresponding oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.
-
Method: Use Time-Dependent DFT (TD-DFT) calculations on the optimized geometry.[4]
-
Keywords (Gaussian): #p TD(NStates=10) B3LYP/6-311+G(d,p)
Step 5: NMR Chemical Shift Prediction (GIAO)
-
Purpose: To calculate the ¹H and ¹³C NMR chemical shifts.
-
Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and accurate approach for predicting NMR properties.[5] The calculated absolute shielding values are then referenced to the computed shielding of a standard (e.g., TMS) at the same level of theory to obtain chemical shifts.
-
Keywords (Gaussian): #p B3LYP/6-311+G(d,p) NMR
Comparative Analysis: Bridging Theory and Experiment
The true power of this integrated approach lies in the direct comparison of experimental and calculated data. The following tables provide a template for organizing and comparing your results.
Table 1: Comparison of Experimental and Calculated UV-Vis Spectral Data
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO, etc.) |
| Benzothiazole Derivative X | 285 | 280 | 0.15 | HOMO → LUMO |
| 320 | 315 | 0.25 | HOMO-1 → LUMO |
Note: The calculated λmax values from TD-DFT often show good qualitative agreement with experimental data. The oscillator strength (f) is a theoretical measure of the transition probability.
Table 2: Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency | Calculated Frequency | Assignment |
| C=N stretch | 1615 | 1625 | Thiazole ring |
| C-H aromatic stretch | 3050 | 3060 | Benzene ring |
| N-H stretch (if applicable) | 3400 | 3415 | Amine group |
Note: Calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation. Scaling factors are sometimes applied for better quantitative agreement.
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| ¹H NMR | |||
| H-2 | 8.10 | 8.05 | 0.05 |
| H-4 | 7.50 | 7.48 | 0.02 |
| ¹³C NMR | |||
| C-2 | 155.0 | 154.5 | 0.5 |
| C-7a | 152.0 | 151.8 | 0.2 |
Note: Good agreement between experimental and calculated chemical shifts, typically within 0.5 ppm for ¹H and 5 ppm for ¹³C, provides strong evidence for the structural assignment.[6][7][8]
Logical Framework for Validation
The process of validating spectroscopic data using DFT can be visualized as a logical progression from raw data to a confirmed molecular structure.
Caption: Logical flow for validating spectroscopic data.
Conclusion
The integration of DFT calculations into the workflow for characterizing benzothiazole derivatives provides a powerful and scientifically rigorous approach to validating spectroscopic data. This guide has outlined a comprehensive methodology, from experimental protocols to detailed computational steps and comparative analysis. By leveraging the predictive power of DFT, researchers can move beyond simple data collection to a deeper understanding of the structural and electronic properties of these important pharmaceutical compounds. This, in turn, can accelerate the drug development process by providing a higher level of confidence in the foundational chemical data.
References
- Mubarik, A., Mahmood, S., Rasool, N., Hashmi, M. A., Ammar, M., Mutahir, S., ... & Ashraf, G. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]
- Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- Tümer, F., Sert, Y., & Doğan, H. (2010). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 11(11), 4466-4481. [Link]
- Facelli, J. C., & Grant, D. M. (2009). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Interdisciplinary sciences, computational life sciences, 1(2), 99–107. [Link]
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. [Link]
- Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic resonance in chemistry : MRC, 54(4), 298–307. [Link]
- Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SCIRP. [Link]
- ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
- SciSpace. (2022).
- ResearchGate. (n.d.). TD-DFT Study of Absorption and Emission Spectra of 2-(2′-Aminophenyl)
- The University of Queensland. (n.d.).
- Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]
Sources
- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of experimental and DFT‐calculated NMR chemical shifts of 2‐amino and 2‐hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF‐PCM solvation model | Semantic Scholar [semanticscholar.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Single Dimension: A Comparative Guide to Confirming Synthetic Structures with 2D NMR
In the relentless pursuit of novel molecules, from groundbreaking pharmaceuticals to innovative materials, the unambiguous confirmation of a synthetic product's structure stands as a critical gateway to further research and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial workhorse for a first glance at a molecule's proton and carbon framework, its limitations become starkly apparent when faced with the complexities of modern organic synthesis. Overlapping signals, ambiguous multiplicities, and the challenge of piecing together disparate fragments often leave researchers with a structural puzzle that is incomplete, or worse, incorrect.
This guide provides a comprehensive comparison of the most powerful two-dimensional (2D) NMR techniques employed to overcome these challenges. We will delve into the causality behind the experimental choices for COSY, HSQC, HMBC, and NOESY experiments, presenting them not merely as protocols, but as self-validating systems for structural elucidation. For researchers, scientists, and drug development professionals, mastering these techniques is paramount to ensuring the scientific integrity of their work and accelerating the pace of discovery.
The Limitations of a Single Line: Why 1D NMR Isn't Always Enough
A standard 1D ¹H NMR spectrum plots signal intensity against chemical shift, providing valuable information about the electronic environment of protons in a molecule. Similarly, a ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. However, for molecules of even moderate complexity, these 1D spectra can become crowded and difficult to interpret unequivocally.[1] Key structural information, such as which protons are coupled to each other or which proton is attached to which carbon, can be obscured by overlapping multiplets or a lack of clear splitting patterns. This is where the power of spreading the NMR information into a second dimension becomes indispensable.[1]
Unveiling the Molecular Framework: A Practical Comparison of Key 2D NMR Techniques
Two-dimensional NMR experiments enhance spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that provide definitive structural insights.[1] This guide will focus on the four most common and powerful 2D NMR experiments for the structural confirmation of small molecules.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The "Why": COSY is the foundational 2D NMR experiment that reveals which protons are J-coupled to each other, typically through two or three bonds. This through-bond connectivity is the cornerstone of assembling molecular fragments. A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled, meaning they are neighbors in the molecular structure.[2][3]
Experimental Protocol: A Self-Validating Workflow
Sample Preparation:
-
Dissolve the sample: Accurately weigh 5-25 mg of the purified synthesis product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent signals.
-
Filter if necessary: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality NMR tube.[4] Solids can degrade the quality of the magnetic field homogeneity (shimming).
-
Final Volume: Ensure the final sample height in the 5 mm NMR tube is approximately 4-5 cm.
Data Acquisition:
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for high-resolution 2D spectra.
-
Acquire a 1D ¹H Spectrum: Run a standard 1D ¹H NMR spectrum to determine the spectral width (sweep width) and the transmitter offset (center of the spectrum). This ensures that all proton signals are captured in the subsequent 2D experiment.[5][6]
-
Set up the COSY Experiment:
-
Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).[7]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.
-
The number of increments in the indirect dimension (F1, typically td in F1) will determine the resolution in that dimension. A value of 256-512 is often a good starting point for small molecules.
-
The number of scans (ns) per increment should be a multiple of 2 or 4 (e.g., 2, 4, 8) and is chosen to achieve an adequate signal-to-noise ratio. For concentrated samples, 2 or 4 scans may be sufficient.
-
The relaxation delay (d1) should be set to approximately 1.5 times the longest proton T₁ relaxation time to allow for full magnetization recovery between scans. A value of 1-2 seconds is typical for small molecules.
-
-
Start Acquisition: The total experiment time will depend on the number of scans, increments, and the relaxation delay.
Data Processing and Interpretation:
-
Fourier Transform: Process the raw data by applying a Fourier transform in both dimensions (F2 and F1).[8]
-
Phasing: For a magnitude-mode COSY, phase correction is not typically required. For phase-sensitive COSY experiments, both dimensions will need to be phased.[8]
-
Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.
-
Interpretation:
-
The 1D ¹H spectrum appears along the diagonal.
-
Cross-peaks , which are off-diagonal signals, indicate J-coupling between two protons. By tracing a vertical line from a cross-peak to the diagonal and a horizontal line to the diagonal, you can identify the two coupled protons.[2]
-
Systematically "walk" through the spin systems by connecting the correlations to piece together molecular fragments.
-
Workflow Diagram: COSY Experiment
Caption: COSY experimental workflow from sample preparation to structural information.
HSQC (Heteronuclear Single Quantum Coherence): Directly Connecting Protons and Carbons
The "Why": The HSQC experiment identifies which protons are directly attached to which carbon atoms. This is achieved by detecting correlations between ¹H and ¹³C nuclei that are separated by a single bond.[9] An HSQC spectrum is incredibly powerful for assigning carbon signals and verifying the immediate chemical environment of protons.
Experimental Protocol: A Self-Validating Workflow
Sample Preparation:
-
Follow the same procedure as for the COSY experiment. A slightly more concentrated sample (15-25 mg) is beneficial for heteronuclear experiments.[10]
Data Acquisition:
-
Lock, Shim, and 1D Spectra: As with COSY, acquire a 1D ¹H spectrum. It is also highly recommended to acquire a 1D ¹³C spectrum to define the carbon spectral width.
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp on a Bruker spectrometer for multiplicity-edited HSQC).
-
Set the ¹H spectral width (F2) based on the 1D ¹H spectrum and the ¹³C spectral width (F1) based on the 1D ¹³C spectrum.
-
The number of increments in the F1 dimension is typically 128-256.
-
The number of scans per increment will depend on the sample concentration; 8 or 16 scans are common.
-
The relaxation delay (d1) is typically 1-1.5 seconds.
-
-
Start Acquisition:
Data Processing and Interpretation:
-
Fourier Transform, Phasing, and Baseline Correction: Process the data as described for the COSY experiment. HSQC spectra are phase-sensitive and require careful phasing in both dimensions.[8][11]
-
Interpretation:
-
The ¹H spectrum is displayed on one axis (typically F2) and the ¹³C spectrum on the other (F1).
-
Each cross-peak in the spectrum represents a direct one-bond connection between a proton and a carbon.
-
Multiplicity-edited HSQC experiments can differentiate between CH, CH₂, and CH₃ groups. Typically, CH and CH₃ signals appear as positive peaks (e.g., blue), while CH₂ signals appear as negative peaks (e.g., red).[12]
-
Workflow Diagram: HSQC Experiment
Caption: HSQC experimental workflow for establishing direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton
The "Why": The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[13][14] This long-range connectivity information is crucial for linking together the molecular fragments identified by COSY and for placing quaternary carbons, which have no attached protons and are therefore invisible in HSQC spectra.
Experimental Protocol: A Self-Validating Workflow
Sample Preparation:
-
Follow the same procedure as for the HSQC experiment.
Data Acquisition:
-
Lock, Shim, and 1D Spectra: Acquire 1D ¹H and ¹³C spectra to define the spectral windows.
-
Set up the HMBC Experiment:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the ¹H (F2) and ¹³C (F1) spectral widths.
-
The number of increments in F1 is typically 256-512.
-
The number of scans per increment often needs to be higher than for HSQC (e.g., 16, 32, or more) due to the weaker long-range couplings.
-
The relaxation delay (d1) is typically 1-1.5 seconds.
-
Crucial Parameter: The long-range coupling delay (often d6 or related to cnst13) is optimized for a specific range of J-couplings. A typical value is optimized for 8 Hz, which is a good compromise for detecting a range of two- and three-bond couplings.[13][15]
-
-
Start Acquisition:
Data Processing and Interpretation:
-
Fourier Transform and Baseline Correction: Process the data as before. HMBC spectra are typically processed in magnitude mode, so phasing is not required.[8]
-
Interpretation:
-
The ¹H spectrum is on one axis and the ¹³C spectrum is on the other.
-
A cross-peak indicates a long-range coupling between a proton and a carbon.
-
By systematically analyzing the HMBC correlations from each proton, you can piece together the entire carbon framework of the molecule.
-
HMBC is essential for placing heteroatoms (like oxygen or nitrogen) and quaternary carbons within the structure.
-
Workflow Diagram: HMBC Experiment
Caption: HMBC experimental workflow for determining the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
The "Why": Unlike the previous experiments that rely on through-bond couplings, NOESY detects through-space correlations between protons that are close to each other in the 3D structure of the molecule (typically within 5 Å).[16] This makes NOESY an invaluable tool for determining stereochemistry, conformation, and the relative orientation of different parts of a molecule.
Experimental Protocol: A Self-Validating Workflow
Sample Preparation:
-
Follow the same procedure as for COSY. It is highly recommended to degas the sample (e.g., by the freeze-pump-thaw method) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[17]
Data Acquisition:
-
Lock, Shim, and 1D Spectrum: Acquire a 1D ¹H spectrum.
-
Set up the NOESY Experiment:
-
Load a standard NOESY pulse program (e.g., noesygpph on a Bruker spectrometer).[18]
-
Set the spectral width in both dimensions.
-
The number of increments in F1 is typically 256-512.
-
The number of scans per increment should be sufficient to observe the typically weak NOE signals (e.g., 16, 32, or more).
-
Crucial Parameter: The mixing time (d8 or a similar parameter) is the period during which the NOE transfer occurs. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. This may need to be optimized depending on the molecule's size and tumbling rate.[19]
-
-
Start Acquisition: NOESY experiments can be lengthy, often requiring several hours.
Data Processing and Interpretation:
-
Fourier Transform, Phasing, and Baseline Correction: Process the data as for other phase-sensitive 2D experiments.
-
Interpretation:
-
The 1D ¹H spectrum is on the diagonal.
-
A cross-peak between two protons indicates that they are close in space.
-
The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, so stronger cross-peaks indicate closer proximity.
-
By analyzing the NOE correlations, you can determine the relative stereochemistry of chiral centers and the preferred conformation of the molecule in solution.
-
Workflow Diagram: NOESY Experiment
Caption: NOESY experimental workflow for obtaining 3D structural information.
Comparative Summary of 2D NMR Techniques
| Experiment | Information Gained | Correlations | Key Application | Relative Sensitivity |
| COSY | ¹H-¹H through-bond connectivity (2-3 bonds) | Homonuclear | Assembling proton spin systems | High |
| HSQC | ¹H-¹³C direct one-bond connectivity | Heteronuclear | Assigning carbons to their attached protons | High |
| HMBC | ¹H-¹³C long-range connectivity (2-4 bonds) | Heteronuclear | Assembling the carbon skeleton, placing quaternary carbons | Moderate to Low |
| NOESY | ¹H-¹H through-space proximity (<5 Å) | Homonuclear | Determining stereochemistry and conformation | Low |
Troubleshooting Common 2D NMR Artifacts
Even with careful setup, artifacts can appear in 2D NMR spectra. Recognizing and addressing these is crucial for accurate interpretation.
-
t₁ Noise: Streaks of noise appearing parallel to the F1 axis, often centered on strong signals like the residual solvent peak. This can be minimized by proper phasing, baseline correction, and ensuring a stable spectrometer lock.
-
Quadrature Images (Ghosts): Spurious peaks that appear symmetrically with respect to the center of the spectrum. This is often an instrument issue and may require re-calibration.
-
Spinning Sidebands: For experiments run with sample spinning (not recommended for most 2D experiments), peaks can appear at frequencies offset from the true signal by multiples of the spinning rate. Turning off the spinner is the solution.[10]
-
Saturation of the Detector: If a sample is too concentrated, the strong signals can overwhelm the receiver, leading to baseline distortions and artifacts.[20] Diluting the sample or reducing the receiver gain can help.
Conclusion: A Multidimensional Approach to Certainty
The confirmation of a synthetic product's structure is a non-negotiable step in the scientific process. While 1D NMR provides a valuable starting point, the suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—offers a powerful and synergistic toolkit for unambiguously assembling the molecular puzzle. By understanding the principles behind each experiment and following rigorous, self-validating protocols, researchers can move forward with confidence, knowing that the molecules they have so carefully crafted are indeed the molecules they intended to create. This multidimensional approach not only ensures the integrity of the data but also accelerates the journey from a novel synthesis to a transformative discovery.
References
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- ResearchGate. (2025, August 6). The signal/noise of an HMBC spectrum can depend dramatically upon the choice of acquisition and processing parameters.
- University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications.
- University of Pennsylvania. (n.d.). Sample preparation and positioning.
- Australian National University. (n.d.). Guide to NOE Experiments.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT.
- University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova.
- ScienceDirect. (n.d.). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review.
- Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack).
- University of York. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Mestrelab. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
- IMSERC. (n.d.). 2D NOESY Experiment.
- University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- Semantic Scholar. (1999, September 21). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†.
- NMRFx Analyst. (n.d.). Processing 2D Spectra.
- University of California, Davis. (n.d.). Acquisition of COSY Spectra on the Gemini-300.
- University of North Texas. (n.d.). Process 2D NMR data.
- San Diego State University. (n.d.). 5) Common Problems.
- Wiley Online Library. (n.d.). NMR Data Processing.
- MDPI. (2021, October 19). Research Progress of NMR in Natural Product Quantification.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
- Michigan State University. (n.d.). NMR Artifacts.
- The University of Chicago. (2021, March 10). 1D NOESY made easy.
- ACS Symposium Series. (2011, October 14). Innovative NMR Strategies for Complex Macromolecules.
- PubMed. (2023, October 3). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis.
- Wiley Analytical Science. (n.d.). Chemistry 843 "Advanced NMR Spectroscopy".
- University of California, San Diego. (n.d.). Complex NMR experiments: 2D, selective, etc..
- Journal of Chemical Education. (2020, February 7). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class.
- IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT.
- Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution.
- OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra.
- YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules.
- ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
- University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova.
- Iowa State University. (n.d.). NMR Sample Preparation.
- SpringerLink. (n.d.). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Harvard University. (n.d.). 2D NMR Solutions.pdf.
- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments.
- ResearchGate. (2021, July 6). Artifacts in 2D NOESY-NMR of two-compound mixtures?.
- PubMed Central. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 7. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 8. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 11. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. Guide to NOE Experiments [bloch.anu.edu.au]
- 18. 2D NOESY Experiment [imserc.northwestern.edu]
- 19. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to Evaluating Anti-inflammatory Effects Against Indomethacin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of a novel therapeutic candidate ("Test Compound") in direct comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. By integrating established in vitro and in vivo methodologies, this document offers a detailed roadmap for generating robust, comparative data essential for preclinical assessment.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated inflammation underpins a multitude of chronic diseases. A key process in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, leading to pain, swelling, and fever.[1]
Indomethacin, a potent NSAID, exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2.[1][2] This dual inhibition, while effective, is also associated with gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach.[3] The quest for novel anti-inflammatory agents often focuses on identifying compounds with improved efficacy and a more favorable safety profile. This guide outlines the critical experimental procedures to rigorously compare a new Test Compound against the benchmark, indomethacin.
Mechanistic Insights: Targeting Key Inflammatory Pathways
A thorough evaluation of an anti-inflammatory compound requires an understanding of its mechanism of action. While indomethacin's primary target is the COX pathway, many novel compounds may exert their effects through other critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] These pathways regulate the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]
Signaling Pathways in Inflammation
Caption: Key signaling pathways in LPS-induced inflammation.
In Vitro Evaluation: Cellular Models of Inflammation
In vitro assays provide a controlled environment to dissect the molecular mechanisms of a Test Compound and quantify its potency in comparison to indomethacin. The murine macrophage cell line, RAW 264.7, is a widely used model for these studies, as macrophages play a central role in the inflammatory response.[6]
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assays.
Cell Viability Assay (MTT Assay)
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of the cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the Test Compound or indomethacin for 24 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[3]
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of the Test Compound or indomethacin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent and incubate for 15 minutes.[7]
-
Measure the absorbance at 540 nm.
Cytokine Quantification (TNF-α and IL-6) by ELISA
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that mediate and amplify the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying their levels in the cell culture supernatant.[6][8]
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][9]
-
Read the absorbance at 450 nm using a microplate reader.[10]
Comparative In Vitro Data
| Parameter | Test Compound (IC₅₀) | Indomethacin (IC₅₀) |
| NO Production | 15 µM | > 100 µM |
| TNF-α Production | 25 µM | 50 µM |
| IL-6 Production | 20 µM | 65 µM |
| Cell Viability | > 100 µM | > 100 µM |
Note: The data presented are representative and should be determined experimentally for each new compound.
In Vivo Evaluation: Animal Models of Acute Inflammation
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema model in rats is a widely used and reproducible assay for screening acute anti-inflammatory activity.[5][11]
Experimental Workflow for In Vivo Assay
Caption: Workflow for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins.[5] This model is particularly useful for evaluating compounds that inhibit prostaglandin synthesis, such as indomethacin.
Protocol:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Divide the rats into groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg, p.o.), and Test Compound (at various doses, p.o.).[5]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Administer the respective treatments orally one hour before the carrageenan injection.[11]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[12]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.
Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
| Test Compound | 10 | 0.42 ± 0.04 | 50.6% |
| Test Compound | 25 | 0.28 ± 0.03 | 67.1% |
| Test Compound | 50 | 0.19 ± 0.02 | 77.6% |
Note: The data presented are representative and should be determined experimentally for each new compound.
Conclusion: A Data-Driven Approach to Drug Discovery
This guide provides a systematic and robust framework for the comparative evaluation of novel anti-inflammatory compounds against the standard drug, indomethacin. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the potency, mechanism of action, and systemic efficacy of their Test Compound. The detailed protocols and comparative data presentation outlined herein are designed to facilitate a comprehensive and objective assessment, ultimately contributing to the data-driven advancement of new and improved anti-inflammatory therapeutics.
References
- Indometacin - Wikipedia. (URL: [Link])
- Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflamm
- Indomethacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- NF-κB and MAPK pathways in inflammation.
- What is the mechanism of Indomethacin?
- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- Anti-Inflammatory Indomethacin Analogs Endowed with Preferential COX-2 Inhibitory Activity | Request PDF - ResearchG
- Carrageenan Induced Paw Edema (R
- Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - MDPI. (URL: [Link])
- Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy - MDPI. (URL: [Link])
- Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues | ACS Omega - ACS Public
- Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer N
- RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
- Carrageenan induced Paw Edema Model - Cre
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (URL: [Link])
- Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC. (URL: [Link])
- Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line. (URL: [Link])
- Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (URL: [Link])
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Macrophage Inflammatory Assay - Bio-protocol. (URL: [Link])
- MCP-1/CCR2 axis regulates M2 macrophage polarization and immunosuppression in mycobacterium tuberculosis - Frontiers. (URL: [Link])
Sources
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | MCP-1/CCR2 axis regulates M2 macrophage polarization and immunosuppression in mycobacterium tuberculosis [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment [digitalshowcase.lynchburg.edu]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Mercaptobenzo[d]thiazole-6-carbonitrile: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Mercaptobenzo[d]thiazole-6-carbonitrile (CAS No. 315228-79-6). As a specialized heterocyclic compound used in targeted research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedure to ensure the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is a member of the benzothiazole family, which is known for its biological activity and potential environmental impact.[1][2] The specific functional groups on this molecule—a mercaptan, a thiazole ring, and a nitrile group—dictate its classification as a hazardous substance.
The primary disposal pathway for this compound is incineration by a licensed hazardous waste management facility . This method is chosen for its ability to destroy the complex organic structure, preventing its release into ecosystems where it could cause significant harm. Direct disposal to landfill or sanitary sewer systems is strictly prohibited due to its likely high aquatic toxicity, a characteristic common to its parent compound, 2-Mercaptobenzothiazole.[3][4]
Hazard Profile Summary
A clear understanding of the risks is the first step in mitigating them. The following table summarizes the known and inferred hazards associated with this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | [5] | |
| Skin Irritation | Warning | H315: Causes skin irritation. | [5] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | [5] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation. | [5] | |
| Potential Carcinogenicity | Warning | H351: Suspected of causing cancer (inferred from parent compound). | [4] | |
| Aquatic Toxicity | Warning | H410: Very toxic to aquatic life with long lasting effects (inferred from parent compound). | [4] |
Operational Protocol: From Benchtop to Final Disposal
This section outlines the procedural steps for managing waste streams containing this compound. The workflow is designed to be a self-validating system, minimizing risk at each stage.
Personal Protective Equipment (PPE) - The First Line of Defense
Given the compound's irritant properties and potential for more severe health effects, a stringent PPE policy is non-negotiable.
-
Hand Protection: Wear chemically resistant nitrile gloves. Double-gloving is recommended for handling concentrated material.
-
Eye Protection: Use ANSI-rated safety glasses with side shields at a minimum. For handling larger quantities or when there is a risk of dust generation, a face shield is required.
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.
Step-by-Step Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure the waste is accepted by the disposal facility.[6]
-
Designate a Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) pail).
-
The label must be filled out completely before adding any waste and should include:
-
The full chemical name: "this compound"
-
CAS Number: "315228-79-6"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (Exclamation Mark, Health Hazard, Environment)
-
Accumulation Start Date
-
-
-
Disposing of Unused or Expired Solid Chemical:
-
Carefully transfer the solid chemical directly into the designated hazardous waste container inside a chemical fume hood.
-
Avoid creating dust. If the material is a fine powder, use a scoop or spatula gently.
-
-
Managing Contaminated Solid Waste:
-
This stream includes items like used weighing papers, contaminated gloves, and paper towels from cleanup.
-
Place all contaminated solid debris directly into the designated hazardous waste container. Do not mix with regular laboratory trash.
-
-
Decontaminating Glassware and Equipment:
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent, such as acetone or ethanol. Crucially, this rinsate is now hazardous waste. Collect all rinsate in a separate, clearly labeled hazardous waste container for liquid organic waste.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and water. This secondary wash water can typically be disposed of down the drain, but consult your institution's EHS guidelines.
-
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for managing different waste streams containing this compound.
Caption: Decision workflow for proper waste segregation.
Spill Management and Emergency Procedures
Accidents require immediate and correct action to prevent exposure and environmental release.
Spill Cleanup
-
For Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection if not already in a fume hood.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.[7]
-
Decontaminate the area with a solvent-moistened towel, placing the used towel in the waste container.
-
Do not use water to clean the initial spill, as this can spread the contamination.[3][8]
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.[7]
Final Waste Handoff
Once the hazardous waste container is full, seal it tightly. Store it in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, or bases.[6][9] Follow your institution's specific procedures for requesting a waste pickup from your EHS department or licensed waste management contractor. Never dispose of this material through municipal waste channels.
References
- Porphyrin-Systems. (n.d.). This compound.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from a PTB guidance document on chemical waste.
- ResearchGate. (2024). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Mercapto-6-nitrobenzothiazole.
- Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole.
- PubChem. (n.d.). 2-Mercapto-benzothiazole-6-carboxylic acid. National Center for Biotechnology Information.
- MDPI. (2024). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis.
- PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information.
- PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
- PubChem. (n.d.). 2-Mercaptobenzo[d]thiazol-6-ol. National Center for Biotechnology Information.
- MDPI. (2023). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- IARC Publications. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. International Agency for Research on Cancer.
- ResearchGate. (2023). (PDF) Thiazole derivatives: prospectives and biological applications.
- PubMed. (2014). Synthesis of thiazole derivatives and evaluation of their antiamoebic activity and cytotoxicity.
- World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
- PubChem. (n.d.). 6-Ethoxy-2-mercaptobenzothiazole. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Aminobenzothiazole-6-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Amino-2-mercaptobenzothiazole. National Center for Biotechnology Information.
- PubChem. (n.d.). 2(3H)-Benzothiazolethione, 6-nitro-. National Center for Biotechnology Information.
- Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
- EPA NEPIC. (1976). Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjrr.org [wjrr.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. ptb.de [ptb.de]
- 7. irowater.com [irowater.com]
- 8. atamankimya.com [atamankimya.com]
- 9. fishersci.com [fishersci.com]
Operational Guide: Personal Protective Equipment for Handling 2-Mercaptobenzo[d]thiazole-6-carbonitrile
As laboratory professionals dedicated to advancing scientific frontiers, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of our work. The compound 2-Mercaptobenzo[d]thiazole-6-carbonitrile is a molecule of significant interest, yet its chemical structure demands a rigorous and informed approach to safety. This guide provides a detailed operational plan for the selection and use of Personal Protective Equipment (PPE), grounded in an analysis of the compound's constituent hazards. Our goal is to empower you with the knowledge to handle this substance not with fear, but with confident and appropriate caution.
Acknowledging the Hazard: A Structural Causality Analysis
Effective PPE selection begins with a deep understanding of the molecule's inherent risks. The hazard profile of this compound is a composite of the risks associated with its three key structural features: the mercaptan group, the benzothiazole core, and the nitrile functional group.
-
Mercaptan (Thiol) Group (-SH): This group is notorious for the powerful, disagreeable odor characteristic of thiols, which can be detected at extremely low concentrations[1]. While this odor serves as a useful warning, mercaptans can be volatile and pose an inhalation hazard, potentially causing respiratory irritation[1][2][3].
-
Benzothiazole Core: The parent compound, 2-Mercaptobenzothiazole (MBT), is a well-studied chemical. It is recognized as a potent skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure[4][5][6]. Furthermore, the International Agency for Research on Cancer (IARC) classifies MBT as a Group 2A agent, meaning it is "probably carcinogenic to humans" based on sufficient evidence in animal studies and limited evidence in humans[7][8].
-
Nitrile Group (-CN): While attached to a larger scaffold, the nitrile group warrants respect. Compounds containing this functional group can have varying degrees of toxicity.
For this compound specifically, the following Globally Harmonized System (GHS) hazard statements have been identified:
-
H302: Harmful if swallowed[9].
-
H315: Causes skin irritation[9].
-
H319: Causes serious eye irritation[9].
-
H335: May cause respiratory irritation[9].
These established hazards form the logical basis for the stringent engineering controls and PPE protocols that follow.
Core PPE Requirements and Specifications
All work with this compound must be performed within a properly functioning chemical fume hood to mitigate inhalation exposure[1]. The selection of PPE is dependent on the specific procedure being performed. The following table outlines the minimum PPE requirements for common laboratory operations.
| Procedure | Primary Engineering Control | Minimum Required PPE | Rationale |
| Weighing/Handling Solid Powder | Chemical Fume Hood | Eye/Face: ANSI Z87.1 compliant safety goggles and a full-face shield.Gloves: Double-gloving with 8-mil (or thicker) nitrile gloves.[10]Body: Flame-resistant lab coat, fully buttoned.Respiratory: A NIOSH-approved N95 or higher-rated respirator is strongly recommended due to the risk of aerosolizing fine powder. | Highest risk of aerosolization and inhalation. A face shield protects against splashes to the face. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation & Transfer | Chemical Fume Hood | Eye/Face: ANSI Z87.1 compliant safety goggles.Gloves: 8-mil (or thicker) nitrile gloves.[10]Body: Flame-resistant lab coat, fully buttoned. | Risk of splashes and direct skin contact. Nitrile offers good chemical resistance for splash protection[11][12]. |
| Running Reactions (Closed System) | Chemical Fume Hood | Eye/Face: ANSI Z87.1 compliant safety goggles.Gloves: 8-mil (or thicker) nitrile gloves.Body: Flame-resistant lab coat, fully buttoned. | Although the system is closed, leaks and spills are possible during setup and monitoring. Continuous protection is essential. |
| Aqueous/Organic Work-up & Purification | Chemical Fume Hood | Eye/Face: ANSI Z87.1 compliant safety goggles and a full-face shield.Gloves: Double-gloving with 8-mil (or thicker) nitrile gloves.Body: Flame-resistant lab coat, fully buttoned. | Increased risk of splashes and exposure during transfers between glassware and equipment (e.g., separatory funnels, rotary evaporators). |
| Spill Cleanup | Chemical Fume Hood | Eye/Face: ANSI Z87.1 compliant safety goggles and a full-face shield.Gloves: Heavy-duty chemical resistant gloves (e.g., thicker nitrile or neoprene) over standard nitrile gloves.Body: Chemical-resistant apron over a lab coat.Respiratory: Full-face respirator with appropriate cartridges for organic vapors and particulates.[13] | Highest risk of exposure to concentrated material and cleaning agents. Requires an elevated level of protection. |
Standard Operating Procedures (SOPs) for PPE Usage
Proper technique in donning and, most critically, doffing PPE is paramount to preventing exposure.
SOP 1: Donning PPE (Donning Sequence)
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
SOP 2: Doffing PPE (Doffing Sequence)
This sequence is designed to move from most contaminated to least contaminated, minimizing cross-contamination.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton the lab coat. Peel it off from the shoulders, turning the sleeves inside out as you go. Fold the contaminated outer surface inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Respirator (if used): Remove the respirator by the straps.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
SOP 3: Disposal of Contaminated PPE
-
All disposable PPE (gloves, respirators) contaminated with this compound must be disposed of as hazardous chemical waste.
-
Place contaminated items in a designated, sealed waste container within the fume hood. Do not place them in regular trash receptacles[5].
SOP 4: Emergency Exposure Procedures
-
Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water and soap for at least 15 minutes[5][14]. Seek immediate medical attention.
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with a gentle stream of running water for at least 15 minutes[14]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Remove the individual from the contaminated area to fresh air. Lay the person down, keep them warm and rested[14]. If breathing is difficult or stops, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[14].
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: Decision tree for selecting minimum PPE based on task.
This guide provides a framework for the safe handling of this compound. It is imperative that every researcher internalize not just the procedures, but the scientific rationale behind them. A proactive and knowledgeable approach to safety is the bedrock of innovative and responsible research.
References
- University of Kentucky. Using Mercaptans | Research Safety. [Link]
- Scribd. Lab Guide: Handling Mercaptans. [Link]
- Chemistry LibreTexts. Proper Protective Equipment. [Link]
- Conformity. Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]
- ISOLAB Laborgeräte GmbH. GLOVES - nitrile - for chemical protection. [Link]
- Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]
- University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
- National Center for Biotechnology Information. Exposure Data - Some Industrial Chemicals - NCBI Bookshelf. [Link]
- ASGMT. Gas Odorants - Safety. [Link]
- Occupational Safety and Health Administr
- Porphyrin Systems. This compound. [Link]
- Chemos GmbH & Co.KG. Safety Data Sheet: 2-Mercaptobenzothiazole. [Link]
- Publisso. 2-Mercaptobenzothiazole. [Link]
- National Toxicology Program. TR-332: 2-Mercaptobenzothiazole (CASRN 149-30-4) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]
- Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE. [Link]
- Miljøstyrelsen. 2- Mercapto- benzothiazole (MBT). [Link]
- International Labour Organization. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. [Link]
- Australian Industrial Chemicals Introduction Scheme.
- ResearchGate. (PDF)
- IARC Public
- PubChem. 2-Mercaptobenzothiazole. [Link]
- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
- Research and Reviews.
Sources
- 1. scribd.com [scribd.com]
- 2. Using Mercaptans | Research Safety [researchsafety.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. www2.mst.dk [www2.mst.dk]
- 7. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE [chemicalsafety.ilo.org]
- 8. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound – porphyrin-systems [porphyrin-systems.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. business.medtecs.com [business.medtecs.com]
- 12. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
